Product packaging for N-(Amino-peg1)-n-bis(peg2-propargyl)(Cat. No.:)

N-(Amino-peg1)-n-bis(peg2-propargyl)

Cat. No.: B609412
M. Wt: 356.5 g/mol
InChI Key: GUAWUUXMBMFKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt is a PEG derivative containing an amino group with two propargyl groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32N2O5 B609412 N-(Amino-peg1)-n-bis(peg2-propargyl)

Properties

IUPAC Name

2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O5/c1-3-9-21-15-17-24-13-7-20(6-12-23-11-5-19)8-14-25-18-16-22-10-4-2/h1-2H,5-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAWUUXMBMFKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCN(CCOCCN)CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Application of N-(Amino-peg1)-n-bis(peg2-propargyl)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-(Amino-peg1)-n-bis(peg2-propargyl), a key heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

N-(Amino-peg1)-n-bis(peg2-propargyl) is a branched polyethylene glycol (PEG)-based molecule featuring a primary amine and two terminal alkyne (propargyl) groups.[1][2][3] This unique architecture makes it an invaluable tool in the construction of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the terminal functional groups provide sites for conjugation to a target protein ligand and an E3 ligase ligand.[5][6] The primary amine can be readily coupled to carboxylic acids or activated esters, and the propargyl groups can participate in highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[2][7]

Physicochemical Properties

A summary of the key physicochemical properties of the HCl salt of N-(Amino-peg1)-n-bis(peg2-propargyl) is presented in Table 1.

PropertyValueReference
CAS Number 2100306-47-4[8]
Molecular Formula C₁₈H₃₂N₂O₅[8]
Molecular Weight 356.46 g/mol [8]
Purity >95%[3]
Appearance White to off-white solidN/A
Solubility Soluble in water, DMSO, DMF[9]

Synthesis Protocol

  • Protection of a commercially available amino-PEG derivative.

  • Double propargylation of the hydroxyl groups.

  • Deprotection of the amine to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Propargylation cluster_2 Step 3: Deprotection start N-(Amino-PEG1)-diol boc_protection Boc₂O, Et₃N DCM, rt, 12h start->boc_protection boc_protected N-(Boc-Amino-PEG1)-diol boc_protection->boc_protected propargylation Propargyl bromide, NaH THF, 0°C to rt, 16h boc_protected->propargylation dipropargylated N-(Boc-Amino-PEG1)-N-bis(PEG2-propargyl) propargylation->dipropargylated deprotection 4M HCl in Dioxane DCM, rt, 2h dipropargylated->deprotection final_product N-(Amino-PEG1)-N-bis(PEG2-propargyl) deprotection->final_product

Figure 1. Proposed synthetic workflow for N-(Amino-peg1)-n-bis(peg2-propargyl).
Experimental Protocols

Step 1: Synthesis of N-(Boc-Amino-PEG1)-diol

  • To a solution of N-(Amino-PEG1)-diol (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (Et₃N, 1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(Boc-Amino-PEG1)-diol.

Step 2: Synthesis of N-(Boc-Amino-PEG1)-N-bis(PEG2-propargyl)

  • Dissolve N-(Boc-Amino-PEG1)-diol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propargyl bromide (80% solution in toluene, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-(Boc-Amino-PEG1)-N-bis(PEG2-propargyl).

Step 3: Synthesis of N-(Amino-PEG1)-N-bis(PEG2-propargyl)

  • Dissolve N-(Boc-Amino-PEG1)-N-bis(PEG2-propargyl) (1.0 eq) in DCM (0.1 M).

  • Add a solution of 4M HCl in 1,4-dioxane (10 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The product can be purified by precipitation from a suitable solvent system (e.g., DCM/diethyl ether) to yield N-(Amino-PEG1)-N-bis(PEG2-propargyl) as its hydrochloride salt.

Characterization Data

The following table summarizes the expected characterization data for the final product.

AnalysisExpected Results
¹H NMR Peaks corresponding to the PEG backbone protons (δ 3.5-3.8 ppm), propargyl methylene protons (δ 4.2 ppm), and terminal alkyne proton (δ 2.4 ppm). The integration of these peaks should be consistent with the proposed structure.
¹³C NMR Resonances for the PEG backbone carbons (around 70 ppm), propargyl methylene carbons (around 58 ppm), and alkyne carbons (around 75 and 80 ppm).
Mass Spectrometry (ESI-MS) A peak corresponding to the [M+H]⁺ ion at m/z consistent with the molecular formula C₁₈H₃₃N₂O₅⁺.
Purity (HPLC) >95%

Application in PROTAC Development

The primary application of N-(Amino-peg1)-n-bis(peg2-propargyl) is as a versatile linker in the synthesis of PROTACs. The linker serves to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.

The general workflow for utilizing this linker in PROTAC synthesis is as follows:

G cluster_0 Ligand Conjugation linker N-(Amino-peg1)-n-bis(peg2-propargyl) conjugation1 Amide Coupling linker->conjugation1 poi_ligand POI Ligand (with -COOH or activated ester) poi_ligand->conjugation1 e3_ligand E3 Ligase Ligand (with Azide) conjugation2 Click Chemistry (CuAAC) e3_ligand->conjugation2 intermediate Linker-POI Ligand Conjugate conjugation1->intermediate protac Final PROTAC conjugation2->protac intermediate->conjugation2

Figure 2. General workflow for PROTAC synthesis using the linker.

This modular approach allows for the rapid assembly of a library of PROTACs with different POI and E3 ligase ligands to screen for optimal protein degradation. The branched nature of the linker provides a specific spatial orientation of the two ligands, which can be crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), ultimately leading to efficient target protein degradation.

The role of the linker in facilitating the formation of the ternary complex is illustrated below:

G cluster_0 Ternary Complex Formation poi Target Protein (POI) protac PROTAC poi->protac binds to e3 E3 Ubiquitin Ligase e3->protac binds to

Figure 3. Role of the PROTAC in bridging the target protein and E3 ligase.

Conclusion

N-(Amino-peg1)-n-bis(peg2-propargyl) is a valuable and versatile chemical tool for the synthesis of PROTACs. Its well-defined structure, featuring a primary amine for straightforward conjugation and two propargyl groups for efficient click chemistry, allows for the modular and efficient construction of these important therapeutic agents. The incorporated PEG chains enhance the physicochemical properties of the final PROTAC molecules. This technical guide provides a plausible synthesis protocol and highlights the critical role of this linker in the rational design and development of novel protein degraders.

References

A Technical Guide to the Mechanism of Action of N-(Amino-peg1)-n-bis(peg2-propargyl) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A Bifunctional Linker at the Core of Induced Proximity

Introduction: N-(Amino-peg1)-n-bis(peg2-propargyl) is a heterobifunctional linker molecule designed for the synthesis of targeted protein degraders, most notably Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is not intrinsic but is realized when it is incorporated into a larger bioactive molecule. This guide details the core function of this linker, its role in the mechanism of PROTACs, and provides illustrative experimental frameworks for its application.

The structure of N-(Amino-peg1)-n-bis(peg2-propargyl) features three key components that define its function: a primary amine (-NH2), two propargyl groups (-C≡CH), and polyethylene glycol (PEG) chains. The primary amine serves as a nucleophile, readily reacting with electrophiles such as carboxylic acids or activated esters to form stable amide bonds. The two propargyl groups are terminal alkynes, which are key components for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The PEG chains enhance the solubility and provide the necessary flexibility and length for the final conjugate molecule.

Core Application in PROTAC Synthesis

The primary application of N-(Amino-peg1)-n-bis(peg2-propargyl) is as a central scaffold for the construction of PROTACs. PROTACs are chimeric molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein of interest.[1] This is achieved by bringing the target protein into close proximity with an E3 ubiquitin ligase.

The synthesis of a PROTAC using this linker would typically involve a two-step process:

  • Amide Bond Formation: The primary amine of the linker is reacted with a ligand for an E3 ubiquitin ligase (e.g., a derivative of thalidomide for the Cereblon E3 ligase) that has been functionalized with a carboxylic acid. This forms a stable amide bond, attaching the E3 ligase ligand to the linker.

  • Click Chemistry: The resulting intermediate, which now possesses two terminal alkyne groups, is then reacted with a ligand for the target protein of interest that has been modified to contain an azide group. The copper-catalyzed click chemistry reaction forms a stable triazole ring, covalently linking the target protein ligand to the other end of the PROTAC molecule.

The presence of two propargyl groups offers the potential for creating multivalent or branched degraders, although a more common application would be to use one of the propargyl groups for conjugation to the target ligand and the other for further modifications, such as the attachment of a fluorescent probe or a group to enhance solubility.

Mechanism of Action of a PROTAC Utilizing the Linker

Once synthesized, the PROTAC's mechanism of action, facilitated by the N-(Amino-peg1)-n-bis(peg2-propargyl) linker, proceeds as follows:

  • Ternary Complex Formation: The PROTAC, now containing ligands for both the target protein and an E3 ligase, enters the cell. The two ends of the PROTAC bind independently to their respective proteins, bringing them into close proximity and forming a ternary complex (Target Protein - PROTAC - E3 Ligase). The PEG chains of the linker provide the necessary length and flexibility to allow for an optimal orientation of the two proteins in this complex.

  • Ubiquitination: The formation of the ternary complex positions the target protein such that the E3 ligase can catalyze the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome binds to the polyubiquitinated target protein, unfolds it, and degrades it into small peptides. The PROTAC molecule is not degraded and can then go on to induce the degradation of another target protein molecule.

Illustrative Data and Experimental Protocols

As no specific PROTAC utilizing the N-(Amino-peg1)-n-bis(peg2-propargyl) linker has been detailed in the scientific literature, the following tables and protocols are representative of the data and methods that would be employed to characterize such a molecule.

Quantitative Data for a Hypothetical PROTAC
ParameterDescriptionRepresentative Value
Binding Affinity (Target) Dissociation constant (Kd) for the binding of the PROTAC to the isolated target protein.100 nM
Binding Affinity (E3 Ligase) Dissociation constant (Kd) for the binding of the PROTAC to the isolated E3 ligase.500 nM
DC50 The concentration of the PROTAC required to degrade 50% of the target protein in cells after a defined time period (e.g., 24 hours).50 nM
Dmax The maximum percentage of target protein degradation that can be achieved with the PROTAC.>90%
Cell Viability (IC50) The concentration of the PROTAC that inhibits cell growth by 50%.200 nM
Experimental Protocols

1. Synthesis of a Hypothetical PROTAC

  • Step 1: Amide Coupling. To a solution of an E3 ligase ligand containing a carboxylic acid (1.0 eq) in dimethylformamide (DMF), add N,N'-diisopropylethylamine (DIPEA) (3.0 eq) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq). Stir for 10 minutes at room temperature. Add N-(Amino-peg1)-n-bis(peg2-propargyl) (1.1 eq) and continue stirring at room temperature for 12 hours. The reaction is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by reverse-phase HPLC to yield the linker-E3 ligase conjugate.

  • Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). To a solution of the linker-E3 ligase conjugate (1.0 eq) and an azide-modified target protein ligand (1.1 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq). Stir at room temperature for 24 hours. The reaction is monitored by LC-MS. The crude product is purified by reverse-phase HPLC to yield the final PROTAC.

2. Western Blot for Protein Degradation

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).

  • Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry E3_Ligand_COOH E3 Ligase Ligand (with -COOH) Intermediate Intermediate (with Propargyl groups) E3_Ligand_COOH->Intermediate BOP, DIPEA Linker_NH2 N-(Amino-peg1)-n-bis(peg2-propargyl) (with -NH2) Linker_NH2->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Target_Ligand_N3 Target Ligand (with -N3) Target_Ligand_N3->Final_PROTAC CuSO4, NaAsc

Caption: Synthetic workflow for a PROTAC using the bifunctional linker.

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb E1, E2 enzymes Ubiquitin Ubiquitin Ubiquitin->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action of a PROTAC leading to protein degradation.

References

An In-depth Technical Guide to N-(Amino-peg1)-n-bis(peg2-propargyl) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-(Amino-peg1)-n-bis(peg2-propargyl) linkers. These heterobifunctional molecules are of significant interest in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

N-(Amino-peg1)-n-bis(peg2-propargyl) linkers are versatile chemical tools designed with a primary amine at one terminus and two propargyl groups at the other, separated by a polyethylene glycol (PEG) spacer. This unique architecture allows for sequential or orthogonal conjugation strategies. The PEG backbone enhances aqueous solubility and biocompatibility, crucial for biological applications.[][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of a typical N-(Amino-peg1)-n-bis(peg2-propargyl) linker, often supplied as a hydrochloride salt.[5][6]

PropertyValueReference
Molecular Formula C₁₈H₃₂N₂O₅[6]
Molecular Weight 356.46 g/mol (as free base)[5][6]
CAS Number 2100306-47-4[6]
Purity Typically ≥95%[5]
Solubility Soluble in water, DMSO, and other polar organic solvents.[7]

Structural Diagram

Caption: Chemical structure of N-(Amino-peg1)-n-bis(peg2-propargyl).

Experimental Protocols

Synthesis of N-(Amino-peg1)-n-bis(peg2-propargyl) Linker

The synthesis of this linker can be achieved through a multi-step process, starting from commercially available PEG building blocks. A plausible synthetic route is outlined below, based on established methods for creating heterobifunctional PEG linkers.[8][9][10]

Step 1: Monoprotection of a PEG-diamine

  • Dissolve N-Boc-amino-PEG1-amine in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

Step 2: Alkylation with Propargyl-PEG2-bromide

  • Dissolve the Boc-protected PEG-amine from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA).

  • Add two equivalents of Propargyl-PEG2-bromide to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-(Boc-Amino-peg1)-n-bis(peg2-propargyl).

Step 3: Deprotection of the Amine

  • Dissolve the purified product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting residue can be converted to the hydrochloride salt by dissolving in a minimal amount of methanol and adding a solution of HCl in diethyl ether, followed by precipitation or lyophilization to obtain the final product.

Characterization of the Linker

The identity and purity of the synthesized linker should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. Key expected signals would include those for the PEG backbone, the terminal alkyne protons, and the protons adjacent to the amine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final product.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The two propargyl groups of the linker are designed for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with azide-containing molecules.[11][12]

General Protocol for CuAAC:

  • In a suitable reaction vessel, dissolve the N-(Amino-peg1)-n-bis(peg2-propargyl) linker and the azide-containing molecule(s) (e.g., an E3 ligase ligand and a target protein ligand for PROTAC synthesis) in an appropriate solvent system, often a mixture of water and a water-miscible organic solvent like t-butanol or DMSO.

  • Prepare a fresh solution of sodium ascorbate (typically 5-10 equivalents per alkyne).

  • Prepare a solution of copper(II) sulfate (typically 1-5 mol% per alkyne).

  • Optionally, a copper-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be pre-mixed with the copper(II) sulfate solution to improve reaction efficiency and protect biomolecules.[13][14]

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate (or copper/ligand complex) solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified using techniques appropriate for the final conjugate, such as preparative HPLC or size-exclusion chromatography.

Applications in Drug Development

The primary application of N-(Amino-peg1)-n-bis(peg2-propargyl) linkers is in the construction of complex biomolecules, most notably PROTACs.[11]

PROTAC Synthesis and Mechanism of Action

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[15][16] The N-(Amino-peg1)-n-bis(peg2-propargyl) linker serves as the central scaffold connecting the POI-binding ligand and the E3 ligase ligand.

The workflow for constructing a PROTAC using this linker can be visualized as follows:

G cluster_synthesis PROTAC Synthesis POI Ligand-Azide POI Ligand-Azide CuAAC CuAAC Click Chemistry POI Ligand-Azide->CuAAC E3 Ligase Ligand-Azide E3 Ligase Ligand-Azide E3 Ligase Ligand-Azide->CuAAC Linker N-(Amino-peg1)-n-bis(peg2-propargyl) Linker->CuAAC PROTAC PROTAC Molecule CuAAC->PROTAC Purification Purification (HPLC) PROTAC->Purification G cluster_cell Cellular Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Recycling PROTAC Recycling TernaryComplex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling->TernaryComplex

References

"N-(Amino-peg1)-n-bis(peg2-propargyl) solubility and stability"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Solubility and Stability of N-(Amino-PEG1)-N-bis(PEG2-propargyl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Amino-PEG1)-N-bis(PEG2-propargyl) is a heterobifunctional linker molecule widely utilized in bioconjugation, chemical biology, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs)[1][2]. Its structure, featuring a primary amine and two terminal alkyne (propargyl) groups on a flexible polyethylene glycol (PEG) backbone, allows for the precise connection of two distinct molecular entities[3][4][5]. Understanding the solubility and stability of this linker is paramount for its effective use in experimental design, ensuring reproducibility, and for the development of stable, long-lasting conjugates. This guide provides a comprehensive overview of the known properties of N-(Amino-PEG1)-N-bis(PEG2-propargyl), and in the absence of extensive public data, furnishes detailed experimental protocols for researchers to determine its quantitative solubility and stability profiles.

Chemical Structure and General Properties

N-(Amino-PEG1)-N-bis(PEG2-propargyl) is a branched PEG derivative. The primary amine serves as a nucleophile, reactive towards electrophiles like carboxylic acids and activated esters, while the dual propargyl groups are primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[2][3][4][5]. The PEG components enhance the molecule's aqueous solubility and biocompatibility[6][7].

Table 1: General Properties of N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt

PropertyValueSource(s)
Molecular Formula C₁₈H₃₂N₂O₅[8][9]
Molecular Weight ~356.46 g/mol [8][9]
CAS Number 2100306-47-4[4][8][9]
Appearance White to off-white solid or oilSupplier Data Sheets
Purity Typically >95%[8][9]
Qualitative Solubility Soluble in Water, DMSO[3][4][10]
Recommended Storage -20°C[3][4]

Solubility Profile

The solubility of a linker is a critical parameter for reaction setup, purification, and the formulation of the final conjugate. The inherent hydrophilicity of the PEG chains is the primary driver for the aqueous solubility of this molecule[6][7].

Theoretical Considerations

The ethylene oxide repeating units in the PEG chains form hydrogen bonds with water, contributing significantly to aqueous solubility[6]. The primary amine group can be protonated, further enhancing solubility in acidic to neutral aqueous buffers. The molecule is also soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which can solvate the polar functional groups and the PEG backbone.

Quantitative Solubility Data

Quantitative solubility data for N-(Amino-PEG1)-N-bis(PEG2-propargyl) is not widely available in peer-reviewed literature and must be determined experimentally. The following table is provided as a template for researchers.

Table 2: Quantitative Solubility of N-(Amino-PEG1)-N-bis(PEG2-propargyl)

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Data not availableData not availableShake-Flask / HPLC
PBS (pH 7.4)25Data not availableData not availableShake-Flask / HPLC
DMSO25Data not availableData not availableShake-Flask / HPLC
DCM25Data not availableData not availableShake-Flask / HPLC
DMF25Data not availableData not availableShake-Flask / HPLC
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for quantifying the thermodynamic solubility of the linker in an aqueous buffer.

Principle: An excess amount of the compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached, forming a saturated solution. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials:

  • N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt

  • Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., CAD, ELSD, or MS, as PEG has no strong UV chromophore)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a pre-weighed vial. The exact amount should be recorded.

  • Solvent Addition: Add a known volume of the solvent (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for 24-48 hours to allow the system to reach equilibrium. A parallel experiment with a shorter time point (e.g., 4 hours) can help confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, let the vials stand for 1 hour to allow larger particles to settle. Centrifuge the vials (e.g., at 14,000 x g for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter. Perform a precise serial dilution of the filtered supernatant into the mobile phase to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility (in mg/mL or mol/L) by multiplying the determined concentration by the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add excess compound to vial add_solvent Add known volume of solvent start->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge collect Collect clear supernatant centrifuge->collect filter Filter (0.22 µm) and prepare dilutions collect->filter hplc Quantify concentration via HPLC filter->hplc calculate Calculate solubility hplc->calculate end end calculate->end Result

Fig. 1: Experimental workflow for solubility determination.

Stability Profile

The stability of the linker is crucial for its storage and for the long-term viability of its conjugates. Degradation can occur via several pathways, including hydrolysis, oxidation, and thermal or photodegradation.

Theoretical Degradation Pathways
  • Hydrolytic Stability: The ether linkages within the PEG backbone are generally stable to hydrolysis under physiological conditions. The propargyl ether bond can be susceptible to cleavage under harsh acidic or basic conditions, though it is relatively stable.

  • Oxidative Stability: The primary amine and the ether linkages can be susceptible to oxidation. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

  • Thermal Stability: Like most PEG compounds, this linker can undergo thermo-oxidative degradation at elevated temperatures[11]. The recommended storage at -20°C mitigates this risk.

  • Photostability: The molecule lacks significant chromophores, suggesting it may not be highly susceptible to photodegradation. However, for pharmaceutical applications, photostability must be formally evaluated according to ICH guidelines[6][7][12].

Stability Data

Comprehensive stability data requires experimental evaluation. The following table serves as a template for recording results from forced degradation and long-term stability studies.

Table 3: Stability Profile of N-(Amino-PEG1)-N-bis(PEG2-propargyl)

ConditionSolvent/MatrixTime% RemainingDegradants ObservedMethod
Hydrolytic
0.1 M HCl (aq)Water24hData not availableData not availableHPLC
pH 7.4 BufferWater7 daysData not availableData not availableHPLC
0.1 M NaOH (aq)Water24hData not availableData not availableHPLC
Oxidative
3% H₂O₂Water24hData not availableData not availableHPLC
Thermal
60°C (Solid)N/A7 daysData not availableData not availableHPLC
60°C (Solution)PBS pH 7.47 daysData not availableData not availableHPLC
Photolytic
ICH Q1B LightSolid>1.2M lux-hrData not availableData not availableHPLC
Experimental Protocol: Forced Degradation Study for Stability-Indicating Method Development

A stability-indicating analytical method is an HPLC method that can accurately quantify the parent compound and separate it from all potential degradation products[13][14]. Forced degradation is the first step in developing such a method.

Principle: The compound is subjected to harsh chemical and physical conditions (acid, base, oxidation, heat, light) to intentionally induce degradation. The resulting mixtures are analyzed to ensure the analytical method can resolve the parent peak from any new peaks corresponding to degradants.

Materials:

  • N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Oven, photostability chamber

  • Validated HPLC method (as developed in solubility section) with a photodiode array (PDA) detector to assess peak purity.

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a set time. Neutralize with HCl before analysis.

  • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a set time.

  • Thermal Degradation:

    • Solution: Incubate the stock solution in a sealed vial in an oven at a high temperature (e.g., 70°C).

    • Solid: Place the solid compound in an oven at a high temperature. Dissolve in solvent before analysis.

  • Photodegradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²)[7][10]. A dark control sample must be stored under the same conditions but shielded from light.

  • Analysis: Analyze all samples, including a non-degraded control, by HPLC-PDA. The goal is to achieve 5-20% degradation of the parent compound.

  • Method Validation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak, and the parent peak maintains spectral purity (as determined by PDA analysis).

G cluster_conditions Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (70°C, Solid/Solution) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze all samples by HPLC-PDA acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution analysis->evaluation pass Method is Stability-Indicating evaluation->pass Pass fail Optimize HPLC Method evaluation->fail Fail fail->analysis

Fig. 2: Workflow for a forced degradation study.

Application in Bioconjugation

The primary application of this linker is to conjugate an amine-reactive molecule or surface to an azide-containing molecule via a "click" reaction. The workflow involves two main steps: first, the reaction of the linker's amine group, and second, the click reaction with the propargyl groups.

G cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry mol1 Molecule A (-COOH or NHS-ester) conjugate1 Intermediate Conjugate (A-Linker) mol1->conjugate1 linker N-(Amino-PEG1)-N- bis(PEG2-propargyl) linker->conjugate1 final_conjugate Final Tri-Component Conjugate (A-Linker-B) conjugate1->final_conjugate mol2 Molecule B (-N₃ Azide) mol2->final_conjugate catalyst Cu(I) Catalyst catalyst->final_conjugate

Fig. 3: Typical bioconjugation workflow using the linker.

Conclusion

While N-(Amino-PEG1)-N-bis(PEG2-propargyl) is a valuable tool in modern drug development and bioconjugation, a thorough understanding of its physicochemical properties is essential for its successful application. This guide has summarized the available information and provided robust, detailed protocols for the experimental determination of its solubility and stability. By following these methodologies, researchers can generate the critical data needed to optimize reaction conditions, develop stable formulations, and ensure the quality and reproducibility of their work.

References

A Technical Guide to the Application of CAS Number 2100306-47-4 in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Applications of N-(Amino-PEG1)-N-bis(PEG2-propargyl)

Introduction

CAS number 2100306-47-4 identifies the chemical entity N-(Amino-PEG1)-N-bis(PEG2-propargyl) . This molecule is a heterobifunctional linker of significant interest in the field of chemical biology and drug discovery, particularly in the burgeoning area of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a primary amine and two terminal alkyne groups, allows for the covalent linkage of two distinct molecular entities through orthogonal chemical reactions. This guide provides a comprehensive overview of the properties, research applications, and experimental considerations for utilizing this versatile linker.

Chemical Properties and Structure

N-(Amino-PEG1)-N-bis(PEG2-propargyl) is a polyethylene glycol (PEG)-based linker. The PEG backbone confers favorable physicochemical properties, such as increased aqueous solubility and improved pharmacokinetic profiles, to the resulting conjugate molecules.

PropertyValueSource
CAS Number 2100306-47-4N/A
Chemical Name N-(Amino-PEG1)-N-bis(PEG2-propargyl)N/A
Molecular Formula C18H32N2O5N/A
Molecular Weight 356.46 g/mol N/A
Purity Typically >95%N/A

The key reactive handles of this linker are:

  • A primary amine (-NH2): This group is nucleophilic and can readily react with electrophilic moieties such as carboxylic acids (to form amide bonds), activated esters (like NHS esters), or isocyanates.

  • Two propargyl groups (-C≡CH): These terminal alkynes are poised for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, enabling linkage to azide-modified molecules.

Core Research Application: PROTAC Synthesis

The primary application of N-(Amino-PEG1)-N-bis(PEG2-propargyl) is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The synthesis of a PROTAC using this linker would typically involve a two-step process:

  • Amide Bond Formation: A ligand for the target protein, functionalized with a carboxylic acid or activated ester, is reacted with the amine group of the linker.

  • Click Chemistry: An E3 ligase ligand, modified with an azide group, is then "clicked" onto the propargyl groups of the linker-target protein ligand conjugate.

The presence of two propargyl groups offers the potential for creating multivalent or dual-target PROTACs, although a 1:1 stoichiometry is most common for standard PROTACs.

Experimental Protocols

While specific experimental data for PROTACs synthesized using CAS 2100306-47-4 is not yet publicly available, a generalizable workflow for the synthesis and evaluation of a hypothetical PROTAC targeting the oncogenic kinase BCR-ABL is presented below. This is based on established methodologies in the field.

General PROTAC Synthesis Workflow

G cluster_synthesis PROTAC Synthesis A Target Ligand (e.g., Dasatinib derivative with COOH) D Intermediate Conjugate A->D Amide Coupling (e.g., HATU, DIPEA) B Linker (CAS 2100306-47-4) B->D C E3 Ligase Ligand (e.g., Pomalidomide derivative with N3) E Final PROTAC Molecule C->E D->E CuAAC Click Chemistry (e.g., CuSO4, Sodium Ascorbate) G BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 phosphorylates Proteasome Proteasome BCR_ABL->Proteasome pSTAT5 p-STAT5 STAT5->pSTAT5 phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation promotes PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL induces degradation via Proteasome->BCR_ABL degrades

An In-depth Technical Guide to Polyethylene Glycol (PEG) Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The linker is far more than a passive spacer; its composition, length, flexibility, and attachment points critically influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.[5][6][7]

Among the various linker types, polyethylene glycol (PEG) chains are the most common motifs incorporated into PROTAC structures, present in approximately 55% of published degraders.[3][8] This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC development, focusing on their properties, impact on performance, and the experimental methodologies used for their evaluation.

Core Concepts of PROTAC Action

The fundamental mechanism of a PROTAC is to hijack the cell's natural ubiquitin-proteasome system (UPS) to tag a specific POI for destruction.[5][9] The process involves several key steps, initiated by the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and degradation by the 26S proteasome.[2] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[6]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PEGylated PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Structure and Physicochemical Properties of PEG Linkers

PEG linkers are composed of repeating ethylene glycol units (–O–CH2–CH2–)n.[5][10] Their prevalence in PROTAC design is due to a unique combination of advantageous physicochemical properties.

  • Enhanced Solubility: The repeating ether oxygens form hydrogen bonds with water, creating a hydration shell that significantly increases the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5][8][] This property is crucial for improving compatibility with physiological environments and preventing aggregation.[]

  • Flexibility and Conformational Freedom: The C-O bonds in the PEG backbone are highly rotatable, affording the linker significant conformational flexibility.[10] This allows the two ends of the PROTAC to orient themselves optimally to facilitate a stable and productive ternary complex, acting as a "conformational shock absorber".[][12]

  • Tunable Length: The length of a PEG linker can be precisely and systematically varied by adding or removing ethylene glycol units.[8][13] This is a key parameter for optimizing the distance between the POI and the E3 ligase, which is critical for degradation efficiency.[14][15]

  • Biocompatibility: PEG is well-known for its low toxicity and minimal immunogenicity, making it a suitable component for therapeutic agents.[10]

  • Synthetic Accessibility: A wide range of bifunctional PEG linkers with various reactive groups are commercially available, enabling the rapid and modular assembly of PROTAC libraries for screening and optimization.[3][13]

PROTAC_Structure cluster_linker PEG Linker Warhead Warhead (Binds to POI) L1 -(CH2-CH2-O)n- Warhead->L1 E3_Ligand E3 Ligase Ligand (Recruits E3) L1->E3_Ligand

Caption: General structure of a PROTAC with a PEG linker.

Quantitative Impact of PEG Linkers on PROTAC Performance

The design of the linker is a critical determinant of PROTAC efficacy. Alterations in PEG linker length can have profound, and sometimes non-obvious, effects on the degradation profile.

Effect of Linker Length on Degradation

Systematic variation of PEG linker length is a common strategy to optimize PROTAC potency. A linker that is too short may cause steric clashes preventing ternary complex formation, while an overly long linker may fail to bring the two proteins into sufficient proximity for efficient ubiquitination.[7]

A seminal study by Cyrus et al. investigated a series of estrogen receptor-α (ERα) targeting PROTACs with varying linker lengths. Their findings demonstrated a clear dependence of degradation efficiency on the number of atoms in the linker, with a 16-atom chain proving optimal in their system.[14][15]

PROTAC (Linker Atom Length)TargetE3 LigaseKey FindingReference
PROTACs 9-13 (9, 12, 16, 19, 21 atoms)ERαpVHLA 16-atom linker length was found to be optimal for ERα degradation. Shorter and longer linkers were less effective.[14][15]
Lapatinib-based PROTACs EGFR, HER2VHLExtension of the linker by a single ethylene glycol unit (3 atoms) abolished HER2 degradation, creating a selective EGFR degrader.[3]
Homo-PROTAC (CRBN-targeting)CRBNCRBNAn optimized linker length of a short 8-atom PEG was most effective for self-degradation of CRBN.[12]
Impact on Physicochemical and Pharmacokinetic (PK) Properties

While PEG linkers improve solubility, they can also contribute to the high molecular weight and polar surface area of PROTACs, which often places them "beyond the Rule of Five".[16][17] This can pose challenges for cell permeability and oral bioavailability.[18][19] However, acceptable oral PK properties are achievable.[17] In one study, replacing a PEG unit in a linker with a phenyl ring dramatically improved passive permeability and reduced cellular efflux.[18] The optimization of linkers is therefore a balance between achieving potent degradation and maintaining drug-like properties.[19][20]

ParameterGeneral Effect of PEG LinkerNotes
Solubility IncreasesHydrophilic nature of the ether backbone improves solubility in aqueous media.[5][8]
Permeability Can DecreaseIncreased molecular weight and polarity can hinder passive diffusion across cell membranes.[18][19]
Metabolic Stability Can DecreasePEG chains can be susceptible to oxidative metabolism, though this is not always a limiting factor.[5]
Oral Absorption VariableA complex property influenced by solubility, permeability, and metabolism.[17][20]

Key Experimental Protocols for Evaluating PEGylated PROTACs

A multi-parametric approach is essential to characterize a PROTAC and understand its structure-activity relationship (SAR).[18] This involves a cascade of biophysical, biochemical, and cell-based assays.

Experimental_Workflow cluster_flow PROTAC Linker Optimization Workflow Design Design & Synthesize PEG Linker Library (Varying 'n') Binding 1. Binary Binding Assays (SPR, ITC, FP) Design->Binding Ternary 2. Ternary Complex Formation (TR-FRET, AlphaLISA, NanoBRET) Binding->Ternary Ub 3. Target Ubiquitination (In-vitro assays, WB) Ternary->Ub Degrade 4. Cellular Degradation (WB, HiBiT, Mass Spec) Ub->Degrade Perm 5. Permeability & PK/PD (Caco-2, In-vivo studies) Degrade->Perm Lead Lead PROTAC Perm->Lead

References

An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1] Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own protein disposal machinery to eliminate disease-causing proteins entirely.[2] At the forefront of this technology are bifunctional crosslinkers, small molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby triggering the target's destruction. This guide provides a comprehensive technical overview of bifunctional crosslinkers, focusing on their mechanism of action, key components, and the experimental methodologies used to evaluate their efficacy.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Bifunctional crosslinkers, most notably Proteolysis Targeting Chimeras (PROTACs), function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells.[3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4]

The process begins with the bifunctional molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the POI, a process catalyzed by the recruited E3 ligase. The POI is tagged with a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome.[3] The proteasome then unfolds and degrades the tagged protein into small peptides, while the bifunctional molecule is released to initiate another cycle of degradation.[3] This catalytic nature allows for the degradation of multiple protein copies with a single molecule.

Core Components of Bifunctional Crosslinkers

The efficacy of a bifunctional crosslinker is highly dependent on the interplay of its three core components:

  • Target-Binding Ligand (Warhead): This component provides specificity by binding to the protein of interest. The affinity of the warhead for the target protein is a critical factor, although a high binding affinity does not always directly correlate with degradation efficiency.

  • E3 Ligase Ligand (Anchor): This moiety recruits a specific E3 ubiquitin ligase. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[5] The choice of E3 ligase can significantly impact the degradation profile and cellular selectivity.

  • Linker: The linker connects the warhead and the anchor and plays a crucial role in the formation of a stable and productive ternary complex. The length, composition, and attachment points of the linker are critical parameters that require careful optimization to achieve potent and selective degradation.[5]

Quantitative Analysis of Bifunctional Crosslinker Efficacy

The potency and efficacy of bifunctional crosslinkers are typically characterized by two key parameters:

  • DC50: The concentration of the degrader at which 50% of the target protein is degraded.[2]

  • Dmax: The maximum percentage of protein degradation achievable with the degrader.[2]

The following tables summarize the DC50 and Dmax values for a selection of publicly disclosed PROTACs targeting various proteins.

Table 1: PROTACs Targeting Androgen Receptor (AR)

PROTACE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
ARV-110VHLVCaP<1>95[6]
ARD-69VHLLNCaP0.86~100[6]
ARD-266VHLLNCaP0.2-1>95[6]
ARCC-4VHLLNCaP~5>90[6]
ARD-2051CRBNLNCaP0.6Not Reported[7]
PSMA-ARD-203VHLVCaP21.86Not Reported[8]
ARV-766Not SpecifiedVCaP<1>90[9]

Table 2: PROTACs Targeting Estrogen Receptor (ER)

PROTACE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
ERD-308VHLMCF-70.17>95[6]

Table 3: PROTACs Targeting Bruton's Tyrosine Kinase (BTK)

PROTACE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
P13ICRBNRamos~10Not Reported[10]
MT-802CRBNTHP-1~200Not Reported[10]
MT-809CRBNNot Specified~12>99[10]
PTD10CRBNNot Specified0.5Not Reported[11]
NC-1CRBNMino2.297[4]
DBt-5DCAF1TMD80.055Not Reported[12]
DBt-10DCAF1TMD80.149Not Reported[12]

Table 4: PROTACs Targeting Bromodomain-Containing Protein 4 (BRD4)

PROTACE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1CRBNBurkitt's lymphoma<1Not Reported[13]
PROTAC 3CRBNRS4;110.1-0.3Not Reported[13]
PROTAC 5CRBNBxPC3Not ReportedNot Reported[13]
PROTACBRD4 Degrader-32CRBNNot Specified0.20Not Reported[14]

Table 5: PROTACs Targeting KRAS

PROTACE3 LigaseCell LineDC50 (µM)Dmax (%)Reference
LC-2VHLNCI-H20300.59~75[1][15]
LC-2VHLMIA PaCa-20.32~75[1][15]
LC-2VHLNCI-H230.25~90[15]
UnnamedVHLNot Specified0.190[16]
UnnamedCRBNNCI-H3580.03Not Reported[17]
UnnamedVHLNCI-H3580.1Not Reported[17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for the development and characterization of bifunctional crosslinkers.

Ubiquitin_Proteasome_System cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Targeted Degradation E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ubiquitin ligase) E2->E3 E2-E3 Complex Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 PROTAC Bifunctional Crosslinker (PROTAC) PROTAC->PROTAC PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System Hijacked by a Bifunctional Crosslinker.

PROTAC_Development_Workflow cluster_Discovery Discovery & Design cluster_In_Vitro_Eval In Vitro Evaluation cluster_Cellular_Eval Cellular Evaluation cluster_Optimization Lead Optimization Target_Selection Target Protein Selection Ligand_Identification Identify Target & E3 Ligands Target_Selection->Ligand_Identification Linker_Design Linker Design & Synthesis Ligand_Identification->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., AlphaLISA, NanoBRET) PROTAC_Synthesis->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Ubiquitination_Assay->Degradation_Assay Cell_Viability Cell Viability & Phenotypic Assays Degradation_Assay->Cell_Viability Selectivity_Profiling Off-Target & Selectivity Profiling Cell_Viability->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies SAR_Studies->Linker_Design Iterative Optimization ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox

Caption: A General Workflow for the Development of Bifunctional Crosslinkers.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bifunctional crosslinkers.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a bifunctional crosslinker.

Materials:

  • Cell culture reagents

  • Bifunctional crosslinker of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the bifunctional crosslinker for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and then incubate with a chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control.

Ternary Complex Formation Assay (AlphaLISA)

Objective: To detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

Materials:

  • Purified, tagged target protein (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1)

  • Bifunctional crosslinker of interest

  • AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

  • AlphaLISA streptavidin donor beads

  • Biotinylated anti-tag antibody corresponding to the E3 ligase tag (e.g., biotinylated anti-FLAG)

  • Assay buffer (e.g., AlphaLISA immunoassay buffer)

  • 384-well microplate

  • AlphaScreen-compatible plate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the bifunctional crosslinker. Prepare solutions of the target protein and E3 ligase complex in assay buffer.

  • Assay Reaction: In a 384-well plate, add the target protein, E3 ligase complex, and the bifunctional crosslinker at various concentrations.[20][21] Incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow for complex formation.[20]

  • Bead Addition: Add the AlphaLISA acceptor beads and the biotinylated antibody, followed by the streptavidin donor beads.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

  • Data Analysis: Plot the AlphaLISA signal against the concentration of the bifunctional crosslinker. The "hook effect," a decrease in signal at high concentrations, is often observed and is indicative of the formation of binary complexes that prevent ternary complex formation.[20]

In-Cell Ubiquitination Assay (NanoBRET™)

Objective: To monitor the ubiquitination of a target protein in live cells following treatment with a bifunctional crosslinker.

Materials:

  • Cells engineered to express the target protein fused to a NanoLuc® luciferase (donor)

  • Plasmid for expressing HaloTag®-ubiquitin (acceptor)

  • Transfection reagent

  • Bifunctional crosslinker of interest

  • NanoBRET™ Nano-Glo® substrate

  • HaloTag® NanoBRET™ 618 ligand

  • Plate reader capable of measuring dual-filtered luminescence

Protocol:

  • Cell Preparation: Co-transfect cells with the NanoLuc®-target protein fusion construct and the HaloTag®-ubiquitin construct. Seed the transfected cells in a multi-well plate.[22][23]

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-ubiquitin.[22]

  • Cell Treatment: Treat the cells with a serial dilution of the bifunctional crosslinker.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate to the cells.[24]

  • Detection: Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a plate reader.[24][25]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates an increase in the proximity of the target protein and ubiquitin, signifying ubiquitination.

Conclusion and Future Outlook

Bifunctional crosslinkers represent a paradigm shift in drug discovery, offering a powerful strategy to target and eliminate disease-causing proteins. The continued development of novel E3 ligase ligands, innovative linker designs, and a deeper understanding of the intricacies of ternary complex formation will undoubtedly expand the scope and therapeutic potential of this exciting technology. The experimental methodologies outlined in this guide provide a robust framework for the characterization and optimization of these next-generation therapeutics, paving the way for new treatments for a wide range of diseases.

References

The Propargyl Group: A Linchpin in Modern Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science by offering a set of powerful, reliable, and selective reactions. At the heart of the most prominent click reaction, the azide-alkyne cycloaddition, lies the propargyl group. This terminal alkyne functionality (HC≡C−CH₂−) is a key player, prized for its reactivity, stability, and versatility. This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in click chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

The Propargyl Group: Structure and Reactivity

The propargyl group is an unsaturated hydrocarbon fragment derived from propyne.[1] Its key feature is the terminal alkyne, a carbon-carbon triple bond at the end of a molecule. This terminal position renders the acetylenic proton (H−C≡) weakly acidic, a property crucial for its activation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] Furthermore, the linear geometry of the alkyne minimizes steric hindrance, making it an excellent reaction partner. The propargyl group can be readily introduced into a wide array of molecules, including proteins, nucleic acids, lipids, and polymers, through various synthetic methods.[3][4]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, and the propargyl group is its quintessential alkyne component. This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a propargyl-containing molecule and an azide.[5]

Mechanism of Action

The reaction is not a true concerted cycloaddition but rather a stepwise process catalyzed by copper(I) ions.[2][6] The currently accepted mechanism involves the following key steps:

  • Formation of a Copper-Acetylide Complex: The Cu(I) catalyst coordinates with the terminal alkyne of the propargyl group, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[7][8]

  • Activation of the Azide: The copper-acetylide complex then reacts with the azide. It is proposed that a dinuclear copper intermediate may be involved, where one copper atom binds the acetylide and the other activates the azide.[2][6]

  • Cyclization: The azide undergoes nucleophilic attack on the activated alkyne, leading to a six-membered copper-containing intermediate.

  • Ring Contraction and Protonation: This intermediate rearranges and, upon protonation, yields the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[7]

The CuAAC reaction boasts an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[5] It is highly efficient, stereospecific, and biocompatible, proceeding readily in aqueous solutions and tolerating a wide range of functional groups.[9]

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Propargyl R1-C≡CH (Propargyl Group) Cu_Acetylide R1-C≡C-Cu(I) (Copper-Acetylide) Propargyl->Cu_Acetylide Azide R2-N3 (Azide) Six_Membered_Intermediate Six-membered Cu Intermediate Azide->Six_Membered_Intermediate CuI Cu(I) Catalyst Cu_Acetylide->Six_Membered_Intermediate + R2-N3 Triazole 1,4-Disubstituted Triazole Six_Membered_Intermediate->Triazole Protonation Triazole->CuI Catalyst Regeneration

Figure 1: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry, particularly for applications in living systems, is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for the potentially cytotoxic copper catalyst by utilizing a strained cyclooctyne. While not a direct reaction of a simple propargyl group, many cyclooctyne reagents incorporate propargylic ether or similar linkages.

Mechanism of Action

The driving force for SPAAC is the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne upon cycloaddition with an azide. This inherent reactivity allows the reaction to proceed rapidly at physiological temperatures without a catalyst. The reaction is bioorthogonal, meaning it does not interfere with native biological processes.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne TS [3+2] Cycloaddition Transition State Cyclooctyne->TS Azide R-N3 (Azide) Azide->TS Triazole Triazole Product (Regioisomeric Mixture) TS->Triazole Strain Release

Figure 2: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data: Reaction Kinetics and Yields

The efficiency of click reactions is a key factor in their widespread adoption. The following tables summarize quantitative data for CuAAC and SPAAC reactions.

Table 1: Comparison of Reaction Times for CuAAC with Various Propargyl Derivatives

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)
Propiolamide A< 5< 10
Propargyl Ether B< 10< 20
Propargyl Ether C< 10< 20
Propargyl Ether D< 10< 20
N-propargylamide F< 15~ 30
Propargylamine G~ 15~ 30
Propargyl Alcohol J~ 15~ 30
Phenylacetylene K> 20> 40
Data adapted from a kinetic assay using a fluorogenic azidocoumarin.[2]

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

CyclooctyneAzideSolventTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
BCN (endo-isomer)Benzyl azideDMSO370.15
BCN-PEG2-AzidoethanolWater370.57
DIBOBenzyl azideCDCl₃25Not specified, but generally fast[8]
[9+1]CPPBenzyl azideDMSO252.2 x 10⁻³
[11+1]CPPBenzyl azideDMSO254.5 x 10⁻⁴
fluor[11+1]CPPBenzyl azideDMSO254.7 x 10⁻³
m[9+1]CPPBenzyl azideDMSO259.6 x 10⁻³
BCN: Bicyclo[6.1.0]non-4-yn-9-ylmethanol; DIBO: 4-Dibenzocyclooctynol; CPP: Cycloparaphenylene.

Generally, SPAAC reactions are about 100-fold slower than their CuAAC counterparts. However, the development of increasingly strained and electronically activated cyclooctynes continues to close this gap.

Applications in Research and Drug Development

The versatility of the propargyl group has led to its use in a myriad of applications across various scientific disciplines.

  • Bioconjugation: Propargyl groups can be incorporated into biomolecules such as proteins, peptides, and nucleic acids, allowing for their subsequent labeling with azide-functionalized tags (e.g., fluorophores, biotin) for visualization and purification.

  • Drug Discovery: The triazole ring formed via click chemistry is a stable and biocompatible linker, making it ideal for connecting different molecular fragments in the synthesis of novel drug candidates. Propargylamine moieties are found in numerous bioactive compounds.

  • Materials Science: Propargyl-functionalized monomers can be used in polymerization reactions to create advanced materials with tailored properties. Post-polymerization modification using click chemistry allows for the introduction of a wide range of functionalities.

  • Chemical Proteomics: Propargyl-containing probes are used to study protein function, identify enzyme activities, and map protein-protein interactions within the complex environment of the cell.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions. Optimization may be required for specific substrates and applications.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for a small-scale bioconjugation reaction using an in situ generated Cu(I) catalyst.[7]

Materials:

  • Propargyl-functionalized molecule (e.g., propargyl alcohol)

  • Azide-functionalized molecule

  • Buffer (e.g., phosphate-buffered saline, PBS)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Cu(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

Procedure:

  • In a microcentrifuge tube, dissolve the propargyl-functionalized molecule in buffer to the desired concentration.

  • Add the azide-functionalized molecule to the reaction mixture.

  • In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution (a 1:5 molar ratio is common). Add this catalyst/ligand mixture to the main reaction tube. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Vortex the reaction mixture briefly.

  • Incubate the reaction at room temperature for 30-60 minutes. The reaction can be protected from light.

  • The reaction product can be purified using methods appropriate for the specific molecules (e.g., dialysis, chromatography, precipitation).

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a typical catalyst-free bioconjugation reaction.

Materials:

  • Azide-functionalized biomolecule

  • Strained cyclooctyne reagent (e.g., DBCO-PEG-biotin)

  • Appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-functionalized biomolecule in the appropriate buffer.

  • Add the strained cyclooctyne reagent to the solution. A 1.5 to 10-fold molar excess of the cyclooctyne is often used.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).

  • Purify the conjugate to remove unreacted starting materials.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical flow of experiments and signaling pathways where propargyl groups and click chemistry are employed.

Metabolic Labeling of Glycoproteins

This workflow demonstrates how cells can be metabolically engineered to express azide-functionalized sugars, which are then labeled with a propargyl-containing fluorescent probe via click chemistry.

Metabolic_Labeling_Workflow Start Start: Cells in Culture Incubate Incubate with Azido-Sugar (e.g., Ac4ManNAz) Start->Incubate Metabolism Cellular Metabolism Incubate->Metabolism Incorporate Incorporation of Azido-Sugar into Glycoproteins Metabolism->Incorporate Click Click Chemistry Reaction: Add Propargyl-Fluorophore + Cu(I) Catalyst Incorporate->Click Wash Wash to Remove Excess Reagents Click->Wash Analyze Analyze: Fluorescence Microscopy or Flow Cytometry Wash->Analyze

Figure 3: Workflow for metabolic labeling and visualization of glycoproteins using click chemistry.

Kinase Activity Profiling

This diagram illustrates a chemical proteomics workflow to profile kinase activity using a propargyl-modified ATP analog.

Kinase_Profiling_Workflow Lysate Cell Lysate (containing active kinases) Probe_Incubation Incubate with Propargyl-ATP Probe Lysate->Probe_Incubation Covalent_Labeling Active Kinases are Covalently Labeled Probe_Incubation->Covalent_Labeling Click_Reaction CuAAC Reaction: Add Azide-Biotin Covalent_Labeling->Click_Reaction Enrichment Enrich Biotinylated Proteins (Streptavidin Beads) Click_Reaction->Enrichment Digestion On-Bead Digestion (e.g., Trypsin) Enrichment->Digestion Analysis LC-MS/MS Analysis of Peptides Digestion->Analysis Identification Identification of Active Kinases Analysis->Identification

Figure 4: Workflow for activity-based kinase profiling using a propargyl-ATP probe.

Conclusion

The propargyl group is an indispensable tool in the click chemistry arsenal. Its unique combination of stability, reactivity, and ease of incorporation has made it a central component in the development of novel bioconjugation strategies, advanced materials, and therapeutic agents. The continuous evolution of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, driven by the versatility of the propargyl group and its derivatives, ensures its enduring importance in the fields of chemical biology, drug discovery, and beyond. As researchers continue to push the boundaries of molecular science, the propargyl group will undoubtedly remain a key functional handle for building complexity and function with precision and efficiency.

References

Understanding PEGylation for Improving Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has emerged as a cornerstone technology in drug delivery. This modification offers a multitude of advantages for therapeutic agents, ranging from small molecules to large biologics, by improving their pharmacokinetic and pharmacodynamic properties. The addition of the hydrophilic and biocompatible PEG polymer can enhance drug stability, extend circulating half-life, and reduce immunogenicity, ultimately leading to improved therapeutic efficacy and patient compliance.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, detailed experimental protocols for its implementation and characterization, and a summary of its impact on drug delivery.

Core Principles of PEGylation

The fundamental principle behind PEGylation is the creation of a hydrophilic shield around the therapeutic molecule. This "stealth" effect physically masks the drug from the host's immune system and proteolytic enzymes, thereby reducing immunogenicity and degradation.[3] Furthermore, the increased hydrodynamic size of the PEGylated conjugate significantly reduces its renal clearance, leading to a prolonged circulation time in the bloodstream.[3][5][6]

Advantages of PEGylation:
  • Prolonged Plasma Half-Life: By increasing the hydrodynamic radius, PEGylation slows the rate of kidney filtration, extending the time the drug remains in circulation.[3][5][6]

  • Reduced Immunogenicity and Antigenicity: The PEG chains sterically hinder the recognition of the therapeutic molecule by the immune system, decreasing the likelihood of an immune response.[1]

  • Enhanced Stability: PEGylation protects drugs from enzymatic degradation, improving their stability in biological fluids.

  • Increased Solubility: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic drugs.[7]

  • Improved Pharmacokinetics: The culmination of these benefits leads to a more favorable pharmacokinetic profile, allowing for less frequent dosing and potentially higher therapeutic efficacy.[]

Disadvantages and Challenges:
  • Potential for Reduced Bioactivity: The covalent attachment of PEG can sometimes sterically hinder the interaction of the drug with its target receptor, leading to a decrease in biological activity.

  • Immunogenicity of PEG: Although generally considered non-immunogenic, there have been reports of anti-PEG antibodies, which can lead to accelerated clearance of the PEGylated drug.[1]

  • Heterogeneity of PEGylated Products: Traditional PEGylation methods can result in a mixture of molecules with varying numbers of PEG chains attached at different sites, leading to challenges in characterization and manufacturing.

  • Manufacturing Complexity and Cost: The PEGylation process adds complexity and cost to drug manufacturing.

Quantitative Impact of PEGylation on Drug Pharmacokinetics

The following tables summarize the quantitative effects of PEGylation on key pharmacokinetic parameters for several therapeutic proteins.

DrugPEGylation StatusMean Elimination Half-Life (hours)Fold Increase in Half-LifeReference
Interferon α-2a Non-PEGylated2-3-[9]
PEGylated (40 kDa)65~22-33[9]
Filgrastim (G-CSF) Non-PEGylated3.5-[10]
PEGylated (20 kDa)15-80~4-23[10]
Asparaginase Non-PEGylated20-[11]
PEGylated357~18[11]
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) Non-PEGylated1.1-[2]
PEGylated (20 kDa)28~25[2]

Table 1: Effect of PEGylation on Drug Half-Life. This table illustrates the significant increase in the elimination half-life of various therapeutic proteins after PEGylation.

Drug PairAdverse EventReporting Odds Ratio (PEGylated vs. Non-PEGylated)SignificanceReference
Filgrastim Deep Vein ThrombosisSignificantly Alleviatedp < 0.05[11]
Asparaginase Pancreatitis (Acute)Significantly Alleviatedp < 0.05[11]
Interferon α-2a/2b Liver DisorderSignificantly Alleviatedp < 0.05[11]
Liposomal Doxorubicin InfectionSignificantly Alleviatedp < 0.05[11]

Table 2: Comparison of Adverse Events for PEGylated and Non-PEGylated Drugs. This table, based on data from the FDA Adverse Event Reporting System (FAERS), shows that PEGylation can lead to a significant alleviation of certain adverse events.

Experimental Protocols

N-Terminal Specific PEGylation of a Protein

This protocol describes a common method for site-specific PEGylation at the N-terminus of a protein using a PEG-aldehyde derivative.

Materials:

  • Protein of interest with an accessible N-terminal amine group

  • mPEG-propionaldehyde (e.g., 20 kDa)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of mPEG-propionaldehyde to the protein solution.

    • Add sodium cyanoborohydride to a final concentration of 20 mM.

    • Incubate the reaction mixture at 4°C for 12-24 hours with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to consume any unreacted PEG-aldehyde.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method (e.g., SEC or IEX).

  • Characterization: Analyze the purified product to confirm the degree of PEGylation and purity (see characterization protocols below).

Cysteine-Specific PEGylation of a Protein

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide derivative.

Materials:

  • Protein of interest with a free cysteine residue

  • mPEG-maleimide (e.g., 20 kDa)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0

  • Quenching Solution: 100 mM L-cysteine in reaction buffer

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. The presence of EDTA is crucial to prevent the oxidation of the free thiol group.

  • PEGylation Reaction:

    • Add a 2- to 10-fold molar excess of mPEG-maleimide to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10 mM to react with any unreacted PEG-maleimide.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and quenching agent using a suitable chromatography method.

  • Characterization: Analyze the purified product to confirm site-specific PEGylation and purity.

Characterization of PEGylated Proteins by SEC-MALS

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass and degree of PEGylation of protein conjugates.

Materials and Equipment:

  • SEC-MALS system (including an HPLC system, a MALS detector, and a differential refractive index (dRI) detector)

  • Appropriate SEC column (e.g., with a pore size suitable for the size of the PEGylated protein)

  • Mobile Phase: A buffer compatible with the protein and the column (e.g., phosphate-buffered saline)

  • Purified PEGylated protein sample

Procedure:

  • System Setup and Equilibration:

    • Set up the SEC-MALS system according to the manufacturer's instructions.

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for all detectors (MALS, dRI, and UV).

  • Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration (typically 1-2 mg/mL).

  • Data Acquisition:

    • Inject the sample onto the equilibrated SEC column.

    • Collect data from the MALS, dRI, and UV detectors as the sample elutes.

  • Data Analysis:

    • Use the appropriate software (e.g., ASTRA) to analyze the collected data.

    • The software will use the signals from the three detectors to calculate the molar mass of the protein and the PEG components of the conjugate at each elution volume.

    • This allows for the determination of the degree of PEGylation (number of PEG chains per protein) and the identification of different PEGylated species and aggregates.[12][13][14]

Quantification of PEGylation using a Colorimetric Assay

This protocol describes a simple and rapid colorimetric method for quantifying the amount of PEG in a sample, which can be used to determine the degree of PEGylation.

Materials:

  • Barium chloride solution

  • Iodine solution

  • PEG standards of known concentrations

  • PEGylated protein sample

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of PEG standards with known concentrations in a suitable buffer.

    • To each standard, add the barium chloride solution followed by the iodine solution.

    • Incubate the mixture for a set period (e.g., 15 minutes) at room temperature.

    • Measure the absorbance of each standard at a specific wavelength (e.g., 535 nm).

    • Plot the absorbance versus the PEG concentration to generate a standard curve.

  • Sample Analysis:

    • Treat the PEGylated protein sample with the barium chloride and iodine solutions in the same manner as the standards.

    • Measure the absorbance of the sample.

  • Quantification:

    • Use the standard curve to determine the concentration of PEG in the sample.

    • Knowing the protein concentration (determined by a separate protein assay), the degree of PEGylation can be calculated.[5]

Visualizations

Signaling Pathway: PEGylated Interferon and the JAK-STAT Pathway

PEG_Interferon_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEG-Interferon IFNAR IFN Receptor (IFNAR1/IFNAR2) PEG_IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Recruitment & Activation TYK2 TYK2 IFNAR->TYK2 Recruitment & Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Binding ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Activation PEGylation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product Protein_Prep Protein Preparation Reaction PEGylation Reaction Protein_Prep->Reaction PEG_Activation PEG Reagent Activation PEG_Activation->Reaction Quenching Reaction Quenching Reaction->Quenching Purification Chromatographic Purification (SEC/IEX) Quenching->Purification SEC_MALS SEC-MALS (Molar Mass, DoP) Purification->SEC_MALS Colorimetric Colorimetric Assay (PEG Quantification) Purification->Colorimetric SDS_PAGE SDS-PAGE (Purity, MW Shift) Purification->SDS_PAGE Bioassay Biological Activity Assay Purification->Bioassay Final_Product Characterized PEGylated Drug SEC_MALS->Final_Product Colorimetric->Final_Product SDS_PAGE->Final_Product Bioassay->Final_Product Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_cmc CMC (Chemistry, Manufacturing, and Controls) cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Market Target_ID Target Identification Lead_Opt Lead Optimization Target_ID->Lead_Opt PEG_Strategy PEGylation Strategy Development Lead_Opt->PEG_Strategy Preclinical Preclinical Studies (In Vitro & In Vivo) PEG_Strategy->Preclinical Process_Dev Process Development & Scale-Up PEG_Strategy->Process_Dev IND IND Submission Preclinical->IND Formulation Formulation Development Process_Dev->Formulation Analytics Analytical Method Development Formulation->Analytics Analytics->IND Phase1 Phase I (Safety) IND->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 BLA BLA/NDA Submission Phase3->BLA Approval Regulatory Review & Approval BLA->Approval Post_Market Post-Market Surveillance Approval->Post_Market

References

Methodological & Application

Application Notes and Protocols for N-(Amino-peg1)-n-bis(peg2-propargyl) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of the trifunctional linker, N-(Amino-peg1)-n-bis(peg2-propargyl), in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This versatile linker enables a modular and efficient approach to PROTAC assembly, leveraging its primary amine for initial conjugation and its dual propargyl groups for subsequent click chemistry reactions.

Introduction to N-(Amino-peg1)-n-bis(peg2-propargyl) in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A key component of a PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. The nature of the linker, including its length, flexibility, and solubility, is critical for the efficacy of the PROTAC.

N-(Amino-peg1)-n-bis(peg2-propargyl) is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG component enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[1][2] The primary amine functionality allows for straightforward amide bond formation with a carboxylic acid-containing binding ligand.[3] The two terminal propargyl (alkyne) groups provide handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal click chemistry reaction.[4][] This dual-alkyne feature allows for the potential synthesis of multi-component or higher-order PROTAC constructs.

Synthetic Strategy Overview

The synthesis of a PROTAC using N-(Amino-peg1)-n-bis(peg2-propargyl) typically follows a two-step modular approach:

  • Amide Bond Formation: The primary amine of the linker is coupled with a carboxylic acid group on either the E3 ligase ligand or the target protein ligand. This reaction is typically mediated by standard peptide coupling reagents.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne groups of the linker-ligand conjugate are then reacted with an azide-functionalized binding partner (either the target protein ligand or the E3 ligase ligand, whichever was not used in the first step). This "click" reaction forms a stable triazole ring, completing the PROTAC structure.[4][6]

This synthetic strategy is illustrated in the workflow diagram below.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Linker N-(Amino-peg1)-n-bis(peg2-propargyl) Intermediate Ligand A-Linker Conjugate Linker->Intermediate Amide Bond Formation Ligand_A_COOH Ligand A (with -COOH) Ligand_A_COOH->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Copper-Catalyzed Azide-Alkyne Cycloaddition Ligand_B_N3 Ligand B (with -N3) Ligand_B_N3->PROTAC

PROTAC Synthesis Workflow.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a PROTAC using N-(Amino-peg1)-n-bis(peg2-propargyl).

Protocol 1: Amide Coupling of Ligand A to the Linker

This protocol describes the coupling of a carboxylic acid-containing ligand (Ligand A) to the primary amine of N-(Amino-peg1)-n-bis(peg2-propargyl).

Materials:

  • Ligand A with a carboxylic acid group

  • N-(Amino-peg1)-n-bis(peg2-propargyl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative coupling reagent like HATU

  • N-Hydroxysuccinimide (NHS) or an alternative activator like HOBt

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ligand A (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the solution and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • In a separate flask, dissolve N-(Amino-peg1)-n-bis(peg2-propargyl) (1.2 eq) in anhydrous DMF.

  • Filter the activated ester solution from step 3 to remove the DCU precipitate and add the filtrate to the linker solution from step 4.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the Ligand A-linker conjugate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the Ligand A-linker conjugate and an azide-functionalized Ligand B.

Materials:

  • Ligand A-linker conjugate (from Protocol 1)

  • Azide-functionalized Ligand B

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • DCM

  • Methanol

Procedure:

  • In a vial, dissolve the Ligand A-linker conjugate (1.0 eq) and the azide-functionalized Ligand B (2.2 eq, to react with both alkyne groups) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq per alkyne) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq per alkyne) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture from step 1, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC) or silica gel column chromatography to obtain the final product.

Data Presentation

The following tables provide representative quantitative data for the synthesis and characterization of a hypothetical PROTAC.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Amide CouplingLigand A, Linker, DCC, NHSDMF251675
2CuAACLigand A-Linker, Ligand B-N₃, CuSO₄, NaAsct-BuOH/H₂O251860

Table 2: Characterization of Intermediates and Final PROTAC

| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | Purity (HPLC, %) | | :--- | :--- | :--- | :--- | :--- | :--- | | Ligand A-Linker | C₃₀H₃₉N₃O₇ | 565.28 | 566.29 | >95 | | Final PROTAC | C₅₂H₅₇N₁₁O₉ | 1023.43 | 1024.44 | >98 |

Note: The molecular formulas and masses are hypothetical and will vary depending on the specific ligands used.

PROTAC Mechanism of Action

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the 26S proteasome.

G PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Conclusion

N-(Amino-peg1)-n-bis(peg2-propargyl) is a valuable and versatile linker for the synthesis of PROTACs. Its trifunctional nature allows for a robust and modular synthetic approach, combining traditional amide coupling with highly efficient click chemistry. The incorporation of a PEG spacer enhances the physicochemical properties of the final PROTAC, making this linker a powerful tool for researchers in the field of targeted protein degradation. The provided protocols and representative data serve as a guide for the successful implementation of this linker in PROTAC development programs.

References

Application Note & Protocol: Copper-Catalyzed Click Chemistry with N-(Amino-peg1)-n-bis(peg2-propargyl)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for covalently linking molecules.[1][2][3] This reaction forms a stable triazole linkage between an alkyne and an azide functional group, offering high yields and specificity in aqueous conditions, making it ideal for bioconjugation.[2][4][5]

This document provides a detailed protocol for using N-(Amino-peg1)-n-bis(peg2-propargyl), a versatile heterobifunctional linker, in CuAAC reactions. This particular linker features two terminal alkyne groups for click chemistry and a primary amine for orthogonal conjugation, such as amide bond formation. The inclusion of polyethylene glycol (PEG) chains enhances the solubility and bioavailability of the resulting conjugates while potentially reducing immunogenicity.[6][7] This linker is particularly valuable in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where it can connect a target protein ligand and an E3 ubiquitin ligase ligand.[8]

Principle of the Reaction

The CuAAC reaction involves the catalyzed [3+2] cycloaddition between the terminal alkyne groups on the N-(Amino-peg1)-n-bis(peg2-propargyl) linker and an azide-modified molecule of interest (e.g., protein, peptide, or small molecule drug). The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate.[3][9][10] A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial in bioconjugation to protect the Cu(I) from oxidation and accelerate the reaction while minimizing damage to sensitive biomolecules.[3][4][5]

CuAAC_Reaction cluster_catalyst Catalyst System Alkyne N-(Amino-peg1)-n-bis(peg2-propargyl) (Alkyne Groups) Product Stable Triazole-Linked PEG Conjugate Alkyne->Product Azide Azide-Modified Molecule (R-N3) Azide->Product Catalyst Cu(I) generated from CuSO4 + Sodium Ascorbate Catalyst->Product Catalyzes

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials and Reagents

Reagent Stock Solutions

It is recommended to prepare fresh stock solutions, especially for the sodium ascorbate, to ensure maximum reactivity.

ReagentRecommended Stock ConcentrationSolventNotes
N-(Amino-peg1)-n-bis(peg2-propargyl)10-50 mMDMSO or Aqueous BufferDepends on the solubility of the specific linker variant.
Azide-Modified Molecule1-10 mMAppropriate Buffer or DMSOEnsure the solvent is compatible with the molecule (e.g., protein).
Copper (II) Sulfate (CuSO₄)20-100 mMDeionized Water[1]
THPTA Ligand50-200 mMDeionized Water[1]
Sodium Ascorbate100-500 mMDeionized WaterPrepare fresh immediately before use to prevent oxidation.[1]
Reaction Buffer-PBS (pH 7.4) or similar[1]
Quenching Solution100 mMDeionized WaterEthylenediaminetetraacetic acid (EDTA).

Experimental Protocol

This protocol provides a general guideline. Optimization of reactant concentrations, ratios, and reaction time may be necessary depending on the specific molecules being conjugated.

Workflow Overview

Experimental_Workflow start Start prep 1. Prepare Reagent Stock Solutions start->prep mix 2. Combine Reactants (PEG-Alkyne + Azide-Molecule) prep->mix cat_add 3. Prepare and Add CuSO4/THPTA Premix mix->cat_add initiate 4. Initiate Reaction (Add Sodium Ascorbate) cat_add->initiate incubate 5. Incubate Reaction (Room Temp, 1-2h) initiate->incubate quench 6. Quench Reaction (Add EDTA) incubate->quench purify 7. Purify Conjugate (SEC, Dialysis, etc.) quench->purify analyze 8. Analyze Product (SDS-PAGE, MS, etc.) purify->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for the CuAAC bioconjugation protocol.

Step-by-Step Procedure
  • Preparation of Reactants:

    • In a microcentrifuge tube, combine the N-(Amino-peg1)-n-bis(peg2-propargyl) linker and the azide-modified molecule in the desired reaction buffer (e.g., PBS).

    • The molar ratio of alkyne groups to azide groups should typically be in slight excess to drive the reaction to completion, though a 1:1 ratio is often sufficient. For biomolecules, using a 2 to 10-fold excess of the smaller PEG-linker molecule is common.[10]

  • Preparation of Catalyst Premix:

    • In a separate tube, prepare the catalyst premix. Add the THPTA ligand stock solution to the CuSO₄ stock solution. A 2:1 to 5:1 molar ratio of ligand to copper is recommended to stabilize the Cu(I) ion and protect biomolecules.[1][10]

    • Vortex the solution briefly. Allow it to stand for 2-3 minutes.[1]

  • Reaction Initiation:

    • Add the CuSO₄/THPTA premix to the reaction tube containing the alkyne and azide components.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution.[1] The final concentration of ascorbate should be in excess relative to the copper.

    • Mix the components gently by pipetting or brief vortexing.

Typical Reaction Conditions

The final concentrations in the reaction mixture should be optimized for each specific application. The table below provides a common starting point for bioconjugation.[9][10]

ComponentFinal Concentration / RatioNotes
Biomolecule-Azide10 - 100 µMThe concentration can be lower, but reaction times may need to be extended.[10]
PEG-Alkyne2-5x molar excess over azideAn excess of the linker ensures complete labeling of the biomolecule.
CuSO₄50 - 250 µMHigher concentrations can accelerate the reaction but may be detrimental to sensitive biomolecules.[10]
THPTA Ligand5x molar excess over CuSO₄Protects Cu(I) and accelerates the reaction.[10]
Sodium Ascorbate1 - 5 mMActs as the reducing agent. A final concentration of 5 mM is common.[10]
  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-2 hours. For dilute solutions or less reactive substrates, the reaction time may be extended up to 12-24 hours.[9][11]

    • Protect the reaction from light if using light-sensitive molecules.[1]

  • Quenching and Purification:

    • Stop the reaction by adding an excess of a chelating agent like EDTA relative to the copper concentration to sequester the copper ions.[9]

    • The PEGylated conjugate must be purified from unreacted starting materials, excess reagents, and the copper catalyst. The method of choice depends on the nature of the conjugate.

      • Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from smaller unreacted linkers and catalyst components.[][13]

      • Dialysis / Ultrafiltration: Useful for removing small molecules from protein or other macromolecular conjugates.[9][]

      • Ion Exchange Chromatography (IEX): Can be used if the PEGylation significantly alters the surface charge of the biomolecule.[][13]

Application in PROTAC Development

The bifunctional nature of N-(Amino-peg1)-n-bis(peg2-propargyl) makes it an ideal linker for constructing PROTACs. The dual alkyne groups can be clicked to azide-modified E3 ligase and target protein ligands, while the central amine provides another handle for conjugation, creating a three-part molecule designed to induce targeted protein degradation.

PROTAC_Concept cluster_protac PROTAC Molecule PROTAC E3 Ligase Ligand (Azide-Modified) N-(Amino-peg1)-n-bis(peg2-propargyl) Linker Target Protein Ligand (Azide-Modified) E3_Ligase E3 Ubiquitin Ligase PROTAC:f0->E3_Ligase Binds Target_Protein Target Protein PROTAC:f2->Target_Protein Binds

Caption: Conceptual diagram of a PROTAC utilizing a bifunctional PEG linker.

Troubleshooting

  • Low Reaction Yield:

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Increase the concentration of the copper/ligand complex or the PEG-alkyne linker.

    • Increase reaction time or temperature (if compatible with the biomolecule).

    • Degas the solution to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Biomolecule Degradation:

    • This may be caused by reactive oxygen species. Ensure a sufficient excess of ligand (e.g., 5:1 ligand:copper) is used, as the ligand can act as a sacrificial reductant.[4][5][10]

    • Decrease the concentration of copper and ascorbate and increase the reaction time.

  • Precipitation:

    • If reagents precipitate, consider changing the buffer or adding a co-solvent like DMSO (up to 10-20% v/v) if compatible with your biomolecule.

References

Application Notes and Protocols for N-(Amino-peg1)-n-bis(peg2-propargyl) in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the bioconjugation techniques utilizing the trifunctional linker, N-(Amino-peg1)-n-bis(peg2-propargyl). This versatile reagent is particularly valuable in the construction of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to N-(Amino-peg1)-n-bis(peg2-propargyl)

N-(Amino-peg1)-n-bis(peg2-propargyl) is a heterotrifunctional, PEG-based linker designed for advanced bioconjugation applications.[1][2] Its structure features a primary amine and two terminal alkyne (propargyl) groups, enabling sequential or one-pot orthogonal conjugations.[2] The polyethylene glycol (PEG) spacers enhance the solubility and biocompatibility of the resulting conjugates, which can improve their pharmacokinetic properties and reduce immunogenicity.[3][4]

The primary amine allows for covalent linkage to biomolecules or surfaces containing activated carboxylic acids (e.g., NHS esters).[5] The two propargyl groups are available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, enabling the attachment of two azide-containing molecules.[1][6] This trifunctional nature allows for the creation of branched structures, potentially for dual-drug conjugation or the attachment of both a targeting moiety and a therapeutic agent.

Key Features and Benefits:

  • Trifunctional Core: Enables the conjugation of up to three different molecules.

  • Orthogonal Reactivity: The amine and alkyne groups react under different conditions, allowing for controlled, stepwise conjugations.

  • PEG Spacers: Improve solubility, stability, and pharmacokinetic profiles of the final conjugate.[3][4]

  • Click Chemistry Amenable: The propargyl groups facilitate highly efficient and specific CuAAC reactions.[1]

  • Versatility: Applicable in the development of ADCs, PROTACs, imaging agents, and other advanced bioconjugates.[1][7][8]

Physicochemical and Reagent Data

A summary of the key properties of N-(Amino-peg1)-n-bis(peg2-propargyl) is provided in the table below.

PropertyValueReference
Chemical Name N-(Amino-peg1)-n-bis(peg2-propargyl) HCl salt[2]
CAS Number 2100306-47-4[9]
Molecular Formula C₁₈H₃₂N₂O₅[9]
Molecular Weight 356.46 g/mol [9]
Purity >96%[9]
Solubility Soluble in water and DMSO
Storage Store at -20°C
Reactive Groups 1 x Primary Amine, 2 x Propargyl (Alkyne)[2]

Key Applications and Experimental Workflows

The unique structure of N-(Amino-peg1)-n-bis(peg2-propargyl) lends itself to several advanced bioconjugation strategies.

Development of Antibody-Drug Conjugates (ADCs)

This linker can be used to attach two drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner. The workflow involves two main steps:

  • Amine Conjugation: The primary amine of the linker is reacted with an activated carboxylic acid on the antibody, often a lysine residue that has been modified or an engineered cysteine.

  • Dual Drug Ligation via Click Chemistry: Two azide-functionalized drug molecules are then "clicked" onto the two propargyl groups of the linker.

Below is a diagram illustrating the general workflow for ADC synthesis using this linker.

ADC_Workflow Antibody Antibody with activated carboxyl group Intermediate Antibody-Linker Conjugate Antibody->Intermediate Amine-Carboxyl Coupling Linker N-(Amino-peg1)-n-bis (peg2-propargyl) Linker->Intermediate Drug1 Azide-modified Drug 1 ADC Final Antibody-Drug Conjugate (DAR=2) Drug1->ADC Drug2 Azide-modified Drug 2 Drug2->ADC Intermediate->ADC CuAAC Click Chemistry PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Environment Linker N-(Amino-peg1)-n-bis (peg2-propargyl) Core E3Ligand1 E3 Ligase Ligand 1 Linker->E3Ligand1 Triazole Linkage (Click Chemistry) E3Ligand2 E3 Ligase Ligand 2 (Optional) Linker->E3Ligand2 Triazole Linkage (Click Chemistry) TargetLigand Target Protein Ligand TargetLigand->Linker Amide Bond TargetProtein Target Protein TargetLigand->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase E3Ligand1->E3Ligase Binds

References

Application Notes and Protocols for N-(Amino-peg1)-n-bis(peg2-propargyl) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the bifunctional linker, N-(Amino-peg1)-n-bis(peg2-propargyl), in the development of antibody-drug conjugates (ADCs). The unique structure of this linker, featuring a primary amine and two terminal propargyl groups, allows for a flexible and efficient two-step conjugation strategy, enabling the attachment of a payload and subsequent conjugation to an azide-modified antibody via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3]

Introduction to N-(Amino-peg1)-n-bis(peg2-propargyl) for ADC Development

N-(Amino-peg1)-n-bis(peg2-propargyl) is a polyethylene glycol (PEG)-based linker designed for the synthesis of complex bioconjugates. In the context of ADC development, it serves as a crucial bridge between the antibody and the cytotoxic payload. The PEG component enhances the solubility and stability of the resulting ADC, potentially improving its pharmacokinetic profile. The primary amine provides a reactive handle for the attachment of a payload, while the dual propargyl groups enable efficient conjugation to an azide-modified antibody. This bifunctional nature offers a modular approach to ADC construction.

Key Features:

  • Primary Amine: Allows for straightforward conjugation to payloads functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.

  • Dual Propargyl Groups: Enables highly efficient and specific conjugation to azide-modified antibodies via CuAAC click chemistry.[1]

  • PEG Spacer: Improves the hydrophilicity of the ADC, which can reduce aggregation and enhance in vivo circulation time.

Proposed Workflow for ADC Synthesis

The following diagram illustrates a proposed workflow for the synthesis of an ADC using the N-(Amino-peg1)-n-bis(peg2-propargyl) linker. This workflow is based on established bioconjugation methodologies.

ADC_Synthesis_Workflow cluster_payload_activation Payload Activation & Ligation cluster_antibody_modification Antibody Modification cluster_conjugation_purification Conjugation & Purification Payload Cytotoxic Payload (with COOH group) Activated_Payload NHS-ester Activated Payload Payload->Activated_Payload EDC/NHS Linker_Payload Linker-Payload Construct Activated_Payload->Linker_Payload Linker N-(Amino-peg1)-n- bis(peg2-propargyl) Linker->Linker_Payload ADC_Crude Crude ADC Linker_Payload->ADC_Crude Antibody Monoclonal Antibody (mAb) Azide_Antibody Azide-Modified mAb Antibody->Azide_Antibody Azide-PEG-NHS ester Azide_Antibody->ADC_Crude CuAAC Click Chemistry Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (e.g., SEC, HIC) Characterization Characterization (DAR, Purity, etc.) Purified_ADC->Characterization Analysis

Caption: Proposed workflow for ADC synthesis using the bifunctional linker.

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of ADC development using N-(Amino-peg1)-n-bis(peg2-propargyl).

Protocol 1: Modification of Antibody with Azide Groups

This protocol describes the introduction of azide functional groups onto the antibody surface by reacting primary amines (e.g., lysine residues) with an azide-functionalized NHS ester.[4][5]

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEGn-NHS Ester (e.g., Azido-PEG4-NHS Ester)

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Azide Reagent Preparation: Immediately before use, dissolve the Azido-PEGn-NHS Ester in DMSO to a final concentration of 10 mM.

  • Antibody Modification: a. Add a 10 to 20-fold molar excess of the dissolved Azido-PEGn-NHS Ester to the antibody solution. b. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v). c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: a. Remove excess, unreacted azide reagent using a desalting column equilibrated with PBS, pH 7.4. b. Collect the azide-modified antibody.

  • Characterization: Determine the concentration of the modified antibody using a standard protein assay (e.g., BCA assay). The degree of azide incorporation can be quantified using methods such as reaction with a fluorescently-labeled alkyne followed by spectroscopic analysis.

Protocol 2: Ligation of Payload to N-(Amino-peg1)-n-bis(peg2-propargyl)

This protocol outlines the conjugation of a carboxylate-containing cytotoxic payload to the primary amine of the linker using EDC/NHS chemistry.

Materials:

  • Carboxylate-containing cytotoxic payload

  • N-(Amino-peg1)-n-bis(peg2-propargyl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reaction buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching solution: Hydroxylamine or Tris buffer

  • HPLC for purification

Procedure:

  • Payload Activation: a. Dissolve the carboxylate-containing payload, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (Payload:EDC:NHS). b. Incubate for 15-30 minutes at room temperature to form the NHS-ester activated payload.

  • Ligation to Linker: a. Dissolve N-(Amino-peg1)-n-bis(peg2-propargyl) in the reaction buffer. b. Add the activated payload solution to the linker solution. A molar excess of the linker (e.g., 1.5 to 2-fold) may be used to drive the reaction to completion. c. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Purify the linker-payload construct using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 3: Final ADC Conjugation via Click Chemistry

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the linker-payload construct to the azide-modified antibody.[1][2]

Materials:

  • Azide-modified antibody (from Protocol 3.1)

  • Linker-payload construct (from Protocol 3.2)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction buffer: PBS, pH 7.4

  • Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)[6][]

Procedure:

  • Preparation of Reagents: a. Prepare a 10 mM stock solution of CuSO4 in water. b. Prepare a 50 mM stock solution of THPTA in water. c. Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Conjugation Reaction: a. In a reaction vessel, combine the azide-modified antibody and the linker-payload construct. A typical molar ratio of linker-payload to antibody is 5-10 fold. b. Prepare the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio. c. Add the copper/THPTA solution to the antibody/linker-payload mixture. A final copper concentration of 0.1-0.5 mM is typically used. d. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM. e. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: a. Purify the ADC from unreacted linker-payload and other reagents using SEC or HIC.[] b. Exchange the purified ADC into a suitable formulation buffer.

Characterization of the ADC

Thorough characterization is critical to ensure the quality and consistency of the ADC.

ParameterMethodTypical Expected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass SpectrometryA defined distribution of drug-loaded species (e.g., DAR 2, 4, 6, 8) with a calculated average DAR.
Purity Size-Exclusion Chromatography (SEC)>95% monomeric ADC, with minimal aggregation.
Residual Free Drug Reverse-Phase HPLC (RP-HPLC)<1% of the total payload.
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)Binding affinity of the ADC should be comparable to the unconjugated antibody.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)Potent and specific killing of antigen-positive cancer cells with a low IC50 value.[8][9][10]

In Vitro and In Vivo Evaluation

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes a method to assess the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.[8][10][11]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Purified ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in cell culture medium. b. Remove the old medium from the cells and add the ADC/control dilutions. c. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: a. Normalize the data to the untreated control. b. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Efficacy Studies

The in vivo efficacy of the ADC should be evaluated in relevant animal models, such as tumor xenografts in immunodeficient mice.[12][13]

Study Design:

  • Animal Model: Use immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines (antigen-positive).

  • Treatment Groups:

    • Vehicle control

    • Unconjugated antibody

    • ADC at various dose levels

    • Positive control (standard-of-care chemotherapy)

  • Administration: Administer the treatments intravenously (IV).

  • Endpoints:

    • Tumor volume measurement over time

    • Animal body weight (as a measure of toxicity)

    • Survival analysis

The following diagram illustrates the logical flow of an in vivo efficacy study.

InVivo_Study_Flow Start Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth to Required Size Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment ADC/Control Administration (IV) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Repeated Dosing Schedule Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Data Analysis (TGI, Survival) Endpoint->Analysis

Caption: Logical flow of an in vivo efficacy study for an ADC.

Conclusion

The N-(Amino-peg1)-n-bis(peg2-propargyl) linker offers a promising platform for the development of novel ADCs. Its bifunctional nature allows for a modular and efficient conjugation strategy. The protocols and data presented in these application notes provide a framework for researchers to utilize this linker in their ADC discovery and development programs. Careful optimization of each step, from antibody modification to final ADC characterization, is crucial for the successful generation of a safe and effective therapeutic candidate.

References

Application Notes & Protocols: N-(Amino-peg1)-n-bis(peg2-propargyl) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the trifunctional PROTAC linker, N-(Amino-peg1)-n-bis(peg2-propargyl), in the field of targeted protein degradation. This linker is a valuable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to induce the degradation of specific target proteins.

Introduction to N-(Amino-peg1)-n-bis(peg2-propargyl) Linker

N-(Amino-peg1)-n-bis(peg2-propargyl) is a polyethylene glycol (PEG)-based linker designed for the assembly of PROTACs. Its structure features three key reactive functionalities: a primary amine and two terminal alkyne (propargyl) groups. This configuration allows for a modular and flexible approach to PROTAC synthesis.

  • Primary Amine: The amino group serves as a versatile handle for conjugation to a ligand for either an E3 ubiquitin ligase or a protein of interest (POI). This reaction typically involves the formation of a stable amide bond with a carboxylic acid on the ligand.

  • Bis-Propargyl Groups: The two propargyl groups enable the attachment of a second ligand through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This allows for the conjugation of an azide-modified ligand.

  • PEG Spacer: The PEG backbone enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length and flexibility of the PEG chain are critical parameters that can be optimized to promote the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Chemical Properties:

PropertyValue
Molecular Formula C18H32N2O5
Molecular Weight 356.46 g/mol
CAS Number 2100306-47-4
Appearance Solid or oil
Solubility Soluble in DMSO, DMF, and water.
Storage Store at -20°C for long-term stability.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged POI.

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using the N-(Amino-peg1)-n-bis(peg2-propargyl) linker. Optimization of reaction conditions and purification methods may be necessary for specific ligands.

3.1. PROTAC Synthesis Workflow

The synthesis of a PROTAC using this trifunctional linker can be approached in a stepwise manner, allowing for the purification of intermediates. The general workflow involves two key conjugation steps: amide bond formation and a CuAAC reaction.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Linker N-(Amino-peg1)-n-bis (peg2-propargyl) Intermediate Intermediate 1 (Linker-Ligand 1) Linker->Intermediate Ligand1 Ligand 1 (with -COOH) e.g., E3 Ligase Ligand Ligand1->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Ligand2 Ligand 2 (with -N3) e.g., POI Ligand Ligand2->Final_PROTAC

Caption: Synthetic workflow for PROTAC assembly.

3.2. Protocol for Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-containing ligand (e.g., an E3 ligase ligand like pomalidomide acid) to the primary amine of the linker.

Materials:

  • N-(Amino-peg1)-n-bis(peg2-propargyl)

  • Carboxylic acid-functionalized ligand

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade solvents for purification

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of N-(Amino-peg1)-n-bis(peg2-propargyl) (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure intermediate.

3.3. Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized ligand (e.g., a POI ligand) to the propargyl groups of the synthesized intermediate.

Materials:

  • Amide-linked intermediate from section 3.2

  • Azide-functionalized ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent system (e.g., DMF/water, t-BuOH/water)

Procedure:

  • Dissolve the amide-linked intermediate (1.0 eq) and the azide-functionalized ligand (1.0-1.2 eq per alkyne) in a suitable solvent mixture (e.g., DMF/water 4:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 eq per alkyne) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1-0.2 eq per alkyne) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Stir the reaction at room temperature for 12-24 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Cu(I).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent.

  • The crude product should be purified by preparative HPLC to yield the final PROTAC.

3.4. Protocol for Western Blot Analysis of Protein Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Data Presentation

Quantitative data from protein degradation experiments should be summarized to determine the efficacy of the PROTAC. Key parameters include the DC50 (concentration at which 50% degradation is achieved) and Dmax (the maximal degradation observed).

Table for Summarizing Degradation Data:

PROTAC Concentration% Degradation (vs. Vehicle)
1 nM
10 nM
100 nM
1 µM
10 µM
DC50
Dmax

Logical Relationship of Reactive Groups

The trifunctional nature of N-(Amino-peg1)-n-bis(peg2-propargyl) allows for a divergent synthetic approach, where a common intermediate can be combined with various second ligands.

Linker_Functionality cluster_amine Amine Reactivity cluster_alkyne Alkyne Reactivity Linker N-(Amino-peg1)-n-bis(peg2-propargyl) Amine Primary Amine (-NH2) Linker->Amine Alkyne Bis-Propargyl (-C≡CH) Linker->Alkyne Amide Amide Bond Formation Amine->Amide COOH_Ligand Ligand with Carboxylic Acid COOH_Ligand->Amide CuAAC CuAAC 'Click' Reaction Alkyne->CuAAC Azide_Ligand Ligand with Azide (-N3) Azide_Ligand->CuAAC

Caption: Reactivity of the functional groups on the linker.

Application Notes and Protocols for Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for performing azide-alkyne cycloaddition reactions, commonly known as "click chemistry." The information is intended for researchers, scientists, and professionals in drug development who utilize these powerful bioconjugation techniques. The protocols cover the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I).[1][2][3] This reaction is noted for its reliability, high yield, and compatibility with a wide range of functional groups and solvents, including aqueous environments.[1][3]

Reaction Principle

The key to the CuAAC reaction is the use of a copper(I) catalyst, which can be generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[4][5][6] The addition of a stabilizing ligand, for instance, tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), protects the Cu(I) from oxidation and accelerates the reaction.[4][5][7]

Experimental Workflow: CuAAC

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions: - Alkyne-modified molecule - Azide-modified molecule - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate mix_cu_ligand Premix CuSO4 and Ligand prep_reagents->mix_cu_ligand initiate_reaction Add Cu(I)/Ligand Complex and Sodium Ascorbate mix_cu_ligand->initiate_reaction add_reactants Combine Alkyne and Azide Reactants add_reactants->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate monitor Monitor Reaction Progress (e.g., TLC, LC-MS, NMR) incubate->monitor purify Purify Product (e.g., Chromatography, Precipitation) monitor->purify characterize Characterize Final Product purify->characterize

Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Detailed Protocol for CuAAC Bioconjugation

This protocol is adapted for the conjugation of an alkyne-modified biomolecule to an azide-containing cargo molecule.

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing cargo molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[7]

  • THPTA ligand stock solution (e.g., 50 mM in water)[7]

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[4][7]

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS)

  • Solvent for dissolving hydrophobic molecules (e.g., DMSO or DMF)[4]

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of approximately 28.6 µM.[6]

    • Dissolve the azide-containing cargo molecule in a suitable solvent. The amount added should be in a ~2-fold excess with respect to the alkyne groups on the biomolecule.[6]

  • Catalyst Preparation:

    • In a separate tube, prepare the Cu(I)-ligand complex by mixing the CuSO₄ and THPTA stock solutions. A common ratio is 1:5 of Cu:ligand.[6] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[6] Let this mixture stand for a few minutes.[4]

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following in order:

      • Solution of the alkyne-modified biomolecule.

      • Solution of the azide-containing cargo molecule.

      • The premixed CuSO₄/THPTA solution.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For example, add 25 µL of 100 mM sodium ascorbate.[7]

    • Gently mix the reaction by inverting the tube several times. To prevent re-oxidation of the copper catalyst, it is advisable to close the tube to limit oxygen diffusion.[7]

    • Allow the reaction to proceed at room temperature for 1 to 2 hours.[7]

  • Workup and Purification:

    • The method for workup and purification will depend on the nature of the product. For biomolecules, this may involve precipitation, size-exclusion chromatography, or other forms of chromatography to separate the conjugated product from the catalyst and excess reagents.[1]

Quantitative Data for CuAAC Reactions
ParameterSmall Molecule SynthesisBioconjugationAntibody-Drug Conjugation
Alkyne Conc. 560 µM[7]28.6 - 57.8 µM[6]Variable
Azide Conc. 100 µM[6]50 µM (or ~2-fold excess to alkyne)[6]4-10 fold molar excess to antibody[4]
CuSO₄ Conc. 0.25 mM[6]0.10 mM[6]25 equivalents relative to azide[4]
Ligand (THPTA) Conc. 1.25 mM (5:1 to Cu)[6]0.50 mM (5:1 to Cu)[6]50 equivalents relative to azide (2:1 to Cu)[4]
Sodium Ascorbate Conc. 5 mM[6]5 mM[6]40 equivalents relative to azide[4]
Reaction Time ~1 hour[7]1 hour[7]30-60 minutes[5]
Temperature Room Temperature[1]Room Temperature[5]Room Temperature[5]

CuAAC Catalytic Cycle

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide R1-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne CuII Cu(II) CuI->CuII Oxidation Alkyne R1-C≡CH Dicopper_intermediate Dicopper Intermediate Cu_Acetylide->Dicopper_intermediate + Azide Azide R2-N3 Six_membered_intermediate Six-membered Cu(III) intermediate Triazole_product 1,4-disubstituted Triazole Six_membered_intermediate->Triazole_product Reductive Elimination Dicopper_intermediate->Six_membered_intermediate Cyclization Triazole_product->CuI Releases Cu(I) CuII->CuI + Ascorbate (Reduction) Ascorbate Ascorbate Dehydroascorbate Dehydroascorbate

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that does not require a metal catalyst.[8] The reaction's driving force is the high ring strain of a cyclic alkyne, such as a cyclooctyne derivative (e.g., DBCO - dibenzocyclooctyne), which readily reacts with an azide to form a stable triazole.[8] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[8]

Reaction Principle

The energy released from the strained ring of the cyclooctyne derivative upon cycloaddition with an azide is sufficient to drive the reaction forward under physiological conditions. This reaction is highly selective and bioorthogonal, meaning the reactants do not interfere with native biological functional groups.

Experimental Workflow: SPAAC

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reactants Prepare Solutions: - Cycloalkyne-modified molecule (e.g., DBCO) - Azide-modified molecule mix_reactants Combine Cycloalkyne and Azide Reactants prep_reactants->mix_reactants incubate Incubate at Desired Temperature (e.g., 4°C to 37°C) mix_reactants->incubate monitor Monitor Reaction Progress (e.g., UV-Vis, ATR-IR, NMR) incubate->monitor purify Purify Product (e.g., Chromatography) monitor->purify characterize Characterize Final Product purify->characterize

Caption: General experimental workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Detailed Protocol for SPAAC Bioconjugation

This protocol describes the conjugation of a DBCO-activated antibody to an azide-modified oligonucleotide.

Materials:

  • Antibody

  • DBCO-NHS ester

  • Azide-functionalized oligonucleotide

  • Reaction Buffer (e.g., PBS)

  • Quenching solution (e.g., Tris buffer, 100 mM)

  • DMSO

Procedure:

  • Antibody Activation with DBCO:

    • Dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM.[9]

    • Mix the antibody (at a concentration of around 1 mg/mL) with a 20-30 fold molar excess of the DBCO-NHS ester solution. The final DMSO concentration should be around 20%.[9]

    • Incubate the mixture at room temperature for 60 minutes.[9]

    • Quench the reaction by adding Tris buffer (e.g., 10 µL of 100 mM Tris) and incubate for an additional 15 minutes.[9]

    • Remove unreacted DBCO-NHS ester using a spin desalting column. The DBCO-functionalized antibody can be stored at -20°C for up to a month.[9]

  • Click Reaction:

    • Mix the DBCO-activated antibody with the azide-functionalized oligonucleotide.

    • Incubate the reaction overnight at 4°C.[9]

  • Purification and Analysis:

    • Remove unreacted oligonucleotide using liquid chromatography (e.g., reverse phase HPLC, ion exchange HPLC).[9]

    • Validate the final conjugate using methods such as SDS-PAGE.[9]

Quantitative Data for SPAAC Reactions
ParameterAntibody-Oligo Conjugation[9]General In Vitro Labeling[10]
Cycloalkyne (DBCO) Conc. 20-30 fold molar excess to antibody10 - 100 mM
Azide Conc. Variable (added in step 2)10 - 100 mM
Reaction Time 60 min (activation) + Overnight (ligation)Varies (minutes to hours)
Temperature Room Temp (activation) + 4°C (ligation)0°C to 60°C
Solvent Aqueous buffer with ~20% DMSOAcetonitrile, DMSO, Water, Blood Plasma

Monitoring Azide-Alkyne Cycloaddition Reactions

Several analytical techniques can be employed to monitor the progress of both CuAAC and SPAAC reactions in real-time or at specific time points.

  • Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy: This technique is particularly useful for monitoring the disappearance of the characteristic azide absorbance peak at approximately 2100 cm⁻¹.[10][11] It allows for live monitoring in various solvents, including complex biological fluids like blood plasma.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to track the appearance of product signals and the disappearance of reactant signals.[11][12] Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can enhance signal intensity, enabling the monitoring of low-concentration samples.[12][13]

  • UV-Vis Spectroscopy: The progress of SPAAC reactions involving DBCO can be traced by the change in its UV absorbance at around 310 nm.[9]

  • Chromatographic Methods (TLC, LC-MS): These methods are commonly used to assess reaction completion by separating reactants from the product. LC-MS also provides mass confirmation of the desired product.

References

Linking E3 Ligase Ligands: A Step-by-Step Guide to Conjugation with N-(Amino-peg1)-n-bis(peg2-propargyl) for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chemical conjugation of E3 ligase ligands to the bifunctional linker, N-(Amino-peg1)-n-bis(peg2-propargyl). This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.

The choice of linker and the chemistry used for conjugation are crucial for the efficacy of the resulting PROTAC.[3] N-(Amino-peg1)-n-bis(peg2-propargyl) is a versatile linker containing a primary amine for amide bond formation and two propargyl groups for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4] This dual functionality offers flexibility in designing synthetic strategies for PROTAC assembly.

This guide will detail two primary protocols for linking E3 ligase ligands to this specific linker: Amide Bond Formation and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Data Presentation: A Comparative Summary of Conjugation Chemistries

The selection of a conjugation strategy can significantly impact the overall yield and purity of the final PROTAC. Below is a summary of typical yields reported for PROTAC synthesis utilizing these common coupling reactions.

Conjugation MethodCoupling ReagentsTypical Yield (%)Purity (%)Reference(s)
Amide Bond Formation HATU, DIEA50-79>90[5][6]
EDC, NHS/sulfo-NHS40-63>90[5]
Click Chemistry (CuAAC) CuSO₄, Sodium Ascorbate55-90>90[3]

Note: Yields are highly dependent on the specific E3 ligase ligand, linker, and reaction conditions. The data presented here are for general guidance.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the underlying biological process and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

The PROTAC-Mediated Ubiquitination Pathway

PROTAC_Pathway cluster_Cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates E2->E3_Ligase Binds E2->Ternary_Complex Ub Ubiquitin Ub->E1 Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Workflow cluster_Synthesis Synthesis cluster_Characterization Characterization cluster_Evaluation Biological Evaluation Start Start: E3 Ligase Ligand & N-(Amino-peg1)-n-bis(peg2-propargyl) Coupling Conjugation Reaction (Amide or Click) Start->Coupling Purification Purification (e.g., HPLC) Coupling->Purification LCMS LC-MS Analysis (Purity & Mass Verification) Purification->LCMS NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR Degradation_Assay In vitro/In cellulo Degradation Assay NMR->Degradation_Assay End Final PROTAC Candidate Degradation_Assay->End

References

Application Notes and Protocols for Cell-Based Assays of PROTACs Synthesized with N-(Amino-peg1)-n-bis(peg2-propargyl) Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3][5] The choice of linker is critical for PROTAC efficacy, influencing the stability and geometry of the ternary complex.

This document provides detailed application notes and protocols for the cell-based evaluation of PROTACs synthesized using the N-(Amino-peg1)-n-bis(peg2-propargyl) linker. This PEG-based linker utilizes click chemistry for its conjugation, offering a modular and efficient approach to PROTAC synthesis.[6][7] The following protocols are designed to assess the key performance indicators of these PROTACs, from target engagement and protein degradation to downstream cellular effects.

Core Concepts and Experimental Workflow

The evaluation of a novel PROTAC involves a multi-step process to characterize its biological activity. The general workflow begins with assessing the PROTAC's ability to enter the cell and engage its intended targets, followed by quantification of target protein degradation and evaluation of the downstream functional consequences.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_assays Cell-Based Assays synthesis PROTAC Synthesis (with N-(Amino-peg1)-n-bis(peg2-propargyl) linker) permeability Cellular Permeability (e.g., NanoBRET) synthesis->permeability Test Compound engagement Target Engagement (e.g., NanoBRET, CETSA) permeability->engagement degradation Protein Degradation (e.g., Western Blot, ELISA) engagement->degradation ubiquitination Ubiquitination Assay degradation->ubiquitination functional Functional Assays (e.g., Cell Viability, Reporter Assays) degradation->functional

Caption: General experimental workflow for the evaluation of newly synthesized PROTACs.

Signaling Pathway: PROTAC Mechanism of Action

The fundamental mechanism of any PROTAC is to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process is catalytic, as the PROTAC molecule can be recycled after inducing the degradation of one target protein molecule.

PROTAC_MoA cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination & Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

Here, we provide detailed protocols for key cell-based assays to evaluate the efficacy of PROTACs synthesized with the N-(Amino-peg1)-n-bis(peg2-propargyl) linker.

Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in the level of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Data Presentation:

PROTAC ConcentrationTime PointTarget Protein Level (Normalized to Loading Control)
Vehicle (DMSO)24h1.00
1 nM24h0.85
10 nM24h0.52
100 nM24h0.15
1 µM24h0.05
10 µM24h0.04
NanoBRET™ Target Engagement Assay

This assay measures the binding of the PROTAC to the target protein or the E3 ligase in live cells.[8][9][10]

Protocol:

  • Cell Preparation:

    • Co-transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase and a plasmid for a fluorescently labeled tracer that binds to the same protein.

    • Alternatively, for E3 ligase engagement, use a cell line expressing NanoLuc®-E3 ligase fusion protein.

  • Assay Plate Preparation:

    • Plate the transfected cells in a 96-well or 384-well white assay plate.

  • PROTAC Treatment:

    • Add a range of concentrations of the PROTAC to the wells.

    • Incubate for a sufficient time to allow for cellular uptake and target engagement (e.g., 2 hours).

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate and the fluorescent tracer to the wells.

    • Measure the bioluminescence and fluorescence signals using a plate reader capable of measuring BRET. The BRET ratio is calculated as the acceptor emission divided by the donor emission.

Data Presentation:

PROTAC ConcentrationBRET Ratio% Target Engagement
Vehicle (DMSO)0.850
10 nM0.7511.8
100 nM0.5041.2
1 µM0.2076.5
10 µM0.1582.4
In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells and treat with the PROTAC as described for the Western blot protocol.

    • Include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.

  • Immunoprecipitation:

    • Lyse the cells in a suitable lysis buffer.

    • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-protein complex.

  • Western Blotting:

    • Wash the beads and elute the immunoprecipitated proteins.

    • Perform SDS-PAGE and Western blotting as described previously.

    • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.

Data Presentation:

Treatment ConditionPoly-ubiquitinated Target Protein Signal
Vehicle (DMSO)Baseline
PROTAC+
Proteasome Inhibitor++
PROTAC + Proteasome Inhibitor++++
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the downstream functional effect of degrading the target protein, particularly if the target is involved in cell proliferation or survival.

Protocol:

  • Cell Plating and Treatment:

    • Plate cells in a 96-well clear-bottom plate.

    • Treat with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).

  • Viability Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or Sorenson's buffer) and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

Data Presentation:

PROTAC Concentration% Cell Viability
Vehicle (DMSO)100
1 nM98
10 nM85
100 nM55
1 µM20
10 µM15

Conclusion

The protocols outlined in this document provide a comprehensive framework for the cellular characterization of PROTACs synthesized with the N-(Amino-peg1)-n-bis(peg2-propargyl) linker. By systematically evaluating cellular permeability, target engagement, protein degradation, mechanism of action, and functional outcomes, researchers can effectively advance the development of novel protein degraders. The modular nature of the specified linker allows for rapid optimization of PROTAC properties, and these assays are crucial for understanding the structure-activity relationships that govern their efficacy.

References

Application Notes and Protocols for the Purification of N-(Amino-peg1)-n-bis(peg2-propargyl) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-(Amino-peg1)-n-bis(peg2-propargyl) conjugates. These trifunctional linkers are valuable in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where their discrete PEG (dPEG®) spacers enhance solubility and pharmacokinetic properties. The protocols outlined below describe standard chromatographic techniques for the purification of these conjugates and the analytical methods for assessing their purity.

Introduction

N-(Amino-peg1)-n-bis(peg2-propargyl) conjugates are heterobifunctional molecules featuring a primary amine and two terminal alkyne groups. The primary amine allows for conjugation to carboxylic acids or activated esters, while the propargyl groups are available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The purity of these linkers is critical to ensure the homogeneity and efficacy of the final bioconjugate. This document details two primary purification methods: Silica Gel Chromatography for larger-scale purification and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-purity small-scale purification and analysis.

Purification Methodologies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the conjugate.

Silica Gel Chromatography

Silica gel chromatography is a widely used technique for the purification of organic compounds.[1][2] It is particularly useful for purifying polar molecules like PEGylated compounds.[1] The separation is based on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents).[3]

Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of gram-scale quantities of the crude conjugate.

Materials:

  • Crude N-(Amino-peg1)-n-bis(peg2-propargyl) conjugate

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH4OH) (for basifying the amine)

  • Glass column

  • Solvent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of DCM. If the conjugate is in its HCl salt form, it may be necessary to neutralize it with a mild base to improve its mobility on the silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[4]

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[4]

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel column.[4]

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 98:2 DCM:MeOH).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 2% to 10% MeOH in DCM. The addition of a small amount of ammonium hydroxide (e.g., 0.1-0.5%) to the mobile phase can help to reduce tailing of the amine-containing compound.

    • Collect fractions and monitor the elution of the product by TLC.[5]

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 90:10 DCM:MeOH).

    • Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Expected Results:

ParameterTypical Value
Purity (by HPLC) >95%
Recovery Yield 60-80%
Solvent Consumption High
Scale Milligrams to Grams

Purification Workflow: Silica Gel Chromatography

Silica Gel Chromatography Workflow A Crude Product Dissolution C Sample Loading A->C B Column Packing with Silica Gel Slurry B->C D Gradient Elution (DCM/MeOH) C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Pooling of Pure Fractions F->G H Solvent Evaporation G->H I Pure Conjugate H->I

Caption: Workflow for purification via silica gel chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution chromatographic technique used for both analytical and preparative-scale purifications.[] It separates molecules based on their hydrophobicity. For PEGylated compounds, RP-HPLC can effectively separate the desired product from less polar or more polar impurities.[]

Experimental Protocol: Preparative RP-HPLC

This protocol is suitable for obtaining highly pure conjugate on a milligram scale.

Materials:

  • Partially purified or crude N-(Amino-peg1)-n-bis(peg2-propargyl) conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • Preparative RP-HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the conjugate in the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Equilibrate the preparative C18 column with the initial mobile phase.

    • Set the flow rate appropriate for the column dimensions.

    • Set the detector wavelength (if the conjugate has a chromophore) or use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG itself lacks a strong chromophore.[8][9]

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Elute the conjugate using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 95% ACN over 30-60 minutes. The presence of an ion-pairing agent like TFA is often necessary to achieve good peak shape for amine-containing compounds.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Product Isolation:

    • Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the product.

    • Combine the pure fractions and remove the organic solvent (ACN) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the pure conjugate as a solid.

Expected Results:

ParameterTypical Value
Purity (by analytical HPLC) >98%
Recovery Yield 70-90%
Solvent Consumption Moderate
Scale Micrograms to Milligrams

Purification and Analysis Workflow: RP-HPLC

RP-HPLC Purification and Analysis Workflow cluster_purification Preparative RP-HPLC cluster_analysis Analytical QC A Sample Dissolution & Filtration B Injection onto C18 Column A->B C Gradient Elution (Water/ACN with TFA) B->C D Fraction Collection C->D E Lyophilization D->E G Analytical HPLC-MS of Fractions D->G F High-Purity Conjugate E->F H NMR for Structural Confirmation F->H I Final Purity Assessment G->I H->I

Caption: Workflow for RP-HPLC purification and subsequent quality control analysis.

Analytical Methods for Purity Assessment

Accurate determination of purity is essential. A combination of analytical techniques should be employed.

1. Analytical RP-HPLC:

  • Principle: Similar to preparative RP-HPLC but on a smaller scale with an analytical column to achieve higher resolution for purity determination.

  • Typical Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% ACN with 0.1% TFA

    • Gradient: 5-95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV (if applicable), CAD, or ELSD.[9]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle: Couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the purified conjugate.

  • Utility: Confirms the identity of the main peak and can help identify impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: Provides detailed information about the chemical structure of the conjugate.

  • Utility: Confirms the presence of the amino, PEG, and propargyl moieties and can be used to assess purity by identifying signals from impurities.[10]

Summary of Analytical Data:

Analytical MethodInformation ObtainedTypical Purity Specification
Analytical RP-HPLC Purity based on peak area≥95%
LC-MS Molecular weight confirmationCorrect [M+H]+ observed
¹H NMR Structural confirmationConforms to expected structure

Conclusion

The purification of N-(Amino-peg1)-n-bis(peg2-propargyl) conjugates can be effectively achieved using standard chromatographic techniques. For larger quantities, silica gel chromatography provides a robust method for initial purification. For achieving high purity on a smaller scale, preparative RP-HPLC is the method of choice. The purity of the final product should always be confirmed by a combination of analytical methods, including analytical RP-HPLC, LC-MS, and NMR spectroscopy, to ensure its suitability for downstream applications in drug development and bioconjugation.

References

Troubleshooting & Optimization

"Troubleshooting low yield in N-(Amino-peg1)-n-bis(peg2-propargyl) reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(Amino-peg1)-n-bis(peg2-propargyl) linkers in bioconjugation and PROTAC synthesis.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-peg1)-n-bis(peg2-propargyl) and what are its primary applications?

A1: N-(Amino-peg1)-n-bis(peg2-propargyl) is a heterobifunctional PEG-based linker.[1][2][3] It contains a primary amine group and two terminal propargyl (alkyne) groups.[2][3] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1] The propargyl groups are designed for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with azide-modified molecules.[1][4][5] The amine group can be reacted with various functional groups like carboxylic acids or activated NHS esters.[2][3]

Q2: What are the key reactive groups on this linker and what do they react with?

A2: There are two types of reactive groups on this molecule:

  • Primary Amine (-NH2): This group is nucleophilic and can react with electrophiles such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of carbodiimide coupling agents like EDC), and aldehydes or ketones (via reductive amination).[2][3][6]

  • Propargyl Groups (-C≡CH): These are terminal alkynes that readily participate in click chemistry. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage with an azide-containing molecule.[1][4][5]

Q3: What are the advantages of using a PEG-based linker in my reaction?

A3: Polyethylene glycol (PEG) linkers offer several advantages in bioconjugation and drug development. They can enhance the aqueous solubility and biocompatibility of the final conjugate.[7] The PEG spacer also provides flexibility and can help to optimize the spatial orientation of the linked molecules, which is critical for applications like PROTACs to ensure proper binding to both the target protein and the E3 ligase.

Q4: Can I use this linker for copper-free click chemistry?

A4: The terminal propargyl groups on this linker are designed for the traditional copper-catalyzed click reaction (CuAAC). For copper-free click chemistry, you would typically need a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[7][8] Using the standard propargyl group in a strain-promoted azide-alkyne cycloaddition (SPAAC) would result in extremely slow reaction kinetics, making it impractical for most applications.

Troubleshooting Guide for Low Yield

Issue 1: Low yield after coupling a molecule to the primary amine.

Possible Cause 1: Inefficient Amine Coupling

  • Solution: Ensure optimal reaction conditions for the chosen chemistry.

    • NHS Ester Coupling: Maintain a pH between 7.2 and 8.5. Buffers should not contain primary amines (e.g., Tris or glycine), which will compete in the reaction.[9] Use phosphate-buffered saline (PBS) or borate buffer.[9]

    • Carbodiimide Coupling (e.g., EDC/NHS): This reaction is typically performed in an acidic to neutral pH range (4.5-7.2) in a buffer like MES for the initial activation step.[9] The reaction is sensitive to water; consider using an anhydrous organic solvent like DMF or DMSO.

Possible Cause 2: Hydrolysis of Activated Esters

  • Solution: Activated esters like NHS esters are susceptible to hydrolysis, especially at high pH. Prepare the activated ester solution immediately before use. Allow all reagents to come to room temperature before opening to prevent condensation of moisture.[9]

Possible Cause 3: Steric Hindrance

  • Solution: If the molecule you are coupling to the amine is large or sterically hindered, the reaction rate may be slow. Increase the reaction time or consider using a longer PEG-chain version of the linker if available to reduce steric clash.

Issue 2: Low yield during the click chemistry (CuAAC) step.

Possible Cause 1: Inactive or Insufficient Copper(I) Catalyst

  • Solution: The active catalyst is Copper(I), which can be readily oxidized to inactive Copper(II).

    • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to keep the copper in the +1 oxidation state.

    • Fresh Catalyst: Prepare the catalyst solution (e.g., Copper(II) sulfate with sodium ascorbate) fresh for each reaction.

    • Ligands: A copper-stabilizing ligand, such as TBTA or BPhen, can improve catalyst stability and reaction efficiency.[10]

Possible Cause 2: Incompatible Reaction Components

  • Solution: Some functional groups can interfere with the copper catalyst. Chelating agents (e.g., EDTA) will sequester the copper, halting the reaction. Ensure your buffers and substrate are free from such contaminants.

Possible Cause 3: Low Reactant Concentration

  • Solution: Click chemistry efficiency can be dependent on reactant concentration.[11] If working with highly dilute solutions, which is common for biomolecules, consider using a concentration method or increasing the molar excess of one of the reactants (typically the smaller molecule).

Issue 3: Difficulty in Purifying the Final Product.

Possible Cause 1: Complex Reaction Mixture

  • Solution: PEGylated compounds can be challenging to purify due to their heterogeneity and the presence of unreacted starting materials and byproducts.[] A multi-step purification strategy is often necessary.

    • Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules from a large PEGylated protein.[]

    • Ion Exchange Chromatography (IEX): Can separate molecules based on charge differences. Since PEGylation can shield surface charges, this method can be used to separate species with different degrees of PEGylation.[]

    • Reverse Phase Chromatography (RP-HPLC): A high-resolution technique for separating positional isomers and impurities based on hydrophobicity.[]

Possible Cause 2: Co-elution of Product and Unreacted PEG Linker

  • Solution: If the unreacted linker is difficult to separate from the product, consider a purification strategy that targets a unique feature of your product. For example, if your target molecule has a strong charge or a purification tag (like a His-tag), use IEX or affinity chromatography, respectively.

Quantitative Data Summary

The following tables provide general guidelines for reaction conditions. Optimal parameters should be determined empirically for each specific application.

Table 1: Recommended Conditions for Amine Coupling Reactions

ParameterNHS Ester CouplingEDC/NHS Coupling (to Carboxylic Acid)
pH 7.2 - 8.54.5 - 7.2
Buffer Amine-free (e.g., PBS, Borate)MES (for activation), then PBS
Solvent Aqueous buffer, DMSO, or DMFAnhydrous DMF or DMSO recommended
Molar Ratio 1.5 - 5 fold excess of NHS ester1.5 - 3 fold excess of EDC/NHS
Temperature 4°C to Room TemperatureRoom Temperature
Time 1 - 4 hours2 - 12 hours

Table 2: Recommended Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended Condition
Solvent Aqueous buffer/organic co-solvent mix (e.g., PBS/DMSO)[10]
Catalyst 0.1 - 0.5 mM Copper(II) Sulfate
Reducing Agent 1 - 5 mM Sodium Ascorbate
Ligand (Optional) 0.1 - 1.0 mM TBTA or other Cu(I) stabilizing ligand
Molar Ratio 1.5 - 10 fold excess of azide or alkyne component
Temperature Room Temperature
Time 1 - 12 hours

Experimental Protocols

Protocol 1: General Procedure for Coupling an NHS-activated Molecule to the Linker's Amine Group
  • Dissolve the Linker: Dissolve N-(Amino-peg1)-n-bis(peg2-propargyl) HCl salt in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 10 mM.

  • Dissolve the NHS Ester: Immediately before use, dissolve the NHS-activated molecule in anhydrous DMSO or DMF to a concentration of 50 mM.

  • Reaction Setup: Add the linker solution to a reaction vessel. While stirring, add the desired molar excess (e.g., 3 equivalents) of the NHS ester solution.

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris to consume any unreacted NHS ester.

  • Purification: Proceed immediately to purification (e.g., dialysis, SEC, or RP-HPLC) to remove unreacted reagents.

Protocol 2: General Procedure for CuAAC "Click" Reaction
  • Prepare Reactants: Dissolve the propargyl-functionalized intermediate from Protocol 1 and your azide-containing molecule in a suitable solvent system (e.g., 1:1 mixture of PBS and DMSO).

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst solution. For a 1 mL final reaction volume, add 10 µL of 50 mM Copper(II) Sulfate solution to 890 µL of the solvent system. Add 50 µL of a freshly prepared 100 mM sodium ascorbate solution. The solution should turn a faint yellow. If using a ligand, it should be pre-mixed with the copper sulfate before adding the ascorbate.

  • Initiate Reaction: Add the catalyst premix to the reactant solution.

  • Incubation: Allow the reaction to proceed at room temperature for 4 hours, protected from light.

  • Analysis and Purification: Monitor the reaction progress using LC-MS or HPLC. Once complete, purify the final conjugate using an appropriate chromatographic method (e.g., SEC or RP-HPLC).

Visualizations

experimental_workflow cluster_amine_coupling Step 1: Amine Coupling cluster_click_reaction Step 2: Click Chemistry (CuAAC) cluster_purification Step 3: Purification A N-(Amino-peg1)-n-bis (peg2-propargyl) C Reaction 1 (Amine Coupling) A->C B Molecule 1 (with NHS Ester) B->C D Intermediate Product: Molecule 1-Linker C->D F Reaction 2 (CuAAC) D->F E Molecule 2 (with Azide Group) E->F G Final Conjugate: Molecule 1-Linker-Molecule 2 F->G H Crude Product G->H I Purified Product H->I SEC / IEX / RP-HPLC

Caption: A typical two-step experimental workflow for creating a final conjugate.

troubleshooting_low_yield cluster_amine Amine Coupling Issues cluster_cuaac Click Reaction (CuAAC) Issues Start Low Reaction Yield Amine_pH Incorrect pH or Amine-Containing Buffer? Start->Amine_pH Amine_Hydrolysis Hydrolyzed NHS Ester? Start->Amine_Hydrolysis Amine_Ratio Incorrect Molar Ratios? Start->Amine_Ratio Cu_Catalyst Inactive/Oxidized Copper Catalyst? Start->Cu_Catalyst Cu_Chelator Chelating Agents in Buffer? Start->Cu_Chelator Cu_Concentration Reactants Too Dilute? Start->Cu_Concentration Sol1 Sol1 Amine_pH->Sol1 Solution: Check buffer pH (7.2-8.5) and use amine-free buffers. Sol2 Sol2 Amine_Hydrolysis->Sol2 Solution: Use fresh, anhydrous reagents and solvents. Sol3 Sol3 Amine_Ratio->Sol3 Solution: Optimize molar excess of the activated molecule. Sol4 Sol4 Cu_Catalyst->Sol4 Solution: Use a reducing agent (e.g., Na-Ascorbate) and fresh catalyst. Sol5 Sol5 Cu_Chelator->Sol5 Solution: Use buffers free of chelators like EDTA. Sol6 Sol6 Cu_Concentration->Sol6 Solution: Increase reactant concentrations if possible.

Caption: A logical troubleshooting guide for diagnosing sources of low reaction yield.

References

Technical Support Center: Optimizing N-(Amino-peg1)-n-bis(peg2-propargyl) Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for N-(Amino-peg1)-n-bis(peg2-propargyl) click chemistry.

Troubleshooting Guide

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but challenges can arise. This guide addresses common issues encountered during the click chemistry reaction with the N-(Amino-peg1)-n-bis(peg2-propargyl) linker.

Table 1: Troubleshooting Common Issues in N-(Amino-peg1)-n-bis(peg2-propargyl) Click Chemistry

Issue Potential Cause Recommended Solution Quantitative Parameters
Low or No Product Yield Inactive catalystEnsure the use of a Cu(I) source or a Cu(II) salt with a fresh reducing agent. Prepare the catalyst solution immediately before use.Use 50-100 µM CuSO₄ with 5 mM sodium ascorbate.[1]
Insufficient ligandThe ligand stabilizes the Cu(I) catalyst and accelerates the reaction.Use a ligand:copper ratio of at least 5:1.[1]
Oxygen interferenceOxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state.Degas reaction solvents and purge the reaction vessel with an inert gas (e.g., argon or nitrogen).[2]
Low reactant concentrationClick chemistry is sensitive to the concentration of reactants.For bioconjugation, aim for reactant concentrations >10 µM.[3]
Steric hindranceThe PEG chains may sterically hinder the reaction site.Increase reaction time and/or temperature. Consider using a ligand with a smaller footprint if possible.
Side Product Formation Oxidative homocoupling of alkynes (Glaser coupling)This is often due to the presence of Cu(II) and oxygen.Add a slight excess of sodium ascorbate to maintain a reducing environment.[4]
Protein/biomolecule degradationReactive oxygen species (ROS) generated by the catalyst system can damage sensitive biomolecules.Use a protective ligand like THPTA and consider adding aminoguanidine to scavenge harmful byproducts of ascorbate oxidation.[1]
Formation of bis-triazolesThis can occur under bioconjugation conditions with low reactant concentrations.Optimize reactant concentrations to favor the intramolecular reaction if a specific product is desired.
Incomplete Reaction Catalyst poisoningFunctional groups on the substrate (e.g., thiols) can coordinate with and deactivate the copper catalyst.Use an excess of the copper-ligand complex.
Poor solubility of reactantsThe N-(Amino-peg1)-n-bis(peg2-propargyl) linker is soluble in water and DMSO.[4][5] Ensure your azide-containing molecule is also soluble in the chosen solvent system.Use co-solvents such as DMSO, DMF, or t-BuOH with water.[6]
Difficult Purification Separation of PEGylated product from starting materialsThe PEG chains can lead to similar chromatographic behavior between the product and excess PEGylated starting material.Utilize size-exclusion chromatography (SEC) to separate based on hydrodynamic radius. Ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) can also be effective.[][8]
Product aggregationPEGylated molecules can sometimes aggregate, especially at high concentrations.Perform purification in buffers containing anti-aggregation agents like arginine.

Frequently Asked Questions (FAQs)

Reaction Optimization

  • Q1: What is the optimal solvent for the click reaction with N-(Amino-peg1)-n-bis(peg2-propargyl)?

    • A1: The choice of solvent depends on the solubility of your azide-containing molecule. N-(Amino-peg1)-n-bis(peg2-propargyl) is soluble in water and DMSO.[4][5] Common solvent systems for CuAAC reactions include mixtures of water with t-butanol, DMSO, or DMF.[6] For biological applications, aqueous buffers like phosphate, carbonate, or HEPES in the pH range of 6.5-8.0 are suitable.[1] Avoid Tris buffers as they can inhibit the copper catalyst.[1]

  • Q2: How can I monitor the progress of my reaction?

    • A2: Reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy. For bioconjugation reactions, SDS-PAGE can show a shift in the molecular weight of a protein upon successful conjugation.

  • Q3: Can I perform a one-pot reaction with the amine and propargyl groups of the linker?

    • A3: The amino group on the N-(Amino-peg1)-n-bis(peg2-propargyl) linker is reactive towards carboxylic acids and activated esters.[5] It is advisable to first react the amine group to form your desired intermediate before proceeding with the click reaction of the propargyl groups to avoid side reactions.

Troubleshooting

  • Q4: My reaction is very slow. What can I do to speed it up?

    • A4: Increasing the concentration of the copper catalyst and ligand can accelerate the reaction.[9] Ensure that the reaction is protected from oxygen, as this can inhibit the catalyst. Gently heating the reaction (e.g., to 37-45 °C) can also increase the reaction rate, provided your molecules are stable at that temperature.[10]

  • Q5: I am observing significant precipitation in my reaction mixture. What could be the cause?

    • A5: Precipitation could be due to poor solubility of one of the reactants or the product in the chosen solvent system. It could also be a result of protein aggregation if you are working with biomolecules. Consider using a different co-solvent or adding a solubilizing agent. If protein aggregation is suspected, optimizing the buffer composition (e.g., by adding arginine) may help.

Purification

  • Q6: What is the best way to purify my final PEGylated product?

    • A6: The purification strategy will depend on the nature of your product. For PEGylated proteins, a combination of chromatographic techniques is often employed. Size-exclusion chromatography (SEC) is effective for removing unreacted small molecules and separating based on size.[] Ion-exchange chromatography (IEX) separates based on charge, which can be altered by PEGylation.[8] Hydrophobic interaction chromatography (HIC) separates based on hydrophobicity.[][11]

Experimental Protocols

General Protocol for CuAAC with N-(Amino-peg1)-n-bis(peg2-propargyl)

This protocol is a starting point and may require optimization for your specific application.

  • Preparation of Stock Solutions:

    • N-(Amino-peg1)-n-bis(peg2-propargyl): Prepare a 10 mM stock solution in anhydrous DMSO.

    • Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).

    • Copper(II) sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 500 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-containing molecule.

    • Add the N-(Amino-peg1)-n-bis(peg2-propargyl) stock solution. The molar ratio of alkyne to azide groups will depend on whether you want to react one or both propargyl groups. For a 1:1 reaction with one alkyne, use a 1:1 molar ratio of the linker to the azide. For a reaction with both alkynes, use a 1:2 molar ratio of the linker to the azide.

    • Add the appropriate reaction buffer or solvent to achieve the desired final concentration.

    • Add the THPTA stock solution to a final concentration of 500 µM.

    • Add the CuSO₄ stock solution to a final concentration of 100 µM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.

    • If the reaction mixture is sensitive to oxygen, purge the tube with argon or nitrogen before sealing.

    • Incubate the reaction at room temperature or at a slightly elevated temperature (e.g., 37 °C) for 1-4 hours. The reaction time may need to be optimized.

  • Quenching and Purification:

    • The reaction can be quenched by adding EDTA to chelate the copper.

    • Purify the product using an appropriate chromatographic technique such as SEC, IEX, or HIC.

Detailed Purification Protocols

  • Size-Exclusion Chromatography (SEC):

    • Column: A column with a fractionation range appropriate for the size of your PEGylated product (e.g., Superdex 75 or Superdex 200 for proteins).

    • Mobile Phase: A buffer compatible with your product, such as phosphate-buffered saline (PBS).

    • Procedure: Equilibrate the column with the mobile phase. Load the reaction mixture onto the column. Elute with the mobile phase at a constant flow rate. Collect fractions and analyze for the presence of your product. PEGylated molecules will elute earlier than their non-PEGylated counterparts due to their larger hydrodynamic radius.[12]

  • Ion-Exchange Chromatography (IEX):

    • Resin: Choose an anion or cation exchange resin based on the overall charge of your product at the desired pH.

    • Buffers: Use a low-salt binding buffer and a high-salt elution buffer. The pH should be chosen to ensure your product binds to the resin.

    • Procedure: Equilibrate the column with the binding buffer. Load the sample. Wash with the binding buffer to remove unbound impurities. Elute the bound molecules using a linear salt gradient.[8] The PEG chains can shield the charges on the molecule, often leading to earlier elution compared to the unmodified molecule.[]

  • Hydrophobic Interaction Chromatography (HIC):

    • Resin: Select a resin with appropriate hydrophobicity (e.g., phenyl, butyl, or octyl).

    • Buffers: Use a high-salt binding buffer (e.g., containing 1-2 M ammonium sulfate) and a low-salt elution buffer.[13]

    • Procedure: Equilibrate the column with the binding buffer. Load the sample. Elute using a decreasing salt gradient.[13] PEGylation generally increases the hydrophobicity of a molecule, leading to stronger binding to the HIC resin.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Stock_Solutions Prepare Stock Solutions (Linker, Azide, Catalyst, Ligand, Reductant) Mix_Reactants Combine Linker and Azide in Reaction Buffer Stock_Solutions->Mix_Reactants Add_Catalyst Add Cu(I)-Ligand Complex Mix_Reactants->Add_Catalyst Initiate Add Reducing Agent (e.g., Sodium Ascorbate) Add_Catalyst->Initiate Incubate Incubate at RT or 37°C Initiate->Incubate Quench Quench Reaction (e.g., with EDTA) Incubate->Quench Purify Purify Product (SEC, IEX, or HIC) Quench->Purify Analyze Analyze Product (LC-MS, NMR, SDS-PAGE) Purify->Analyze

Caption: Experimental workflow for N-(Amino-peg1)-n-bis(peg2-propargyl) click chemistry.

Troubleshooting_Tree Start Low or No Product? Check_Catalyst Is Catalyst/Reductant Fresh? Start->Check_Catalyst Yes Further_Investigation Investigate Reactant Stability or Side Reactions Start->Further_Investigation No Check_Oxygen Is Reaction Degassed? Check_Catalyst->Check_Oxygen Yes Solution_Catalyst Prepare Fresh Catalyst and Reductant Check_Catalyst->Solution_Catalyst No Check_Concentration Increase Reactant Concentration? Check_Oxygen->Check_Concentration Yes Solution_Oxygen Degas Solvents and Use Inert Atmosphere Check_Oxygen->Solution_Oxygen No Check_Ligand Increase Ligand:Cu Ratio? Check_Concentration->Check_Ligand No Solution_Concentration Concentrate Reactants or Use Less Solvent Check_Concentration->Solution_Concentration Yes Solution_Ligand Use at Least 5:1 Ligand to Copper Check_Ligand->Solution_Ligand Yes Check_Ligand->Further_Investigation No PROTAC_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac PROTAC Action cluster_degradation Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP PROTAC PROTAC Molecule PROTAC->E3 POI Protein of Interest (POI) PROTAC->POI POI->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

References

"Side reactions of N-(Amino-peg1)-n-bis(peg2-propargyl) and how to avoid them"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(Amino-peg1)-n-bis(peg2-propargyl). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and avoiding common side reactions during their experiments with this versatile trifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups on N-(Amino-peg1)-n-bis(peg2-propargyl)?

This linker molecule possesses a primary amine (-NH2) and two terminal propargyl (alkyne, -C≡CH) groups. This trifunctional nature allows for sequential or simultaneous conjugation of different molecules. The primary amine is typically reacted with electrophiles such as NHS esters or activated carboxylic acids, while the propargyl groups are used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][3]

Q2: What are the most common applications of this linker?

This linker is frequently used in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand and an E3 ligase-binding ligand.[1][4] It is also valuable for creating antibody-drug conjugates (ADCs) and other complex bioconjugates where precise spacing and the ability to link multiple components are required.[5]

Q3: What are the key side reactions I should be aware of?

The primary side reactions are associated with the individual functional groups:

  • For the Amine Group:

    • Hydrolysis of Activated Esters: When reacting the amine with an NHS ester, hydrolysis of the NHS ester is a major competing reaction, especially at higher pH.[6][7]

    • Reaction with Non-target Amines: If your target molecule has multiple amine groups (e.g., lysine residues and the N-terminus of a protein), you may get non-specific conjugation.[8]

    • Reaction with Buffers: Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with your activated molecule.

  • For the Propargyl Groups:

    • Glaser Coupling: This is the oxidative homocoupling of the terminal alkynes to form a diyne. It is a common side reaction in CuAAC and is promoted by the presence of oxygen and copper ions.[3][9][10]

    • Oxidative Damage to Biomolecules: The copper catalyst and reducing agent (like sodium ascorbate) used in CuAAC can generate reactive oxygen species (ROS), which can lead to oxidative damage of sensitive biomolecules like proteins and peptides.[11][12]

Q4: Can the linker react with itself?

While less common under standard bioconjugation conditions, intramolecular cyclization of aminoalkynes can occur, typically catalyzed by specific transition metals.[2][13] It is good practice to perform conjugations in a stepwise manner, if possible, to minimize the chance of unintended intramolecular reactions. For example, reacting the amine group first before proceeding with the click chemistry reactions.

Troubleshooting Guides

Amine Group Conjugation (e.g., with NHS Esters)
Problem Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Hydrolysis of NHS ester: The NHS ester is not stable in aqueous solutions, and its hydrolysis rate increases with pH.[6][7]- Perform the reaction at a pH between 7.2 and 8.5.[6] - Prepare the NHS ester solution immediately before use. - Increase the molar excess of the NHS ester.
2. Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will react with the NHS ester.- Use amine-free buffers such as PBS, borate, or carbonate buffer.
3. Low protein/molecule concentration: Dilute reaction conditions can favor hydrolysis over the desired aminolysis.[14]- Increase the concentration of your reactants if possible.
Non-specific Conjugation Multiple accessible amine groups on the target molecule: For proteins, both the N-terminus and lysine residues have primary amines.- To favor N-terminal modification, perform the reaction at a lower pH (around 7). - To target lysine residues, a pH of 8-8.5 is generally more effective.[8] - Consider site-specific protein modification techniques if high specificity is required.
Precipitation During Reaction Change in solubility upon conjugation: The properties of your molecule may change significantly after conjugation.- Perform a small-scale trial reaction to determine optimal conditions. - Consider using a PEG linker with a different length to improve solubility.[15]
pH Half-life of NHS Ester Hydrolysis Relative Rate of Aminolysis
7.0 (at 0°C)4-5 hours[6][7]Slower
8.5 (at 4°C)~10 minutes[6][7]Faster
8.5 (in borate buffer)Rate of hydrolysis can be over 3 orders of magnitude higher than aminolysis for surface-bound NHS esters.[14][16]Significantly slower than hydrolysis

This table highlights the critical importance of pH control and reactant concentrations in achieving efficient amine conjugation.

Propargyl Group Conjugation (CuAAC)
Problem Potential Cause Recommended Solution
Low "Click" Reaction Yield 1. Oxidation of Cu(I) catalyst: The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) by oxygen.[10]- Use a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II).[1][4] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Copper sequestration: Some biomolecules can chelate copper, making it unavailable for catalysis.[4]- Use a copper-stabilizing ligand such as THPTA or TBTA.[1] - Increase the concentration of the copper catalyst and ligand.
3. Poor solubility of reactants: One or more components may not be fully soluble in the reaction buffer.- Use a co-solvent like DMSO or DMF to dissolve hydrophobic components before adding them to the aqueous buffer.[1]
Formation of High Molecular Weight Byproducts Glaser coupling: Oxidative homocoupling of the two propargyl groups leads to dimerization of your molecule.[3][9]- Add an excess of a reducing agent like sodium ascorbate.[3][9] - Thoroughly degas all solutions and maintain an inert atmosphere during the reaction. - Keep the reaction mixture at a low temperature before exposure to air during workup.[3][9]
Degradation of Biomolecule Reactive Oxygen Species (ROS) generation: The combination of copper and a reducing agent can produce ROS, which can damage sensitive amino acids (e.g., methionine, tryptophan, tyrosine).[11][12]- Use a copper-chelating ligand, which can also act as a sacrificial reductant.[17] - Minimize reaction time by optimizing reactant concentrations. - Consider using copper-free click chemistry alternatives (e.g., strain-promoted azide-alkyne cycloaddition) if your biomolecule is extremely sensitive.[15]

Experimental Protocols

Protocol 1: Two-Step Conjugation using N-(Amino-peg1)-n-bis(peg2-propargyl)

This protocol describes the sequential conjugation, first through the amine group and then via the propargyl groups.

Step 1: Amine Group Conjugation with an NHS Ester-activated Molecule

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[8] Ensure the buffer is free of any primary amines.

  • Dissolve Reactants:

    • Dissolve your NHS ester-activated molecule in anhydrous DMSO or DMF to make a 10 mM stock solution.[8]

    • Dissolve the N-(Amino-peg1)-n-bis(peg2-propargyl) linker in the reaction buffer.

  • Reaction:

    • Add the NHS ester stock solution to the linker solution. A molar ratio of 1.5:1 (NHS ester:linker) is a good starting point.

    • Incubate the reaction at room temperature for 1 hour, protected from light.[8]

  • Purification: Purify the resulting propargyl-functionalized molecule using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted NHS ester and byproducts.

Step 2: Propargyl Group Conjugation via CuAAC

  • Prepare Stock Solutions: [1]

    • 20 mM CuSO4 in water.

    • 50 mM THPTA (or other suitable ligand) in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

    • Your azide-containing molecule of interest in an appropriate buffer or with a co-solvent like DMSO.

  • Reaction Setup:

    • In a reaction tube, combine the purified product from Step 1 with your azide-containing molecule. A molar ratio of 1:2.2 (propargyl groups:azide) is recommended to ensure complete reaction of both propargyls.

    • Add the premixed CuSO4 and ligand solution. A final copper concentration of 0.1-0.25 mM is typical.[4]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[4]

  • Incubation: Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography, affinity chromatography) to remove the copper catalyst, excess reagents, and byproducts. The copper catalyst can be removed by washing or dialysis against a buffer containing EDTA.[18]

Visualizations

Below are diagrams illustrating the key reaction pathways and potential side reactions.

G cluster_amine Amine Group Conjugation Linker_Amine N-(Amino-peg1)-n-bis(peg2-propargyl) (Primary Amine) Desired_Product_Amine Stable Amide Bond (Conjugated Product) Linker_Amine->Desired_Product_Amine Aminolysis (pH 7.2-8.5) NHS_Ester NHS Ester-Activated Molecule NHS_Ester->Desired_Product_Amine Hydrolysis Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolysis Hydrolysis (competing reaction)

Diagram 1: Amine group conjugation pathway and hydrolysis side reaction.

G cluster_propargyl Propargyl Group Conjugation (CuAAC) Linker_Propargyl Propargyl Group 1 Desired_Product_Click Stable Triazole Linkage Linker_Propargyl->Desired_Product_Click Cu(I), Ascorbate Glaser_Coupling Diyne Byproduct (Homocoupling) Linker_Propargyl->Glaser_Coupling O2, Cu ions Linker_Propargyl2 Propargyl Group 2 Linker_Propargyl2->Glaser_Coupling Azide_Molecule Azide-Containing Molecule Azide_Molecule->Desired_Product_Click

Diagram 2: CuAAC reaction and the Glaser coupling side reaction.

G cluster_workflow Recommended Experimental Workflow Start Start with Linker and Target Molecules Step1 Step 1: Amine Conjugation (e.g., with NHS Ester) Start->Step1 Purify1 Purification 1 Step1->Purify1 Step2 Step 2: CuAAC Reaction (Click Chemistry) Purify1->Step2 Purify2 Purification 2 Step2->Purify2 End Final Trifunctional Conjugate Purify2->End

Diagram 3: Logical workflow for a two-step conjugation.

References

Technical Support Center: Improving PROTAC Stability with Modified PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using modified polyethylene glycol (PEG) linkers to enhance the stability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design?

A1: PEG linkers are frequently incorporated into PROTAC design due to their numerous advantageous properties. They are hydrophilic, which can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules, reducing the risk of aggregation.[][2] Their flexibility acts as a "conformational shock absorber," allowing the two ends of the PROTAC to orient themselves optimally for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] This enhanced solubility and flexibility can lead to steeper dose-response curves and improved pharmacokinetic properties.[] Additionally, the ether backbone of PEG is generally less susceptible to oxidative metabolism compared to alkyl chains, which can improve the metabolic stability of the PROTAC.[2]

Q2: How does the length of the PEG linker (e.g., PEG2, PEG4, PEG6, PEG8) impact PROTAC stability and efficacy?

A2: The length of the PEG linker is a critical parameter that requires empirical optimization for each specific target protein and E3 ligase pair.[][]

  • Shorter PEG linkers (e.g., PEG2, PEG4): Often provide a "sweet spot" for ternary complex stability.[] They offer sufficient flexibility to facilitate complex formation without introducing a significant entropic penalty. Shorter linkers can also lead to better cellular permeability due to a lower molecular weight and polar surface area.[]

  • Longer PEG linkers (e.g., PEG6, PEG8): While they can increase solubility, excessively long linkers may lead to decreased stability of the ternary complex due to increased flexibility and a higher entropic penalty upon binding.[][4] This can sometimes result in a "hook effect" at higher concentrations. Longer linkers can also negatively impact cell permeability.[] However, in some cases, longer linkers have been shown to be necessary to span the distance between the target protein and the E3 ligase, leading to more potent degradation.[5]

Q3: My PROTAC has poor metabolic stability. How can I modify the PEG linker to address this?

A3: While PEG linkers are generally more stable than alkyl chains, they can still be subject to metabolism. To improve metabolic stability, consider the following modifications:

  • Incorporate Rigid Moieties: Introducing rigid chemical structures such as piperazine, piperidine, or triazole rings into the PEG linker can enhance metabolic stability.[6][7] These groups can shield the linker from metabolic enzymes and pre-organize the PROTAC into a more stable conformation.[6]

  • Attachment Point Optimization: The points at which the linker connects to the warhead and the E3 ligase ligand can be metabolic "soft spots" susceptible to N-dealkylation or amide hydrolysis.[7] Exploring alternative attachment points on the ligands can significantly improve metabolic stability.

  • Amide-to-Ester Substitution: In some cases, replacing an amide bond in the linker with an ester has been shown to improve permeability without compromising plasma stability.[5]

Q4: My PROTAC has low cellular permeability. What linker modifications can I make?

A4: Low cellular permeability is a common challenge for PROTACs due to their high molecular weight and polar surface area. To improve permeability, consider these strategies:

  • Optimize Linker Length: As a general rule, shorter linkers are preferred to minimize molecular weight and polar surface area.[8]

  • Reduce Polarity: While PEG linkers improve solubility, excessive hydrophilicity can hinder membrane crossing. Replacing some PEG units with alkyl chains to create a hybrid linker can balance solubility and permeability.

  • Incorporate Permeability-Enhancing Moieties: The inclusion of rigid, cyclic structures like piperazine can sometimes improve permeability.[9]

  • Intramolecular Hydrogen Bonding: Designing the linker to facilitate intramolecular hydrogen bonding can shield polar groups, reducing the effective polar surface area and improving passive diffusion. Some studies have shown that a PEG linker can form an intramolecular hydrogen bond with an amide group, leading to a more membrane-permeable conformation.[7]

Q5: I am observing significant off-target effects with my PROTAC. Can linker modification help improve selectivity?

A5: Yes, the linker can play a crucial role in modulating the selectivity of a PROTAC. Off-target effects can arise from the PROTAC inducing the degradation of proteins other than the intended target. Modifying the linker can influence the geometry of the ternary complex, favoring the formation of a productive complex with the on-target protein while destabilizing off-target complexes. For instance, altering the linker length by even a single ethylene glycol unit has been shown to switch a dual-target PROTAC into a selective degrader for one of the targets.[4] Additionally, increasing linker rigidity can lock the PROTAC into a conformation that is more selective for the desired ternary complex.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.

Problem/Observation Potential Cause Troubleshooting Steps & Solutions
PROTAC precipitates out of aqueous buffer during in vitro assays. Poor aqueous solubility of the PROTAC.1. Increase PEG linker length: If using a short PEG linker or an alkyl linker, synthesizing analogues with longer PEG chains (e.g., PEG4, PEG6) can improve solubility.[][10] 2. Incorporate ionizable groups: Introducing basic moieties like piperazine or piperidine into the linker can increase solubility at physiological pH.[9][11] 3. Optimize buffer conditions: For in vitro assays, consider adding a small percentage of a co-solvent like DMSO or using a buffer with a different pH.
Low recovery of PROTAC in Caco-2 permeability assays. High non-specific binding of the PROTAC to the assay plate or cell monolayer.1. Modify assay buffer: Add a low concentration of bovine serum albumin (BSA), typically 0.25%, to the assay buffer to reduce non-specific binding.[12] 2. Optimize incubation time: Shorter incubation times may reduce non-specific binding, although this needs to be balanced with achieving detectable permeability.
High efflux ratio observed in Caco-2 assays, indicating active transport out of cells. The PROTAC is a substrate for efflux transporters (e.g., P-glycoprotein).1. Modify linker structure: Altering the linker's charge, polarity, and conformation by incorporating different chemical groups can reduce recognition by efflux transporters. 2. Co-dosing with an efflux inhibitor: While not a solution for the PROTAC's intrinsic properties, using a known efflux inhibitor in the assay can confirm if the PROTAC is a substrate and help to determine its passive permeability.
PROTAC shows good binary binding to the target and E3 ligase but poor degradation in cells. - Low cellular permeability. - Inefficient ternary complex formation. - Rapid metabolic degradation.1. Assess cell permeability: Use assays like PAMPA or NanoBRET™ Target Engagement to determine if the PROTAC is entering the cells.[13] If permeability is low, refer to the troubleshooting steps for low permeability. 2. Vary linker length and composition: Synthesize a library of PROTACs with different PEG linker lengths (e.g., PEG2, PEG4, PEG6) and compositions (e.g., PEG-alkyl hybrids) to identify a linker that promotes a more stable and productive ternary complex.[4] 3. Evaluate metabolic stability: Perform in vitro metabolic stability assays with liver microsomes or hepatocytes.[14][15][16] If the PROTAC is rapidly metabolized, refer to the troubleshooting steps for poor metabolic stability.

Quantitative Data Summary

The following tables summarize quantitative data from published studies, illustrating the impact of modified PEG linkers on PROTAC stability and performance.

Table 1: Impact of PEG Linker Length on PROTAC Permeability

PROTAC SeriesLinker ModificationApparent Permeability (Papp) in Caco-2 Assay (10-6 cm/s)Reference
VHL-basedct-PEG6-VHLBelow Limit of Quantification[8]
VHL-basedct-PEG2-VHLBelow Limit of Quantification[8]
VHL-basedct-alkyl2-VHLBelow Limit of Quantification[8]

Note: In this study, shorter alkyl linkers were found to be more permeable than longer PEG linkers, highlighting the importance of minimizing polar surface area.

Table 2: Impact of Linker Modification on Metabolic Stability

PROTACLinker TypeHalf-life (t1/2) in Human Hepatocytes (min)Reference
JQ1-based PROTAC 4PEG-based> 240[17]
JQ1-based PROTAC 5PEG-based127[17]
JQ1-based PROTAC 6PEG-based134[17]
AR-based PROTAC 26Aliphatic/Amide99[17]
AR-based PROTAC 30PEG/Amide51[17]

Note: This data suggests that metabolic stability is highly dependent on the specific PROTAC structure, including the ligands and the linker composition.

Experimental Protocols

1. In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general procedure to assess the metabolic stability of a PROTAC.

  • Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with liver microsomes.

  • Materials:

    • Test PROTAC stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (e.g., human, rat, or mouse).

    • Potassium phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (or NADPH stock solution).

    • Positive control compounds (e.g., Dextromethorphan, Midazolam).

    • Acetonitrile (ACN) for quenching the reaction.

    • 96-well plates.

    • Incubator (37°C).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a working solution of the test PROTAC at a final concentration of 1 µM in 100 mM potassium phosphate buffer.

    • Add the liver microsomes to the PROTAC solution to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the remaining concentration of the parent PROTAC at each time point.

    • Calculate the half-life (t1/2) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of remaining PROTAC against time.[14][18]

Visualizations

PROTAC Mechanism of Action and Key Stability Challenges

PROTAC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC PROTAC PROTAC_in Intracellular PROTAC PROTAC->PROTAC_in Cell Permeability (Challenge 1) Ternary POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary Forms Complex Metabolism Metabolic Degradation PROTAC_in->Metabolism Stability (Challenge 2) POI Protein of Interest (Target) POI->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Facilitates Proteasome Proteasome Degradation Ubiquitination->Proteasome Leads to Troubleshooting_Logic Start Poor PROTAC Degradation Efficacy Observed Check_Permeability Is the PROTAC cell-permeable? Start->Check_Permeability Check_Metabolism Is the PROTAC metabolically stable? Check_Permeability->Check_Metabolism Yes Modify_Permeability Optimize Linker for Permeability: - Shorter PEG/Alkyl chain - Add rigid moieties Check_Permeability->Modify_Permeability No Check_Ternary Is a stable ternary complex forming? Check_Metabolism->Check_Ternary Yes Modify_Metabolism Optimize Linker for Stability: - Incorporate heterocycles - Change attachment points Check_Metabolism->Modify_Metabolism No Modify_Ternary Optimize Linker for Complexation: - Vary PEG length (e.g., PEG2-8) - Modulate flexibility Check_Ternary->Modify_Ternary No Success Improved Degradation Modify_Permeability->Success Modify_Metabolism->Success Modify_Ternary->Success PROTAC_Signaling PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Catalyzes Polyubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Binds to Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

References

"How to improve the solubility of N-(Amino-peg1)-n-bis(peg2-propargyl) conjugates"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Amino-peg1)-n-bis(peg2-propargyl) conjugates.

Troubleshooting Guide

Issue: My N-(Amino-peg1)-n-bis(peg2-propargyl) conjugate has poor solubility in my desired aqueous buffer.

This is a common challenge that can arise from several factors, including the physicochemical properties of the conjugated molecule, the buffer conditions, and the specific characteristics of the PEG chains. Here’s a step-by-step guide to troubleshoot and improve the solubility of your conjugate.

Logical Workflow for Troubleshooting Solubility Issues

G cluster_start cluster_steps Troubleshooting Steps cluster_solutions Potential Solutions cluster_end start Poor conjugate solubility in aqueous buffer step1 Step 1: Review Conjugate Design & Purity start->step1 Begin Troubleshooting step2 Step 2: Optimize Solvent & Buffer Conditions step1->step2 sol1 Increase PEG chain length Use branched PEG Check for impurities step1->sol1 step3 Step 3: Modify PEG Chain Characteristics step2->step3 sol2 Adjust pH Add co-solvents (e.g., DMSO, ethanol) Increase ionic strength step2->sol2 step4 Step 4: Employ Formulation Strategies step3->step4 sol3 Synthesize conjugate with longer PEG1 or PEG2 chains step3->sol3 sol4 Use of excipients Formulate as a solid dispersion Lipid-based formulations step4->sol4 end Improved Conjugate Solubility sol1->end If successful sol2->end If successful sol3->end If successful sol4->end If successful

Caption: Troubleshooting workflow for improving conjugate solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of N-(Amino-peg1)-n-bis(peg2-propargyl) conjugates?

A1: N-(Amino-peg1)-n-bis(peg2-propargyl) conjugates are generally soluble in water and common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[1][2][3] The presence of the polyethylene glycol (PEG) units enhances the hydrophilicity and water solubility of the molecule.[4][5][6] However, the overall solubility can be significantly influenced by the properties of the molecule conjugated to the amino group.

Q2: My conjugate is precipitating out of my aqueous buffer. What is the first thing I should check?

A2: The first step is to verify the purity of your conjugate. Impurities from the synthesis or unreacted starting materials can significantly impact solubility. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and homogeneity of your conjugate.[7][]

Q3: How does the length of the PEG chains (peg1 and peg2) affect solubility?

A3: The length of the PEG chains plays a crucial role in determining the solubility of the conjugate. Generally, longer PEG chains lead to increased hydrophilicity and, consequently, higher aqueous solubility.[9][10] If you are consistently facing solubility issues, consider synthesizing a version of your conjugate with longer PEG1 or PEG2 chains.[11] However, be aware that increasing PEG chain length can also affect the viscosity of the solution.[12]

Q4: Can buffer conditions be optimized to improve solubility?

A4: Yes, optimizing buffer conditions can significantly enhance solubility. Consider the following:

  • pH: The pH of the buffer can affect the charge of your conjugated molecule, which in turn influences its solubility. Experiment with a range of pH values to find the optimal condition.

  • Ionic Strength: Modifying the ionic strength of the buffer by adding salts (e.g., NaCl) can sometimes improve solubility by reducing intermolecular interactions that may lead to aggregation.

  • Additives and Co-solvents: The addition of small amounts of co-solvents like DMSO, ethanol, or glycerol can disrupt hydrophobic interactions and improve the solubility of the conjugate.[13] Polyethylene glycol itself can also act as a co-solvent to enhance the solubility of poorly soluble drugs.[13]

Q5: Are there any formulation strategies I can use to improve the solubility of my conjugate for in vitro or in vivo studies?

A5: Absolutely. If optimizing the conjugate structure and buffer conditions is not sufficient, you can explore various formulation strategies:

  • Use of Excipients: Certain pharmaceutical excipients, such as cyclodextrins, can form inclusion complexes with hydrophobic parts of your conjugate, thereby increasing its aqueous solubility.[14][15]

  • Solid Dispersions: Creating a solid dispersion of your conjugate in a hydrophilic carrier (like a high molecular weight PEG) can improve its dissolution rate and apparent solubility.[16] This is achieved by reducing particle size and potentially converting the drug to an amorphous state.[16]

  • Lipid-Based Formulations: For highly lipophilic conjugates, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be employed to improve oral bioavailability.[14][17]

Visualizing Potential Aggregation

Poor solubility is often a result of intermolecular aggregation. The following diagram illustrates how the hydrophobic regions of the conjugated molecules can interact, leading to the formation of insoluble aggregates, and how PEGylation helps to mitigate this.

G cluster_aggregation Conjugate Aggregation cluster_solubilization PEG-Mediated Solubilization A Conjugate 1 B Conjugate 2 A->B Hydrophobic Interaction S1 Soluble Conjugate C Conjugate 3 B->C Hydrophobic Interaction S2 Soluble Conjugate D Conjugate 4 C->D Hydrophobic Interaction S3 Soluble Conjugate D->A Hydrophobic Interaction Water1 Water S1->Water1 Hydration Shell Water2 Water S2->Water2 Hydration Shell Water3 Water S3->Water3 Hydration Shell

Caption: Aggregation vs. Solubilization of PEGylated Conjugates.

Experimental Protocols

Protocol: Enhancing Conjugate Solubility using a Co-solvent System

This protocol provides a general method for systematically testing the effect of a co-solvent on the solubility of your N-(Amino-peg1)-n-bis(peg2-propargyl) conjugate.

Materials:

  • N-(Amino-peg1)-n-bis(peg2-propargyl) conjugate

  • Primary aqueous buffer (e.g., PBS, Tris-HCl)

  • Co-solvent (e.g., DMSO, ethanol, glycerol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your conjugate in 100% co-solvent (e.g., 10 mg/mL in DMSO).

    • Prepare your primary aqueous buffer at the desired pH and ionic strength.

  • Create a Co-solvent Titration Series:

    • In a series of microcentrifuge tubes, prepare different final concentrations of the co-solvent in your aqueous buffer. For example, create a series with 0%, 2%, 5%, 10%, and 20% (v/v) co-solvent.

  • Spike in the Conjugate:

    • Add a small, fixed volume of your concentrated conjugate stock solution to each tube of the co-solvent titration series to achieve the desired final conjugate concentration.

    • Immediately vortex each tube for 30 seconds to ensure thorough mixing.

  • Equilibration and Observation:

    • Allow the samples to equilibrate at room temperature for at least 1 hour.

    • Visually inspect each tube for any signs of precipitation.

  • Quantification of Soluble Conjugate:

    • Centrifuge all tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble material.

    • Carefully collect the supernatant from each tube.

    • Quantify the concentration of the soluble conjugate in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a relevant wavelength or RP-HPLC).

  • Data Analysis:

    • Plot the concentration of the soluble conjugate against the percentage of co-solvent. This will allow you to determine the minimum concentration of co-solvent required to maintain the desired concentration of your conjugate in solution.

Data Presentation

Table 1: Effect of Co-solvent (DMSO) on Conjugate Solubility

% DMSO (v/v)Visual ObservationSoluble Conjugate Concentration (µg/mL)
0%Heavy Precipitation15.2
2%Moderate Precipitation45.8
5%Slight Haze98.1
10%Clear Solution100.0
20%Clear Solution100.0

Note: The data presented in this table is illustrative and will vary depending on the specific conjugate and buffer system.

References

"Addressing steric hindrance in N-(Amino-peg1)-n-bis(peg2-propargyl) bioconjugation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(Amino-peg1)-n-bis(peg2-propargyl) linkers. The focus is on addressing challenges related to steric hindrance in bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-peg1)-n-bis(peg2-propargyl) and what are its primary reactive groups?

A1: N-(Amino-peg1)-n-bis(peg2-propargyl) is a heterotrifunctional polyethylene glycol (PEG) linker. It possesses a primary amine group (-NH2) and two terminal alkyne (propargyl) groups.[1][2] The amine group can react with activated esters (like NHS esters), carboxylic acids, or aldehydes, while the propargyl groups are used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[3][4][5]

Q2: What is steric hindrance and how does it affect my bioconjugation with this linker?

A2: Steric hindrance is the slowing of chemical reactions due to the bulkiness of molecules.[6] In the context of this linker, the PEG chains themselves can create a "shielding" effect, which may prevent the reactive ends of the linker from efficiently reaching the target functional groups on your biomolecule (e.g., a protein or antibody).[7][8][9] This can lead to lower conjugation efficiency, incomplete reactions, or the need for longer reaction times.

Q3: Why am I seeing low conjugation efficiency when using the propargyl groups in a click chemistry reaction?

A3: Low efficiency in CuAAC reactions involving this linker can be due to several factors related to steric hindrance:

  • Bulky Substrates: If your azide-containing molecule is large, it may struggle to access the propargyl groups, which are situated near the core of the linker.

  • PEG Chain Conformation: The flexibility of the PEG chains can lead to conformations that "hide" the propargyl groups, making them less accessible.

  • Catalyst Accessibility: The copper catalyst, often complexed with a ligand, needs to access the alkyne group. Steric crowding can impede this interaction.[10]

Q4: Can the length of the PEG chains (peg1 and peg2) impact steric hindrance?

A4: Yes, the length of the PEG chains is a critical factor. Longer PEG chains generally increase the hydrodynamic volume of the linker, which can lead to greater steric hindrance.[11][12][13] This can reduce the efficiency of subsequent conjugation steps.[7][8] Conversely, longer PEG chains can also provide greater separation between the conjugated molecules, which may be beneficial in some applications.[11]

Q5: What are the advantages of using a click chemistry-based linker like this for sterically hindered systems?

A5: Click chemistry reactions, particularly CuAAC, are often highly efficient and can proceed under mild, aqueous conditions.[14][15] They are generally less susceptible to steric effects than many traditional bioconjugation reactions, making them a good choice for complex, sterically hindered molecules.[14][15]

Troubleshooting Guides

Issue 1: Low or No Conjugation to the Primary Amine
Potential Cause Recommended Solution
Steric Hindrance around the target functional group Increase the length of the spacer arm on your target molecule if possible. Optimize reaction conditions by increasing temperature (if the biomolecule is stable) or extending the reaction time.
Hydrolysis of Activated Ester Ensure your activated ester (e.g., NHS ester) is fresh and has been stored correctly. Perform the reaction at a neutral to slightly basic pH (7.2-8.0) and avoid prolonged exposure to aqueous buffers before adding the amine-containing linker.
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris), as they will compete with the linker for reaction with the activated ester. Use buffers such as HEPES or PBS.
Low Reactant Concentration Increase the molar excess of the N-(Amino-peg1)-n-bis(peg2-propargyl) linker relative to your target molecule.
Issue 2: Low Yield in the Propargyl-Azide "Click" Reaction (CuAAC)
Potential Cause Recommended Solution
Copper Catalyst Oxidation Use a reducing agent like sodium ascorbate to keep the copper in the active Cu(I) state.[16] Prepare the catalyst solution fresh for each reaction.
Insufficient Catalyst Ligand Use a stabilizing ligand such as THPTA or TBTA to protect the copper catalyst and improve its efficiency.[16] An excess of the ligand is often recommended.
Oxygen Inhibition Degas your reaction buffer and other solutions to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
Steric Hindrance around Propargyl Groups Increase the reaction time and/or temperature (biomolecule stability permitting). Consider using a longer PEG variant of your azide-containing molecule to better reach the propargyl groups.
Poor Solubility of Reactants Ensure all components are fully dissolved. A co-solvent like DMSO or t-butanol may be necessary for hydrophobic molecules.[16]

Experimental Protocols

Protocol 1: Two-Step Bioconjugation Using N-(Amino-peg1)-n-bis(peg2-propargyl)

This protocol outlines the conjugation of the linker's amine to an NHS-activated protein, followed by a click reaction to the propargyl groups.

Step 1: Amine-NHS Ester Conjugation

  • Protein Preparation: Dissolve your protein with an available NHS ester in a suitable amine-free buffer (e.g., PBS, pH 7.4).

  • Linker Preparation: Dissolve a 10- to 20-fold molar excess of N-(Amino-peg1)-n-bis(peg2-propargyl) in the same buffer.

  • Reaction: Add the linker solution to the protein solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove excess, unreacted linker using size exclusion chromatography (SEC) or dialysis.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your azide-containing molecule in DMSO or water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 20 mM stock solution of copper(II) sulfate in water.

    • Prepare a 100 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in water.

  • Reaction Mixture:

    • To your purified propargyl-functionalized protein from Step 1, add a 5- to 10-fold molar excess of the azide-containing molecule.

    • Add the THPTA ligand solution.

    • Add the copper(II) sulfate solution.

    • Initiate the reaction by adding the sodium ascorbate solution.[16]

  • Incubation: Incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the final bioconjugate using SEC or affinity chromatography to remove the catalyst, excess reagents, and any unreacted protein.

Protocol 2: Characterization of the Final Conjugate
  • SDS-PAGE: Use SDS-PAGE to visualize the increase in molecular weight of the protein after each conjugation step. The final conjugate should show a distinct band shift compared to the starting protein.

  • Mass Spectrometry (LC-MS/MS): Use mass spectrometry to confirm the mass of the final conjugate and to determine the degree of labeling (i.e., how many linkers are attached per protein).[17][18]

  • Size Exclusion Chromatography (SEC): SEC can be used to assess the purity of the conjugate and to detect any aggregation.[19]

Quantitative Data

The efficiency of bioconjugation can be influenced by factors such as PEG chain length and reactant concentrations. The following table summarizes expected trends based on published data.

Parameter Varied Effect on Conjugation Efficiency Rationale Reference(s)
Increasing PEG Chain Length May decreaseIncreased steric hindrance can block access to reactive sites.[7][8][12]
Increasing Molar Ratio of Linker to Biomolecule Generally increasesDrives the reaction equilibrium towards product formation.[11]
Increasing Reaction Time Generally increases (up to a plateau)Allows more time for sterically hindered groups to react.[14]
Presence of Catalyst Ligand (in CuAAC) Significantly increasesProtects the Cu(I) catalyst from oxidation and improves its solubility and efficiency.[16]

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry (CuAAC) protein Biomolecule-NHS reaction1 Incubate (pH 7.4-8.0) protein->reaction1 linker N-(Amino-peg1)-n-bis(peg2-propargyl) linker->reaction1 purification1 Purification (SEC/Dialysis) reaction1->purification1 intermediate Propargyl-Functionalized Biomolecule purification1->intermediate reaction2 Incubate (Room Temp) intermediate->reaction2 azide Azide-Molecule azide->reaction2 catalyst CuSO4 / Na-Ascorbate / Ligand catalyst->reaction2 purification2 Purification (SEC/Affinity) reaction2->purification2 final_product Final Bioconjugate purification2->final_product

Caption: Two-step bioconjugation workflow.

troubleshooting_low_yield start Low Conjugation Yield Observed check_reaction Which reaction step failed? start->check_reaction amine_rxn Amine-NHS Reaction check_reaction->amine_rxn Step 1 click_rxn Click Reaction (CuAAC) check_reaction->click_rxn Step 2 check_buffer Buffer contains primary amines? amine_rxn->check_buffer change_buffer Action: Use amine-free buffer (PBS, HEPES) check_buffer->change_buffer Yes check_ester NHS ester hydrolyzed? check_buffer->check_ester No use_fresh_ester Action: Use fresh NHS ester, control pH check_ester->use_fresh_ester Yes check_catalyst Catalyst oxidized/inactive? click_rxn->check_catalyst optimize_catalyst Action: Use fresh reagents, ligand, degas buffer check_catalyst->optimize_catalyst Yes check_sterics High steric hindrance? check_catalyst->check_sterics No increase_time Action: Increase reaction time/temperature check_sterics->increase_time Yes

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Characterization of N-(Amino-peg1)-n-bis(peg2-propargyl) Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Amino-peg1)-n-bis(peg2-propargyl) products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of N-(Amino-peg1)-n-bis(peg2-propargyl) and its conjugates.

Synthesis & Reaction Monitoring

Question: My reaction to synthesize the N-(Amino-peg1)-n-bis(peg2-propargyl) linker appears incomplete or has low yield. How can I troubleshoot this?

Answer:

Incomplete reactions are a common challenge. Here are several factors to consider and troubleshoot:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials, especially the PEGylated amine and the propargyl-containing reagent. Degradation of reagents can lead to lower yields.

  • Reaction Conditions:

    • Solvent: Use anhydrous solvents if your reaction is sensitive to moisture. For reactions involving PEG, solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are often suitable.

    • Temperature: Some reactions may require heating to proceed to completion. Monitor the reaction temperature closely.

    • Stoichiometry: Optimize the molar ratio of your reactants. A slight excess of one reagent might be necessary to drive the reaction to completion.

  • Reaction Monitoring: Track the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Question: I am having trouble monitoring the progress of my "click" chemistry reaction using the propargyl groups. What are the best practices?

Answer:

Monitoring copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions is crucial for determining reaction completion and avoiding unnecessary side reactions.[1][2] Here are some tips:

  • TLC Analysis: A simple way to monitor the reaction is by TLC. The product, a triazole, will have a different polarity compared to the starting materials (the azide and the alkyne-containing PEG linker). This difference in polarity should result in a different Rf value on the TLC plate.

  • LC-MS Analysis: For more quantitative monitoring, LC-MS is a powerful tool. You can track the disappearance of the starting materials and the appearance of the desired product peak with its expected mass-to-charge ratio (m/z).

  • Fluorogenic Probes: Consider using a fluorogenic azide reagent. These reagents exhibit a significant increase in fluorescence upon successful "click" reaction, providing a clear signal of reaction progress.[1]

  • Copper Catalyst: Ensure the copper catalyst is active. Use freshly prepared copper(I) solutions or a system that generates Cu(I) in situ, such as CuSO₄ with a reducing agent like sodium ascorbate.[1][3] The use of a copper-stabilizing ligand, like TBTA, can prevent catalyst degradation, especially in aqueous solutions.[2]

Purification

Question: I am struggling to purify the final N-(Amino-peg1)-n-bis(peg2-propargyl) product from unreacted starting materials and byproducts. What purification methods are recommended?

Answer:

The purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents and potential for co-elution with impurities. Here are some recommended purification strategies:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and effective method for purifying polar molecules like PEG linkers.[4][][6]

    • Column: A C18 or C8 column is typically suitable.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid, is used to elute the compounds.

    • Detection: Use a detector suitable for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. This can be useful for removing smaller impurities from your larger PEGylated product.[]

  • Ion-Exchange Chromatography (IEX): Since the target molecule has a primary amine, IEX can be a powerful purification step, especially for removing non-amine containing impurities.[][7]

Question: My purified product still shows impurities by NMR and MS analysis. What are the likely sources of these impurities?

Answer:

Impurities can arise from various sources during the synthesis and workup. Common impurities for this type of molecule include:

  • Incomplete reaction: Unreacted starting materials.

  • Side reactions:

    • Homocoupling of propargyl groups: This can occur in the presence of copper catalysts.

    • Reaction at the amine: The primary amine is a nucleophile and can participate in side reactions if not properly protected or if incompatible reagents are used.

    • PEG-related impurities: Commercial PEG reagents can have a degree of polydispersity.[8]

  • Degradation: The PEG chain can be susceptible to degradation under harsh acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in characterizing N-(Amino-peg1)-n-bis(peg2-propargyl) products?

A1: The main challenges stem from the unique trifunctional structure of the molecule:

  • Heterogeneity: If polydisperse PEG starting materials are used, the final product will also be a mixture of molecules with different PEG chain lengths, complicating analysis.[8]

  • Lack of a Strong Chromophore: The molecule does not have a strong UV-absorbing chromophore, making detection by UV-Vis spectroscopy difficult. Alternative detection methods like ELSD or MS are often required.

  • Complex NMR Spectra: The repeating ethylene glycol units can lead to complex and overlapping signals in ¹H NMR spectra.

  • MS Analysis Complexity: The PEG chains can lead to a distribution of multiply charged ions in electrospray ionization mass spectrometry (ESI-MS), which can complicate spectral interpretation.[7][9]

Q2: What are the expected signals in the ¹H and ¹³C NMR spectra for N-(Amino-peg1)-n-bis(peg2-propargyl)?

A2: While an experimental spectrum is ideal, based on the known chemical shifts for similar structures, you can expect the following:

Functional Group ¹H NMR (ppm) ¹³C NMR (ppm)
PEG Backbone (-CH₂CH₂O-) ~3.6~70
Propargyl (-C≡CH) ~2.4 (t)~75 (-C≡CH), ~80 (-C≡CH)
Propargyl (-CH₂-C≡CH) ~4.2 (d)~58
Amine (-CH₂-NH₂) ~2.8-3.0~40

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the PEG chains.[10][11]

Q3: How can I confirm the molecular weight of my N-(Amino-peg1)-n-bis(peg2-propargyl) product?

A3: Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method. The expected monoisotopic mass for the free base (C₁₈H₃₂N₂O₅) is approximately 356.23 g/mol . In the mass spectrum, you would typically observe the protonated molecule [M+H]⁺ at m/z 357.24. Depending on the instrument settings and sample preparation, you may also see adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺).

Q4: What are the best practices for performing "click" chemistry with the two propargyl groups?

A4: To ensure efficient and specific conjugation via "click" chemistry:

  • Use a Copper(I) Catalyst: Copper(I) is the active catalytic species. You can use a Cu(I) salt directly or generate it in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][3]

  • Utilize a Ligand: A copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can improve reaction efficiency and prevent catalyst disproportionation, especially in aqueous media.[2]

  • Control Stoichiometry: Use a slight excess of the azide-containing molecule to ensure complete reaction of both propargyl groups, if desired.

  • Monitor the Reaction: Use TLC or LC-MS to track the progress of the reaction and determine the optimal reaction time.

Q5: Are there any known side reactions to be aware of during the synthesis or use of this linker?

A5: Yes, potential side reactions include:

  • Glaser Coupling: Oxidative homocoupling of the terminal alkynes can occur in the presence of copper catalysts and oxygen, leading to the formation of a diacetylene byproduct. This can be minimized by working under an inert atmosphere and using an excess of a reducing agent.

  • Michael Addition: The primary amine can potentially undergo a Michael addition reaction with certain activated alkynes, although this is less common with terminal alkynes.

  • Byproducts from Starting Materials: Impurities in the starting PEG reagents can carry through the synthesis and complicate the final product mixture.[8]

Data Presentation

Table 1: Physicochemical Properties of N-(Amino-peg1)-n-bis(peg2-propargyl)

PropertyValue
Molecular Formula C₁₈H₃₂N₂O₅
Molecular Weight 356.46 g/mol
Appearance Varies (typically a viscous oil or solid)
Solubility Soluble in water and most organic solvents

Table 2: Summary of Analytical Techniques for Characterization

Technique Purpose Expected Outcome
¹H NMR Structural confirmation and purity assessmentPeaks corresponding to PEG, propargyl, and amine protons. Integration can be used for relative quantification.
¹³C NMR Structural confirmationPeaks corresponding to the different carbon environments in the molecule.
ESI-MS Molecular weight confirmationDetection of the [M+H]⁺ ion and other adducts.
RP-HPLC Purity assessment and purificationA single major peak for the pure product.
FT-IR Functional group identificationCharacteristic stretches for N-H (amine), C≡C-H (alkyne), and C-O (ether) bonds.

Experimental Protocols

Protocol 1: General Procedure for Reverse-Phase HPLC (RP-HPLC) Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD or Mass Spectrometer.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the N-(Amino-peg1)-n-bis(peg2-propargyl) linker and the azide-containing molecule in a suitable solvent (e.g., a mixture of t-butanol and water).

  • In a separate vial, prepare a fresh solution of the copper catalyst. For example, mix CuSO₄ and a ligand like THPTA.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of a reducing agent, such as sodium ascorbate.

  • Allow the reaction to proceed at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the product using an appropriate method, such as RP-HPLC or column chromatography.

Disclaimer: These are general protocols and may require optimization for specific applications.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application synthesis Synthesis of N-(Amino-peg1)-n-bis(peg2-propargyl) purification Purification (e.g., RP-HPLC) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms hplc Purity Check (HPLC) purification->hplc click_chem Click Chemistry Conjugation nmr->click_chem ms->click_chem hplc->click_chem

Caption: A generalized experimental workflow for the synthesis, purification, and characterization of N-(Amino-peg1)-n-bis(peg2-propargyl) products.

troubleshooting_logic cluster_nmr NMR Issues cluster_ms MS Issues cluster_hplc HPLC Issues start Problem with Characterization nmr_impure Unexpected Peaks start->nmr_impure nmr_broad Broad Peaks start->nmr_broad ms_mass Incorrect Mass start->ms_mass ms_complex Complex Spectrum start->ms_complex hplc_multiple Multiple Peaks start->hplc_multiple hplc_tailing Peak Tailing start->hplc_tailing sol_impurity sol_impurity nmr_impure->sol_impurity Check for impurities (starting materials, side products) sol_aggregation sol_aggregation nmr_broad->sol_aggregation Consider aggregation or high viscosity sol_synthesis sol_synthesis ms_mass->sol_synthesis Review synthesis protocol and starting materials sol_peg sol_peg ms_complex->sol_peg Polydispersity of PEG or multiple charge states sol_purity sol_purity hplc_multiple->sol_purity Indicates impure sample or degradation sol_hplc_method sol_hplc_method hplc_tailing->sol_hplc_method Optimize HPLC method (e.g., mobile phase pH)

Caption: A troubleshooting decision tree for common characterization challenges encountered with N-(Amino-peg1)-n-bis(peg2-propargyl) products.

References

"Best practices for handling and storing N-(Amino-peg1)-n-bis(peg2-propargyl)"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for researchers and drug development professionals working with N-(Amino-peg1)-n-bis(peg2-propargyl).

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-peg1)-n-bis(peg2-propargyl) and what are its primary applications?

A1: N-(Amino-peg1)-n-bis(peg2-propargyl) is a heterobifunctional crosslinker molecule. It contains a primary amine (-NH2) group and two terminal alkyne (propargyl) groups, separated by polyethylene glycol (PEG) spacers. The amine group allows for conjugation to molecules with active esters (like NHS esters) or carboxyl groups, while the dual propargyl groups are used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its primary application is in bioconjugation and chemical biology, where it can be used to link a biomolecule to two other molecules or surfaces.

Q2: What are the recommended storage conditions for this reagent?

A2: Proper storage is critical to maintain the reagent's integrity. Due to the hygroscopic nature of PEG and the reactivity of the functional groups, specific conditions should be met. For detailed storage parameters, please refer to the table below.

Q3: What solvents are recommended for dissolving N-(Amino-peg1)-n-bis(peg2-propargyl)?

A3: This reagent is generally soluble in a variety of organic solvents and aqueous buffers. Recommended solvents include DMSO, DMF, and chlorinated solvents like dichloromethane. For bioconjugation reactions, it can often be dissolved in aqueous buffers such as PBS, HEPES, or MES, although solubility may be limited depending on the PEG chain length. It is best practice to first dissolve the reagent in a small amount of a water-miscible organic solvent like DMSO and then add it to the aqueous reaction buffer.

Q4: How can I confirm the integrity of the reagent if I suspect degradation?

A4: If you suspect the reagent has degraded due to improper storage, you can verify its integrity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to check for the characteristic peaks of the amine and propargyl protons, or Mass Spectrometry (MS) to confirm the correct molecular weight.

Handling and Storage Data

Proper handling and storage are crucial for ensuring the stability and performance of the linker. The following table summarizes the key recommendations.

ParameterRecommendationRationale
Storage Temperature -20°C is recommended for long-term storage.Minimizes degradation and side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).PEG linkers can be hygroscopic; inert gas displaces moisture and oxygen, preventing hydrolysis and oxidation.
Light Conditions Store in the dark or in an amber vial.Protects from light-induced degradation.
Container Use a tightly sealed vial with a Teflon-lined cap.Prevents moisture ingress and contamination.
Handling Allow the vial to warm to room temperature before opening. Handle in a clean, dry environment (e.g., a glove box).Prevents condensation of atmospheric moisture onto the cold reagent upon opening.

Troubleshooting Guide

This section addresses common problems encountered during experiments using N-(Amino-peg1)-n-bis(peg2-propargyl).

Issue 1: Low Yield in Amine Conjugation (e.g., to an NHS-activated protein)

  • Possible Cause 1: Hydrolysis of the active ester.

    • Solution: Ensure your reaction buffer is at the optimal pH (typically pH 7.2-8.0). Prepare the activated molecule (e.g., NHS ester) immediately before use.

  • Possible Cause 2: Competing reactions.

    • Solution: Ensure the primary amine on your target molecule does not compete with the linker's amine. Use a sufficient molar excess of the linker to drive the reaction to completion.

  • Possible Cause 3: Degraded linker.

    • Solution: Verify the integrity of the linker using MS or NMR. Ensure it was stored correctly.

Issue 2: Low Yield in "Click Chemistry" (CuAAC) Reaction

  • Possible Cause 1: Inactive copper catalyst.

    • Solution: Use a freshly prepared solution of the copper(I) catalyst. Ensure a reducing agent (e.g., sodium ascorbate) is present to maintain copper in the +1 oxidation state.

  • Possible Cause 2: Presence of copper chelators.

    • Solution: Ensure your buffers do not contain strong copper chelators like EDTA. If necessary, perform a buffer exchange.

  • Possible Cause 3: Steric hindrance.

    • Solution: The biomolecule's structure may be sterically hindering the reaction site. Consider using a longer PEG spacer if available or optimizing reaction conditions (e.g., temperature, reaction time).

Issue 3: Product Aggregation and Precipitation

  • Possible Cause 1: Hydrophobicity.

    • Solution: Although the PEG linker enhances solubility, extensive crosslinking or conjugation to hydrophobic molecules can lead to aggregation. Include solubility-enhancing agents like a small percentage of DMSO or non-ionic detergents in your buffer.

  • Possible Cause 2: Incorrect buffer conditions.

    • Solution: Optimize the pH and ionic strength of your buffer. Perform a buffer screen to find the optimal conditions for your specific conjugate.

Experimental Protocols & Workflows

General Workflow for Two-Step Bioconjugation

The following diagram illustrates a typical experimental workflow for conjugating a protein to two azide-modified molecules using the N-(Amino-peg1)-n-bis(peg2-propargyl) linker.

G s1 Step 1: Activate Protein (e.g., with EDC/NHS) s2 Step 2: Conjugate Linker Add N-(Amino-peg1)-n-bis(peg2-propargyl) (pH 7.2-8.0) s1->s2 Carbodiimide Chemistry s3 Step 3: Purification Remove excess linker (e.g., SEC or Dialysis) s2->s3 s4 Propargylated Protein Intermediate s3->s4 Isolate Intermediate s5 Step 4: Click Reaction Add Azide-Molecule A & B + Cu(I) Catalyst s4->s5 CuAAC Reaction s6 Step 5: Final Purification Remove catalyst and excess reagents s5->s6 s7 Final Conjugate s6->s7

Caption: Two-step workflow for protein modification.

Troubleshooting Logic for Low "Click" Reaction Yield

This diagram provides a decision-making process for troubleshooting a low-yield CuAAC reaction.

G start Low Click Reaction Yield q1 Was propargylated intermediate confirmed by MS? start->q1 a1_no Problem is in Step 1/2. Troubleshoot amine conjugation. q1->a1_no No q2 Is the Cu(I) catalyst fresh and protected from oxygen? q1->q2 Yes a2_no Prepare fresh catalyst. Use reducing agent (e.g., Ascorbate). Degas solutions. q2->a2_no No q3 Does the buffer contain chelators (e.g., EDTA)? q2->q3 Yes a3_yes Perform buffer exchange into a non-chelating buffer (e.g., PBS, HEPES). q3->a3_yes Yes end Check for steric hindrance or optimize reaction time/temp. q3->end No

Caption: Troubleshooting flowchart for CuAAC reactions.

"Controlling the stoichiometry of N-(Amino-peg1)-n-bis(peg2-propargyl) reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Amino-peg1)-n-bis(peg2-propargyl) reagents. The focus is on controlling reaction stoichiometry to achieve desired conjugation products.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-peg1)-n-bis(peg2-propargyl) and what are its main applications? N-(Amino-peg1)-n-bis(peg2-propargyl) is a branched polyethylene glycol (PEG) linker molecule.[1] It features a primary amine group (-NH2) at one end and two terminal propargyl groups (a type of alkyne) at the other ends.[2][3][4] This structure makes it a heterobifunctional crosslinker. Its primary applications are in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise linking of two different molecules is required.[5][6][7]

Q2: What are the reactive groups on this molecule and their specific reactivities? The molecule has two types of reactive functional groups:

  • Primary Amine (-NH2): This group readily reacts with activated esters (like N-hydroxysuccinimide esters, or NHS esters), carboxylic acids (in the presence of activators like EDC), and carbonyls (aldehydes, ketones).[2][3][8] The reaction with an NHS ester forms a stable amide bond.[9]

  • Propargyl Groups (-C≡CH): These two terminal alkyne groups are used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5][10] They react with molecules containing azide groups to form a highly stable triazole linkage.[3][4]

Q3: Why is controlling stoichiometry crucial in these reactions? Controlling stoichiometry—the molar ratio of reactants—is critical to determine the "degree of conjugation," i.e., how many linker molecules attach to each target molecule. Poor control can lead to a heterogeneous mixture of products with zero, one, or multiple linkers attached.[11] This heterogeneity can negatively impact the therapeutic efficacy, pharmacokinetics, and safety profile of a bioconjugate.[12] For most applications, a homogeneous product with a specific, defined degree of conjugation (often a 1:1 ratio) is the desired outcome.[13]

Q4: What are the key experimental factors that influence reaction stoichiometry? Several factors must be carefully controlled:

  • Molar Ratio: The ratio of the PEG linker to the target molecule is the most direct way to influence the degree of conjugation.[14][15]

  • pH: The pH of the reaction buffer is critical, especially for amine reactions. NHS ester conjugations are most efficient at a pH of 7-9.[9][16] At higher pH values, the reaction is faster, but the risk of NHS-ester hydrolysis also increases, which deactivates the reagent.[17]

  • Reaction Time and Temperature: Longer reaction times or higher temperatures can lead to a higher degree of conjugation and potentially more side products. Kinetically controlled reactions often use shorter times to favor mono-conjugation.[12][17]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the reactive PEG linker.[16]

Q5: Which analytical techniques are best for characterizing the reaction products? A combination of techniques is often necessary:

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size.[] It is highly effective for separating unreacted protein from PEGylated species and can often resolve species with different degrees of PEGylation.[][19]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEG chains can shield the surface charges of a protein, IEX is very effective at separating conjugates with different degrees of PEGylation.[][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to confirm the precise mass of the conjugates, thereby verifying the number of PEG linkers attached.[12]

  • Proton NMR (¹H NMR): For smaller molecules, NMR can be used to quantitatively determine the degree of PEGylation by integrating signals from the polymer and the target molecule.[20]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation reactions in a question-and-answer format.

Problem: Low or No Conjugation Efficiency

Q: My reaction shows very little or no desired product. What went wrong?

A: This is a common issue that can often be traced back to reaction conditions or reagent integrity.

  • Possible Cause 1: Suboptimal Buffer Conditions. The pH and composition of your buffer are critical. For reactions involving NHS esters, the pH should be in the 7.0-8.5 range.[9][21] A pH that is too low will result in slow or no reaction, while a pH that is too high can cause rapid hydrolysis of the NHS ester. Also, ensure your buffer does not contain extraneous nucleophiles like Tris or sodium azide.

    Parameter Recommendation Rationale
    Buffer Type Phosphate-buffered saline (PBS), HEPES, BorateThese buffers are non-amine-containing and compatible with common bioconjugation reactions.[16]
    pH Range 7.0 - 8.5Balances reactivity of primary amines with the stability of NHS esters.[9][17]
    Additives Avoid Tris, Glycine, AzideThese compounds contain primary amines that compete with the target molecule.[16]
  • Possible Cause 2: Inactive Reagents. The N-(Amino-peg1)-n-bis(peg2-propargyl) linker, especially if pre-activated as an NHS ester, is sensitive to moisture.

    • Solution: Purchase reagents from a reputable source and store them under recommended conditions (typically at -20°C with a desiccant).[3][7] Allow the reagent to warm to room temperature before opening the vial to prevent condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[16]

  • Possible Cause 3: Hydrolysis of Activated Esters. If you are reacting the amine group of the linker with a molecule that has been activated with an NHS ester, this ester is susceptible to hydrolysis.

    • Solution: Perform the reaction promptly after preparing the activated molecule. The half-life of NHS esters decreases significantly as the pH rises above 8.5.[17]

Problem: High Polydispersity (Multiple PEGylation Products)

Q: My analysis shows a mixture of mono-, di-, and multi-conjugated products, but I only want the mono-conjugated species. How can I improve selectivity?

A: Achieving a single, desired product requires fine-tuning the reaction stoichiometry and kinetics.

  • Possible Cause 1: Molar Excess of PEG Linker is Too High. Using a large excess of the PEG linker will drive the reaction towards multiple conjugations, especially if your target molecule has several available reaction sites (e.g., multiple lysine residues).

    • Solution: Optimize the molar ratio of the linker to the target molecule. Start with a low molar ratio and perform a series of experiments to find the optimal balance.

    Target Stoichiometry Suggested Starting Molar Ratio (Linker:Target) Notes
    Mono-conjugate1:1 to 5:1The optimal ratio is highly dependent on the target molecule's reactivity.[14]
    Multi-conjugate10:1 to 20:1Higher ratios are used when aiming to saturate all available sites.
  • Possible Cause 2: Reaction Time is Too Long. Even with an optimal molar ratio, extended reaction times can lead to the formation of multi-conjugated species.

    • Solution: Perform a time-course study. Analyze aliquots of the reaction at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr) to determine the point at which the desired mono-conjugate is maximized before significant multi-conjugate formation occurs. Reactions at pH 9 can reach completion in as little as 10 minutes.[17]

Problem: Difficulty Purifying the Final Conjugate

Q: I am struggling to separate my desired mono-conjugate from unreacted materials and other PEGylated species. What is the best purification strategy?

A: The purification of PEGylated molecules can be challenging due to the similar properties of the different species.[19] A multi-step strategy is often required.

  • Solution: Use a combination of chromatographic techniques that separate based on different physical properties.

    Technique Principle of Separation Effectiveness for This Reaction Pros & Cons
    Size-Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Excellent for removing unreacted small molecules (e.g., excess linker). Good for separating unreacted protein from the PEGylated fraction.[]Pro: Robust, widely used. Con: May have limited resolution between mono- and di-conjugated species.[19]
    Ion-Exchange Chromatography (IEX) Net Surface ChargeHighly effective. The PEG chain shields the protein's charge, causing PEGylated species to elute differently than the native protein.[]Pro: High resolution, can often separate different degrees of PEGylation.[22] Con: Requires careful method development.
    Hydrophobic Interaction Chromatography (HIC) HydrophobicityCan be used as a polishing step. PEGylation typically increases the hydrophobicity of the molecule.Pro: Offers an orthogonal separation method to IEX and SEC.[] Con: Can have lower capacity.[]
    Ultrafiltration/Diafiltration Size (Membrane-based)Useful for buffer exchange and removing unreacted PEG, but not for separating different PEGylated species.[23]Pro: Good for bulk separation. Con: Not a high-resolution technique.

Diagrams and Workflows

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage prep_target Prepare Target Molecule in Reaction Buffer reaction Combine Reactants (Control Molar Ratio, pH, Temp) prep_target->reaction prep_peg Prepare PEG Linker Stock (e.g., in DMSO) prep_peg->reaction quench Quench Reaction (e.g., add excess Tris or Glycine) reaction->quench purify_sec SEC (Remove excess linker) quench->purify_sec purify_iex IEX or HIC (Separate by degree of conjugation) purify_sec->purify_iex analysis Characterize Product (LC-MS, SEC, SDS-PAGE) purify_iex->analysis storage Store Purified Conjugate (-20°C or -80°C) analysis->storage

// Branch 1: Low/No Product prob1 [label="Low / No Product", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause1a [label="Check Buffer\n(pH, Composition)", fillcolor="#F1F3F4", fontcolor="#202124"]; cause1b [label="Check Reagent Activity\n(Age, Storage, Handling)", fillcolor="#F1F3F4", fontcolor="#202124"]; cause1c [label="Check for Hydrolysis\n(High pH, Long Prep Time)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Branch 2: Polydisperse Product prob2 [label="Polydisperse Product", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause2a [label="Reduce Molar Ratio\nof PEG Linker", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2b [label="Reduce Reaction Time\n(Perform Time-Course)", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2c [label="Reduce Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];

// Branch 3: Purification Issues prob3 [label="Purification Difficulty", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause3a [label="Use Orthogonal Method\n(e.g., IEX after SEC)", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3b [label="Optimize Gradient\n(for IEX/HIC)", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> prob1; start -> prob2; start -> prob3;

prob1 -> cause1a [label=" Is buffer correct? "]; prob1 -> cause1b [label=" Are reagents fresh? "]; prob1 -> cause1c [label=" Side reactions? "];

prob2 -> cause2a [label=" Ratio too high? "]; prob2 -> cause2b [label=" Time too long? "]; prob2 -> cause2c [label=" Temp too high? "];

prob3 -> cause3a [label=" Single method fails? "]; prob3 -> cause3a -> cause3b [label=" Still poor resolution? "]; } dot Caption: A decision tree for troubleshooting common reaction issues.

Experimental Protocols

Protocol 1: General Procedure for Conjugating N-(Amino-peg1)-n-bis(peg2-propargyl) to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of the linker's primary amine to surface lysine residues of a target protein that has been activated with an NHS ester.

Materials:

  • Target Protein in amine-free buffer (e.g., PBS, pH 7.4)

  • N-(Amino-peg1)-n-bis(peg2-propargyl) HCl salt

  • Anhydrous DMSO

  • NHS-ester crosslinker (if protein is not pre-activated)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., SEC, IEX)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS at pH 7.4.

  • Linker Stock Solution: Just before use, dissolve the N-(Amino-peg1)-n-bis(peg2-propargyl) linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM). This minimizes the amount of organic solvent added to the reaction.[16][24]

  • Activation Step (if necessary): If the protein's carboxyl groups need activation, use a standard EDC/NHS chemistry protocol. This is typically done at a pH of 5-6. After activation, adjust the pH to 7.2-7.5 before adding the PEG-amine linker.[16]

  • Conjugation Reaction: a. Add the calculated volume of the PEG linker stock solution to the protein solution to achieve the desired molar ratio (e.g., start with a 5-fold molar excess of linker over protein). b. The final concentration of DMSO in the reaction should ideally be kept below 10% (v/v) to avoid protein denaturation. c. Incubate the reaction at room temperature or 4°C with gentle mixing. Reaction times can vary from 30 minutes to 2 hours.[17] Monitor the reaction's progress if possible.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for an additional 15-30 minutes. The primary amine in Tris will react with any remaining NHS esters.[16]

  • Purification: a. Immediately proceed to purification to remove excess PEG linker and quenching reagent. A desalting or SEC column is effective for this initial cleanup.[] b. For high-purity isolation of the mono-conjugated species, further purification by IEX or HIC is recommended.[][22]

  • Analysis: Characterize the purified conjugate using SDS-PAGE (which will show a shift in molecular weight), SEC (to assess homogeneity), and LC-MS (to confirm the exact mass and degree of conjugation).[12][14][25]

Protocol 2: Monitoring Reaction Progress with Size-Exclusion Chromatography (SEC)

Procedure:

  • Set up an SEC-HPLC system with a column appropriate for the size of your target protein and its conjugates.

  • Use a mobile phase compatible with your protein, such as PBS.

  • At specified time points during the conjugation reaction (e.g., t=0, 15 min, 30 min, 60 min, 120 min), carefully remove a small aliquot (5-10 µL) from the reaction mixture.

  • If necessary, quench the aliquot immediately by diluting it into a small volume of quenching buffer or the mobile phase.

  • Inject the aliquot onto the SEC column.

  • Monitor the chromatogram (typically at 280 nm for proteins). You should observe the peak corresponding to the unreacted protein decrease over time, while new, earlier-eluting peaks corresponding to the larger, PEGylated conjugates appear and grow.[14][25] This allows for semi-quantitative assessment of the reaction's progress and helps determine the optimal reaction time.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Benchmarking N-(Amino-peg1)-n-bis(peg2-propargyl) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of PROTAC linker performance, supported by experimental data and detailed methodologies.

In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of its success. Far from being a passive tether, the linker's composition, length, and rigidity profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of different PROTAC linker types, with a focus on contextualizing the performance of PEG-based alkyne linkers, such as N-(Amino-peg1)-n-bis(peg2-propargyl), against other common linker classes.

Introduction to PROTAC Linkers

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker's role is to optimally orient the POI and the E3 ligase to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] The most prevalent linker types include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating motifs like triazoles and piperazine/piperidine rings.[3][4][5]

The featured linker, N-(Amino-peg1)-n-bis(peg2-propargyl) , is a PEG-based linker functionalized with propargyl groups. These terminal alkyne moieties are designed for efficient PROTAC synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[3] This allows for the modular and reliable assembly of PROTAC libraries.

Comparative Analysis of PROTAC Linker Performance

Due to the absence of publicly available head-to-head comparative data for N-(Amino-peg1)-n-bis(peg2-propargyl), this guide presents representative data from studies comparing different classes of PROTAC linkers. The following tables summarize quantitative data on degradation efficiency (DC50 and Dmax) and cell permeability for PROTACs with distinct linker architectures.

Table 1: Degradation Efficiency of PROTACs with Different Linker Types
Linker TypeRepresentative PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Citation
PEG-based (Flexible) BRD4 Degrader (PEG linker)BRD4H661< 500Not Reported[3]
Alkyl-based (Flexible) BET Degrader (Alkyl linker)BETMOLM1330 (pM range)Not Reported[3]
Triazole-containing (Rigid) CDK9 Degrader (Triazole linker)CDK9MOLM-1310-100~90[6]
Piperazine-containing (Rigid) Androgen Receptor DegraderAndrogen ReceptorLNCaP, VCaP< 1>95[3]

Note: The data presented are from different studies and PROTAC systems and are intended to be illustrative of the general performance of each linker class. Direct comparison of absolute values should be made with caution.

Table 2: Cell Permeability of PROTACs with Different Linker Types
Linker TypeRepresentative PROTAC SystemPermeability AssayApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux RatioCitation
PEG-based (Flexible) CRBN-based PROTACsCaco-2LowNot Reported[7]
Alkyl-based (Flexible) VHL-based PROTACsCaco-2Low to ModerateVariable[7]
Piperazine-containing (Rigid) Androgen Receptor PROTACsCaco-2Improved vs. flexible linkersNot Reported[7]

Note: Cell permeability of PROTACs is a complex issue influenced by multiple factors beyond the linker. The data above reflects general trends observed in the literature.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->E3_Ligase catalysis Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Comparison_Logic cluster_LinkerTypes PROTAC Linker Types cluster_Flexible_Examples cluster_Rigid_Examples Flexible Flexible Linkers PEG PEG-based (e.g., N-(Amino-peg1)-n-bis(peg2-propargyl)) Flexible->PEG Alkyl Alkyl-based Flexible->Alkyl Rigid Rigid Linkers Triazole Triazole-containing Rigid->Triazole Piperazine Piperazine/Piperidine-containing Rigid->Piperazine Properties_PEG Improved Solubility Tunable Length PEG->Properties_PEG Properties_Alkyl Increased Permeability (potentially) Synthetic Tractability Alkyl->Properties_Alkyl Properties_Rigid Improved Metabolic Stability Constrained Conformation Enhanced Permeability (in some cases) Triazole->Properties_Rigid Piperazine->Properties_Rigid

Caption: Classification and key properties of common PROTAC linkers.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific PROTACs and cell systems.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate DC50 (the concentration at which 50% degradation is observed) and Dmax (the maximum percentage of degradation) values.

AlphaLISA for Ternary Complex Formation

Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in a homogeneous, no-wash format.

Methodology:

  • Reagent Preparation: Prepare tagged versions of the POI (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged).

  • Assay Setup: In a 384-well plate, add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 1 hour) to allow for ternary complex formation.

  • Detection: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., nickel chelate) and incubate in the dark.

  • Signal Measurement: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect" at high PROTAC concentrations. The peak of the curve represents the optimal concentration for ternary complex formation.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a PROTAC.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-28 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral): Add the PROTAC to the apical (A) chamber and collect samples from the basolateral (B) chamber at various time points.

  • Permeability Assay (Basolateral to Apical): Add the PROTAC to the basolateral (B) chamber and collect samples from the apical (A) chamber at various time points.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the PROTAC is a substrate for efflux transporters.

Conclusion

The choice of linker is a critical decision in PROTAC design, with a profound impact on the degrader's biological activity and developability. While flexible PEG-based linkers like N-(Amino-peg1)-n-bis(peg2-propargyl) offer advantages in terms of solubility and synthetic accessibility, they may face challenges related to metabolic stability and cell permeability. In contrast, rigid linkers, such as those incorporating triazole or piperazine moieties, can offer improved pharmacokinetic properties and, in some cases, enhanced degradation potency due to conformational pre-organization.

The optimal linker for a given PROTAC is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of different linker types, lengths, and compositions is often necessary to identify a degrader with the desired profile. The experimental protocols provided in this guide offer a starting point for researchers to conduct such comparative studies and advance the development of novel and effective protein degraders.

References

A Comparative Guide to Validating PROTAC Activity with N-(Amino-peg1)-n-bis(peg2-propargyl) Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the N-(Amino-peg1)-n-bis(peg2-propargyl) linker against other common alternatives in the validation of Proteolysis Targeting Chimera (PROTAC) activity. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify complex biological processes and workflows.

Introduction to PROTAC Linkers and the Role of N-(Amino-peg1)-n-bis(peg2-propargyl)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cellular permeability, and overall degradation activity.

The N-(Amino-peg1)-n-bis(peg2-propargyl) linker is a polyethylene glycol (PEG)-based linker featuring two terminal propargyl groups. This structure makes it particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient PROTAC synthesis. The PEG component generally enhances solubility and flexibility, while the dual propargyl groups offer versatile conjugation points.

Comparison of PROTAC Linker Performance

Linker TypeRepresentative PROTAC Target & E3 LigaseDC50DmaxKey Characteristics & References
PEG-based (Flexible) EGFR/HER2 (VHL)Selective for EGFR with 3 PEG unitsNot specifiedIncreased linker length can impart selectivity.
BRD4 (CRBN)< 0.5 µM (with 0, 4-5 PEG units)Not specifiedNon-linear relationship between length and potency.
BTK (CRBN)2.2 nM97%High potency with optimized PEG length.
Alkyl-based (Hydrophobic) BETs (CRBN)pM rangeNot specifiedCan lead to highly potent PROTACs.
CRBN (CRBN - homo-PROTAC)Not specifiedConcentration-dependent decreaseDemonstrates the feasibility of alkyl linkers.
Piperidine/Piperazine-based (Rigid) AR (E3 not specified)< 1 nMNot specifiedRigid linkers can improve pharmacokinetic properties and induce potent degradation.
SMARCA2/4 (VHL)250-300 nM65-70%Can exhibit positive cooperativity in ternary complex formation.

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions, cell lines, and target proteins.

Experimental Protocols for PROTAC Activity Validation

Validating the activity of a PROTAC involves a series of experiments to confirm target degradation, elucidate the mechanism of action, and assess selectivity.

Western Blotting for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase.

Quantitative Mass Spectrometry for Selectivity Profiling

This method provides an unbiased, proteome-wide view of the PROTAC's selectivity.

Protocol:

  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric mass tags.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.

Visualizing PROTAC Mechanisms and Workflows

dot

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI recruits E2, ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

dot

Experimental_Workflow start PROTAC Synthesis (e.g., with N-(Amino-peg1)-n-bis(peg2-propargyl) linker) degradation_assay Target Degradation Assay (Western Blot) start->degradation_assay ternary_complex_assay Ternary Complex Formation (Co-Immunoprecipitation) start->ternary_complex_assay selectivity_assay Selectivity Profiling (Quantitative Mass Spectrometry) start->selectivity_assay data_analysis Data Analysis (DC50, Dmax, Off-targets) degradation_assay->data_analysis ternary_complex_assay->data_analysis selectivity_assay->data_analysis conclusion Validation of PROTAC Activity data_analysis->conclusion

Caption: A typical experimental workflow for validating PROTAC activity.

Synthesis of PROTACs using N-(Amino-peg1)-n-bis(peg2-propargyl) Linker

The dual propargyl groups of the N-(Amino-peg1)-n-bis(peg2-propargyl) linker make it ideal for a convergent synthesis strategy using click chemistry.

dot

Synthesis_Workflow cluster_synthesis Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) POI_ligand POI Ligand with Azide PROTAC Final PROTAC POI_ligand->PROTAC E3_ligand E3 Ligand with Azide E3_ligand->PROTAC Linker N-(Amino-peg1)-n-bis (peg2-propargyl) Linker Linker->PROTAC

Caption: Convergent synthesis of a PROTAC using a dipropargyl linker.

General Protocol:

  • Functionalization of Ligands: Synthesize or obtain the protein of interest (POI) ligand and the E3 ligase ligand with azide functionalities.

  • Click Reaction: In a suitable solvent, combine the azide-functionalized POI ligand, the azide-functionalized E3 ligase ligand, and the N-(Amino-peg1)-n-bis(peg2-propargyl) linker in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO4 and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Reaction Monitoring and Purification: Monitor the reaction progress by LC-MS or TLC. Upon completion, purify the final PROTAC product using column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the synthesized PROTAC using NMR and mass spectrometry.

Conclusion

The N-(Amino-peg1)-n-bis(peg2-propargyl) linker offers a versatile and efficient platform for the synthesis of PROTACs, primarily due to its compatibility with click chemistry. Its PEG-based structure is expected to confer favorable solubility and flexibility, which are often associated with potent degradation activity. While direct comparative data is limited, the evidence from PROTACs with similar PEG-alkyne linkers suggests that this class of linkers can achieve high potency and selectivity. However, as with all PROTAC design, empirical testing and optimization of the linker length and composition are crucial for achieving the desired degradation profile for a specific target. The experimental protocols provided in this guide offer a robust framework for the thorough validation of newly synthesized PROTACs.

A Comparative Guide to LC-MS Analysis of N-(Amino-peg1)-n-bis(peg2-propargyl) Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise analysis of reaction products is critical for ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of reaction products involving the heterobifunctional linker, N-(Amino-peg1)-n-bis(peg2-propargyl). This linker is a valuable tool in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), through click chemistry.[1]

Performance Comparison: LC-MS vs. Alternative Techniques

The selection of an analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening. Below is a comparative summary of LC-MS and other common analytical methods.

FeatureLC-MSHPLC-UVNMR SpectroscopySize-Exclusion Chromatography (SEC)
Primary Use Identification, quantification, and structural elucidation of reaction products and impurities.Quantification of known, UV-active compounds.Definitive structural elucidation of purified compounds.Separation of molecules based on size; useful for monitoring reaction progress.
Sensitivity Very high (pg to fg range).Moderate to low.Low; requires relatively large amounts of pure sample.Moderate.
Specificity Very high; provides mass-to-charge ratio for precise identification.Low; relies on chromophores, making it unsuitable for molecules lacking them.[2]Very high; provides detailed structural information.Low; separates based on hydrodynamic volume, not specific chemical structure.
Quantitative Accuracy High, with appropriate standards.High, with appropriate standards for UV-active compounds.Quantitative with internal standards (qNMR).Can be used for relative quantification.
Structural Information Provides molecular weight and fragmentation patterns for structural insights.[3]None.Provides detailed atomic-level structural information.Provides an estimation of molecular size.
Throughput High; suitable for screening multiple reaction conditions.High.Low; sample preparation and data acquisition are time-consuming.Moderate.
Limitations Ion suppression effects can impact quantification; complex spectra for polydisperse samples.Not suitable for non-UV active compounds like many PEGs.[4]Requires pure samples and can be complex to interpret.Limited resolution for molecules of similar size.

Quantitative Data Presentation: A Model Click Chemistry Reaction

To illustrate the utility of LC-MS in analyzing the reaction products of N-(Amino-peg1)-n-bis(peg2-propargyl), we present hypothetical data from a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing molecule.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
N-(Amino-peg1)-n-bis(peg2-propargyl)C18H33N2O5356.46Alkyne-bearing Linker
Azido-Molecule XC10H12N4O2220.23Azide Reactant
Mono-alkyne ProductC28H45N6O7577.69Product
Bis-alkyne ProductC38H57N10O9801.92Product

Table 2: LC-MS Analysis of Reaction Mixture

CompoundRetention Time (min)Observed [M+H]+ (m/z)
Azido-Molecule X3.5221.10
N-(Amino-peg1)-n-bis(peg2-propargyl)5.2357.25
Mono-alkyne Product7.8578.35
Bis-alkyne Product9.1802.45

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and accurate LC-MS analysis. Below is a representative protocol for the analysis of the aforementioned click chemistry reaction.

Sample Preparation
  • Reaction Quenching: Quench the click chemistry reaction by adding 10 µL of 0.5 M EDTA solution to chelate the copper catalyst.

  • Dilution: Dilute the reaction mixture 1:100 in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS/MS Method
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of binary gradients.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable choice for separating small molecules.[5]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS.

  • Ionization Mode: Positive ion mode is typically used for these types of compounds.

  • Scan Range: m/z 150-1000.

  • Data Acquisition: Full scan MS and data-dependent MS/MS of the top 3 most intense ions.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.

For PEGylated compounds, which can produce complex spectra, post-column addition of an amine such as triethylamine (TEA) can help to reduce charge states and simplify the spectra.[7][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Click Chemistry Reaction cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis reagent1 N-(Amino-peg1)-n- bis(peg2-propargyl) reaction_mixture Reaction Mixture reagent1->reaction_mixture reagent2 Azido-Molecule X reagent2->reaction_mixture catalyst CuSO4/Ascorbate catalyst->reaction_mixture quench Quench Reaction reaction_mixture->quench dilute Dilute Sample quench->dilute filter Filter Sample dilute->filter hplc RP-HPLC Separation filter->hplc ms ESI-MS Detection hplc->ms msms MS/MS Fragmentation ms->msms data_analysis Data Analysis msms->data_analysis

Caption: A streamlined workflow for the LC-MS analysis of click chemistry reaction products.

Logical Relationship of Reaction Products

reaction_products linker N-(Amino-peg1)-n-bis(peg2-propargyl) (Two Alkyne Groups) mono_product Mono-alkyne Product (One Alkyne Reacted) linker->mono_product bis_product Bis-alkyne Product (Both Alkynes Reacted) linker->bis_product unreacted_linker Unreacted Linker linker->unreacted_linker azide Azido-Molecule X azide->mono_product azide->bis_product unreacted_azide Unreacted Azide azide->unreacted_azide

Caption: Relationship between reactants and potential products in the click reaction.

References

A Comparative Guide to the Characterization of N-(Amino-peg1)-n-bis(peg2-propargyl) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of polyethylene glycol (PEG) derivatives is paramount in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The N-(Amino-peg1)-n-bis(peg2-propargyl) derivative, a branched PEG linker, offers a versatile platform for creating complex bioconjugates. Its unique structure, featuring a primary amine and two terminal alkyne groups, allows for orthogonal conjugation strategies. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative techniques for the comprehensive characterization of these pivotal molecules, supported by experimental data and detailed protocols.

Introduction to Characterization Techniques

The structural integrity, purity, and functional group accessibility of N-(Amino-peg1)-n-bis(peg2-propargyl) derivatives are critical quality attributes that directly impact the efficacy and safety of the final therapeutic product. While several analytical techniques can be employed for their characterization, each offers distinct advantages and limitations.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a primary tool for the structural elucidation and purity assessment of these PEG derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, including the confirmation of functional groups and the quantification of PEG repeating units.

Alternative Characterization Methods include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. These techniques are particularly useful for assessing purity, and molecular weight distribution, and identifying impurities.

Performance Comparison: NMR vs. Alternative Techniques

The choice of analytical technique depends on the specific information required. NMR excels in providing detailed structural information and absolute purity, while chromatographic and mass spectrometric methods are powerful for resolving complex mixtures and confirming molecular weight.

Quantitative Data Summary

The following tables summarize the key performance attributes of each technique for the characterization of N-(Amino-peg1)-n-bis(peg2-propargyl) derivatives.

Table 1: Comparison of Analytical Techniques for Structural Elucidation

Feature¹H NMR¹³C NMRHPLC-MSMALDI-TOF MS
Structural Detail ExcellentExcellentLimited (Infers structure from mass)Limited (Infers structure from mass)
Functional Group Confirmation DirectDirectIndirectIndirect
Stereochemistry Possible with advanced techniquesPossible with advanced techniquesNot suitableNot suitable
Conformational Analysis Possible in solutionLimitedNot suitableNot suitable

Table 2: Comparison of Analytical Techniques for Purity and Molecular Weight Analysis

FeatureQuantitative NMR (qNMR)HPLCMass Spectrometry (MS)MALDI-TOF MS
Purity Assessment Absolute quantificationRelative quantificationHigh sensitivity to impuritiesHigh sensitivity to impurities
Molecular Weight Determination Can be estimated from end-group analysisIndirectly through retention timePrecise mass determinationPrecise mass determination for polymers
Detection of Impurities Good for major impuritiesExcellent separation of impuritiesExcellent detection of impuritiesExcellent for polymer distributions
Sample Throughput ModerateHighHighModerate

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the characterization of N-(Amino-peg1)-n-bis(peg2-propargyl) derivatives.

¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the N-(Amino-peg1)-n-bis(peg2-propargyl) derivative.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh accurately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing if necessary.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 5 seconds (for quantitative analysis, should be at least 5 times the longest T1).

  • Temperature: 298 K.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~3.6 ppm: A complex multiplet corresponding to the ethylene glycol (-O-CH₂-CH₂-O-) protons of the PEG chains. This is typically the most intense signal in the spectrum.

  • ~4.2 ppm: A doublet corresponding to the methylene protons adjacent to the alkyne group (-O-CH₂-C≡CH).

  • ~2.4 ppm: A triplet corresponding to the terminal alkyne proton (-C≡CH).

  • Signals corresponding to the methylene groups adjacent to the nitrogen atom will also be present in the 2.5-3.5 ppm region, often overlapping with the main PEG signal.

¹³C NMR Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 2 seconds.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • ~70 ppm: A strong signal corresponding to the carbon atoms of the PEG backbone (-O-C H₂-C H₂-O-).

  • ~80 ppm and ~75 ppm: Signals for the alkyne carbons (CC H).

  • ~58 ppm: Signal for the methylene carbon adjacent to the alkyne group (-O-C H₂-C≡CH).

  • Signals for the carbons adjacent to the nitrogen will appear in the 40-60 ppm range.

Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of the N-(Amino-peg1)-n-bis(peg2-propargyl) derivative.

Methodology:

  • Accurately weigh the sample and a certified internal standard with a known purity (e.g., maleic anhydride or dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Dissolve both in a deuterated solvent.

  • Acquire a ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

HPLC-MS Analysis

Objective: To assess the purity and confirm the molecular weight of the derivative.

Instrumentation: HPLC system with a UV detector coupled to an electrospray ionization (ESI) mass spectrometer.

HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 214 nm.

MS Method:

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

MALDI-TOF MS Analysis

Objective: To determine the molecular weight and assess the polydispersity of the PEG derivative.

Methodology:

  • Matrix Selection: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).

  • Sample Preparation: Mix the sample solution with the matrix solution. A cationizing agent (e.g., sodium trifluoroacetate) may be added to promote ion formation.

  • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Acquire the mass spectrum in positive ion reflectron mode.

Visualizations

Diagrams can clarify complex workflows and relationships, aiding in the understanding of the characterization process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of N-(Amino-peg1)-n-bis (peg2-propargyl) purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, qNMR) purification->nmr hplc_ms HPLC-MS purification->hplc_ms maldi MALDI-TOF MS purification->maldi structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity hplc_ms->purity mw Molecular Weight Determination hplc_ms->mw maldi->mw report Certificate of Analysis structure->report purity->report mw->report

Caption: Experimental workflow for the synthesis and characterization of PEG derivatives.

nmr_vs_alternatives cluster_nmr NMR Spectroscopy cluster_alternatives Alternative Techniques main Characterization of N-(Amino-peg1)-n-bis(peg2-propargyl) nmr_node ¹H, ¹³C, qNMR main->nmr_node hplc_ms_node HPLC-MS main->hplc_ms_node maldi_node MALDI-TOF MS main->maldi_node nmr_info Provides: - Detailed structural information - Functional group confirmation - Absolute purity (qNMR) - Solution conformation nmr_node->nmr_info alt_info Provide: - High-resolution separation - Purity (relative) - Impurity profiling - Precise molecular weight hplc_ms_node->alt_info maldi_node->alt_info

Caption: Comparison of information obtained from NMR and alternative techniques.

A Comparative Guide to PEGylated Linkers for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in antibody-drug conjugates (ADCs) is a critical determinant of therapeutic success. Polyethylene glycol (PEG) linkers have emerged as a versatile tool to optimize the performance of ADCs by enhancing their solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of different PEGylated linkers, supported by experimental data, to aid in the selection of the most suitable linker for your research and development needs.

The inclusion of PEG chains in linker design can significantly improve the physicochemical properties of ADCs, leading to a better therapeutic index.[1] PEGylation helps to create a protective hydrophilic shield around the drug-payload, which can increase solubility, prolong circulation time, and reduce immunogenicity.[2] The length and architecture of the PEG linker are key parameters that can be modulated to fine-tune the ADC's properties.[3][4]

In Vitro and In Vivo Performance of PEGylated Linkers: A Comparative Analysis

The following tables summarize quantitative data from various studies comparing the performance of ADCs with different PEGylated linkers. It is important to note that the data are compiled from studies using different antibodies, payloads, and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: Impact of PEG Linker Length on In Vivo Pharmacokinetics and Efficacy
Linker TypePEG Chain LengthKey FindingsReference
Side-chain PEGPEG2, PEG4Lower plasma and tumor exposure compared to longer PEG chains. 35-45% decrease in tumor weight.[5]
Side-chain PEGPEG8, PEG12, PEG24Significantly higher plasma and tumor exposures and lower plasma clearance. 75-85% reduction in tumor weight.[5]
Bifunctional PEG4 kDa2.5-fold extension in circulation half-life compared to no PEG.[6]
Bifunctional PEG10 kDa11.2-fold extension in circulation half-life compared to no PEG.[6]
Side-chain mPEGmPEG24Demonstrated maximum hydrophilicity, biophysical stability, and tumor suppression with prolonged half-life.[1]
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture
Linker ArchitecturePEG Chain ConfigurationKey FindingsReference
Linear24-unit PEGFaster clearance rates compared to pendant format.[7]
PendantTwo 12-unit PEG chainsSlower clearance rates and better performance in highly-loaded ADCs.[7]
Branched vs. Linear40 kDa total PEGBranched PEG conjugates exhibited a superior pharmacokinetic profile compared to linear PEG conjugates.[8]
Table 3: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
Linker TypePEG Chain LengthCell LineIC50 (nM)Key FindingsReference
No PEG (HM)-NCI-N87~10High cytotoxicity.[3]
Bifunctional PEG (HP4KM)4 kDaNCI-N87~656.5-fold reduction in cytotoxicity compared to no PEG.[3][9]
Bifunctional PEG (HP10KM)10 kDaNCI-N87~22522.5-fold reduction in cytotoxicity compared to no PEG.[3][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different PEGylated linkers. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature drug release in a plasma environment.

Materials:

  • ADC with PEGylated linker

  • Control ADC (e.g., non-PEGylated)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Dilute the ADC samples to a final concentration of 1 mg/mL in plasma.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw aliquots of the plasma samples.

  • Immediately process the samples to separate the ADC from plasma proteins, often by affinity capture using protein A or anti-IgG beads.

  • Analyze the captured ADC using LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability and drug release.

  • The supernatant can also be analyzed by LC-MS to quantify the amount of released free drug.

In Vivo Pharmacokinetic Study in a Mouse Model

This study assesses the absorption, distribution, metabolism, and excretion (ADME) of the ADC in a living organism.

Materials:

  • ADC with PEGylated linker

  • Tumor-bearing mouse model (e.g., xenograft)[10]

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation for ADC quantification (e.g., ELISA, LC-MS)

Procedure:

  • Administer a single intravenous (IV) dose of the ADC to the tumor-bearing mice.[11]

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) via retro-orbital or tail vein bleeding.[11]

  • Process the blood samples to obtain plasma by centrifugation.

  • At the end of the study, euthanize the animals and collect tumors and major organs (e.g., liver, spleen, kidneys).

  • Quantify the concentration of the total antibody, conjugated ADC, and free payload in the plasma, tumor homogenates, and organ homogenates using a validated analytical method such as ELISA or LC-MS/MS.[12]

  • Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life from the plasma concentration-time data.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Targeting Mechanism of Action Antibody Antibody PEG_Linker PEGylated Linker Antibody->PEG_Linker Conjugation Payload Cytotoxic Payload PEG_Linker->Payload Attachment Tumor_Cell Tumor Cell Internalization Internalization Tumor_Cell->Internalization Binding Drug_Release Drug Release Internalization->Drug_Release Lysosomal Trafficking Cell_Death Apoptosis Drug_Release->Cell_Death cluster_ADC cluster_ADC cluster_ADC->Tumor_Cell Targeting

Figure 1: General structure and mechanism of action of a PEGylated ADC.

Figure 2: Experimental workflow for comparing different PEGylated linkers.

ADC_Binding ADC binds to cell surface receptor Internalization Internalization via endocytosis ADC_Binding->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Cleavage Linker Cleavage/ Antibody Degradation Lysosome->Cleavage Payload_Release Payload Release into cytoplasm Cleavage->Payload_Release Target_Interaction Payload interacts with intracellular target (e.g., tubulin, DNA) Payload_Release->Target_Interaction Apoptosis Induction of Apoptosis Target_Interaction->Apoptosis

Figure 3: Signaling pathway of ADC-mediated cytotoxicity.

References

Assessing PROTAC Degradation Efficiency: A Comparative Guide to PEG-Based, Click-Ready Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker connecting the target-binding and E3-ligase-binding moieties plays a pivotal role. This guide provides a comparative analysis of PROTACs constructed with polyethylene glycol (PEG)-based linkers, with a special focus on the principles embodied by advanced, multi-functional linkers like N-(Amino-peg1)-n-bis(peg2-propargyl) . This specific linker, with its amino attachment point and dual propargyl groups, is engineered for highly modular and efficient PROTAC synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2]

While direct degradation efficiency data for this novel linker is not yet prevalent in published literature, we can assess its potential performance by comparing it to structurally related alternatives. This guide will compare the degradation efficiency of PROTACs based on two key features inherent to this linker's design: the length of the PEG chain and the use of a triazole-containing linker formed via click chemistry versus traditional aliphatic linkers.

The General Mechanism of PROTAC Action

PROTACs are bifunctional molecules that induce the degradation of a target protein.[3][4] They work by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->E3 Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Enters Degraded Degraded Peptides Proteasome->Degraded Degrades

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Comparative Degradation Efficiency Data

The linker's length and composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex.[5][6] Optimizing these features is essential for achieving high degradation efficiency (Dmax) at low concentrations (DC50).

Impact of PEG Linker Length

Studies consistently show that varying the number of PEG units in a linker can dramatically alter degradation potency. An optimal linker length is required to properly orient the two ends of the PROTAC for simultaneous binding, but a linker that is too long or too short can be detrimental.[5]

The following table summarizes representative data from a study on BRD4-targeting PROTACs, showcasing how degradation potency changes with PEG linker length.[3] The PROTACs utilized the BRD4 ligand JQ1 and a CRBN E3 ligase ligand, connected by PEG linkers of varying lengths assembled via click chemistry.

PROTAC Series (Target: BRD4)Linker CompositionDC50 (nM) in H661 cellsDmax (%)Reference
CRBN-recruiting PROTACs No PEG linker (short)< 500> 90%[3]
1 PEG Unit> 5000Not specified[3]
2 PEG Units> 5000Not specified[3]
4 PEG Units< 500> 90%[3]
VHL-recruiting PROTACs 1 PEG Unit~ 500> 90%[3]
4 PEG Units> 5000Not specified[3]

Note: This data is illustrative. Absolute DC50 and Dmax values are specific to the cell line, target, and E3 ligase ligands used.

This non-linear relationship highlights the necessity of empirical testing. For CRBN-recruiting PROTACs, both very short and longer linkers were effective, while intermediate lengths were not.[3] Conversely, for VHL-recruiting PROTACs, potency decreased as linker length increased.[3] This underscores that the optimal linker length is highly dependent on the specific protein-ligand pairs involved.

Impact of Linker Chemistry: Click Chemistry vs. Alternatives

The use of click chemistry, as enabled by the propargyl groups on linkers like N-(Amino-peg1)-n-bis(peg2-propargyl), offers a rapid and efficient way to synthesize libraries of PROTACs for optimization.[7][8] The resulting triazole ring is not just a passive connector; it is a rigid, polar, and metabolically stable moiety that can influence the PROTAC's properties.[3][5]

FeatureClick Chemistry (Triazole) LinkerStandard Alkyl/PEG Linker
Synthesis Highly efficient, modular, near-quantitative yields.[3][8]Often requires multi-step synthesis with protection/deprotection.
Rigidity The triazole ring introduces conformational rigidity.[3]More flexible, allowing more conformational freedom.
Physicochemical Can improve solubility but may impact cell permeability.[6]Properties are tunable based on chain length and composition.
Degradation Potency is highly case-specific; can be superior or inferior.Potency is highly case-specific.

For some targets, the rigidity of a triazole linker has been shown to be beneficial. For example, a wogonin-based PROTAC targeting CDK9 demonstrated higher efficiency with a triazole linker compared to a more flexible alkane chain.[5]

Experimental Protocols

Accurate assessment of PROTAC efficiency requires robust and standardized experimental methods.

PROTAC Synthesis via Click Chemistry

The synthesis of a PROTAC using a propargyl-containing linker involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the convergent synthesis of the final molecule from two advanced intermediates.[9]

Click_Chemistry_Workflow cluster_reactants Reactants POI_Azide POI Ligand-Azide Reaction CuAAC (Click Chemistry) CuSO4, Ascorbate POI_Azide->Reaction E3_Azide E3 Ligand-Azide E3_Azide->Reaction Linker_Alkyne Propargyl-Linker-Amine (e.g., N-(Amino-peg1)-n-bis(peg2-propargyl)) Linker_Alkyne->Reaction PROTAC Final PROTAC Reaction->PROTAC

Figure 2: Convergent synthesis of PROTACs via click chemistry.

Protocol: General PROTAC Synthesis via CuAAC

  • Preparation of Intermediates: Synthesize or procure the target protein ligand functionalized with an azide group and the E3 ligase ligand functionalized with an azide group.

  • Reaction Setup: In a suitable solvent (e.g., DMF/water), dissolve the azide-functionalized ligands and the alkyne-containing linker (e.g., N-(Amino-peg1)-n-bis(peg2-propargyl)).

  • Catalyst Addition: Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the active copper(I) catalyst in situ.

  • Reaction: Stir the reaction at room temperature until completion, monitored by LC-MS.

  • Purification: Purify the resulting PROTAC using reverse-phase chromatography (e.g., HPLC) to yield the final product.[9]

Assessing Protein Degradation (Western Blot)

Western blotting is the most common method for quantifying the reduction in target protein levels.[10]

WB_Workflow Start Seed Cells in 6-well Plates Treat Treat with PROTAC (Dose Response, 24h) Start->Treat Lyse Harvest & Lyse Cells to Extract Protein Treat->Lyse Quantify Quantify Protein (e.g., BCA Assay) Lyse->Quantify Load Load Equal Protein onto SDS-PAGE Gel Quantify->Load Separate Electrophoresis Load->Separate Transfer Transfer to PVDF Membrane Separate->Transfer Block Block Membrane (e.g., 5% Milk) Transfer->Block Probe Incubate with Primary Abs (Anti-Target, Anti-Loading Control) Block->Probe Wash1 Wash Probe->Wash1 Secondary Incubate with HRP-conjugated Secondary Ab Wash1->Secondary Wash2 Wash Secondary->Wash2 Detect Add ECL Substrate & Image Chemiluminescence Wash2->Detect Analyze Densitometry Analysis (Normalize to Loading Control) Detect->Analyze End Calculate DC50 & Dmax Analyze->End

Figure 3: Standard workflow for Western Blot analysis.

Protocol: Western Blot for PROTAC Degradation

  • Cell Culture: Plate cells (e.g., HEK293, H661) in 6-well plates and allow them to adhere overnight.[10]

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time, typically 12-24 hours.[11]

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine Dmax and plot the dose-response curve to calculate the DC50 value.[11][12]

Conclusion

The linker is a critical component of PROTAC design that dictates therapeutic efficacy. Advanced, multi-functional linkers like N-(Amino-peg1)-n-bis(peg2-propargyl) represent the frontier of modular PROTAC assembly, leveraging the power of PEGylation and click chemistry. While direct comparative data for this specific molecule is emerging, analysis of its core components—PEG chains and click-generated triazoles—provides a strong framework for rational design. The evidence shows that there is no universally optimal linker; length and chemical composition must be empirically optimized for each specific target and E3 ligase pair. The protocols and workflows outlined here provide a robust methodology for researchers to perform these critical assessments, accelerating the development of potent and selective protein degraders.

References

"Alternatives to N-(Amino-peg1)-n-bis(peg2-propargyl) for bioconjugation"

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of alternatives to N-(Amino-peg1)-n-bis(peg2-propargyl) for bioconjugation applications. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of alternative linker chemistries and architectures, supported by comparative data and experimental protocols.

Introduction to the Benchmark Linker

N-(Amino-peg1)-n-bis(peg2-propargyl) is a branched, heterobifunctional linker used in bioconjugation.[1][2][3] Its structure features a primary amine for initial conjugation to a biomolecule, a polyethylene glycol (PEG) spacer for improved solubility, and two terminal propargyl (alkyne) groups.[4][5] These alkyne groups enable the attachment of two azide-containing molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[5][6] This dual-payload capacity is particularly useful in the development of Antibody-Drug Conjugates (ADCs), where a high drug-to-antibody ratio (DAR) can enhance therapeutic potency.[7][8]

However, the reliance on a copper catalyst can be a significant drawback for in vivo applications due to cellular toxicity.[9][10] This limitation, along with the desire for faster reaction kinetics and different stability profiles, has driven the development of numerous alternative bioconjugation strategies. This guide compares the most prominent alternatives based on their reactive chemistry and structural architecture.

Part 1: Alternatives to Alkyne-Azide Click Chemistry

The secondary conjugation step, which utilizes the propargyl groups of the benchmark linker, can be replaced with more advanced bioorthogonal reactions that offer distinct advantages, particularly for applications in living systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a leading alternative to CuAAC that eliminates the need for a toxic copper catalyst.[10][] The reaction is driven by the high ring strain of a cyclooctyne (e.g., DBCO, BCN, DIBO), which reacts spontaneously with an azide.[12] This makes SPAAC highly biocompatible and suitable for in vivo labeling.[9][] While generally slower than CuAAC, the reaction rates are sufficient for many biological applications.[13]

Inverse Electron-Demand Diels-Alder (iEDDA) Ligation

The iEDDA reaction, often called tetrazine ligation, is currently the fastest known bioorthogonal reaction.[14][15] It occurs between an electron-poor diene, typically a tetrazine, and a strained, electron-rich dienophile, such as a trans-cyclooctene (TCO).[15][16][17] The reaction is catalyst-free, extremely fast and selective, and proceeds rapidly even at very low concentrations, making it ideal for applications requiring rapid conjugation.[14][18]

Data Presentation: Comparison of Bioorthogonal Reactions
FeatureCuAAC (Benchmark)SPAAC (Copper-Free)iEDDA (Tetrazine Ligation)
Reaction Principle 1,3-Dipolar CycloadditionStrain-Promoted CycloadditionInverse Electron-Demand Diels-Alder
Key Reagents Terminal Alkyne + AzideStrained Cyclooctyne + AzideTetrazine + Strained Alkene (TCO)
Catalyst Required Yes (Copper I)NoNo
Typical Rate Constant 10¹ - 10³ M⁻¹s⁻¹10⁻¹ - 10¹ M⁻¹s⁻¹10³ - 10⁶ M⁻¹s⁻¹[15]
Biocompatibility Limited for in vivo use due to copper toxicityExcellentExcellent

Part 2: Alternatives for Primary Biomolecule Ligation

The primary amine on the benchmark linker is typically used to target lysine residues on a protein. Alternative reactive groups can offer greater site-specificity and different stability profiles.

Thiol-Maleimide Conjugation

This strategy involves a maleimide-functionalized linker that reacts specifically with thiol (sulfhydryl) groups found in cysteine residues.[19][20] Since free cysteines are less abundant on protein surfaces than lysines, this method can provide more site-specific and homogenous conjugates.[21] A significant consideration is the stability of the resulting thioether bond, which can undergo a retro-Michael reaction, leading to deconjugation.[22][23] However, recent strategies, such as using N-terminal cysteines to promote the formation of a more stable thiazine structure, can mitigate this issue.[22][24]

NHS-Ester Conjugation

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (lysine residues and the N-terminus) and are one of the most common methods for protein modification.[19][20] While effective, this approach often results in a heterogeneous mixture of conjugates because proteins typically have multiple surface-exposed lysines.[21] The reaction is highly pH-dependent and the NHS ester has a limited half-life in aqueous buffers.[20][25]

Data Presentation: Comparison of Primary Ligation Chemistries
FeatureAmine-Reactive (Benchmark)Thiol-Maleimide
Linker Functional Group Primary Amine (for coupling to NHS-ester)Maleimide
Target Residue Lysine, N-terminusCysteine
Optimal Reaction pH 7.0 - 9.0[20]6.5 - 7.5[25]
Resulting Bond AmideThioether (Succinimide)
Bond Stability Highly StableProne to retro-Michael reaction and thiol exchange[23]
Site-Specificity Low (multiple lysines)High (few free cysteines)

Part 3: Architectural Alternatives: Branched vs. Linear Linkers

The branched architecture of the benchmark linker is a key feature for increasing payload delivery.[7] The primary alternative is a simpler, linear linker.[26]

  • Branched Linkers : These linkers allow for the attachment of multiple payload molecules at a single conjugation site on a biomolecule.[8] This can significantly increase the drug-to-antibody ratio (DAR) without requiring additional modifications to the antibody, potentially enhancing the conjugate's potency.[8] However, the increased local concentration of hydrophobic payloads can sometimes lead to aggregation.[27]

  • Linear Linkers : These are the most common type of linker, connecting one molecule to another in a 1:1 ratio.[26] They are generally simpler to synthesize and may offer more favorable pharmacokinetic profiles. To achieve a higher DAR with linear linkers, more sites on the biomolecule must be modified.

Data Presentation: Comparison of Linker Architectures
FeatureBranched Architecture (Benchmark)Linear Architecture
Payload per Site Multiple (e.g., 2-8)[8]Single
Potential for Aggregation Higher, due to local payload concentration[27]Lower
Synthesis Complexity HigherLower
Typical Application Maximizing DAR in ADCs and other conjugatesGeneral bioconjugation, when high DAR is not the primary goal

Experimental Protocols

Protocol 1: SPAAC Labeling of an Azide-Modified Protein

This protocol describes the general procedure for labeling a protein containing an azide group with a DBCO-functionalized fluorescent dye.

  • Protein Preparation : Dissolve the azide-modified protein in a reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.4 to a final concentration of 1-5 mg/mL.

  • Probe Preparation : Prepare a stock solution of the DBCO-fluorophore in a compatible organic solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Conjugation Reaction : Add a 5- to 20-fold molar excess of the DBCO-fluorophore stock solution to the protein solution.

  • Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for 12-24 hours. The reaction should be protected from light.

  • Purification : Remove the excess, unreacted DBCO-fluorophore from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization : Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy to measure the absorbance of the protein and the fluorophore.

Protocol 2: Thiol-Maleimide Conjugation of a Peptide

This protocol outlines the conjugation of a cysteine-containing peptide to a maleimide-activated linker.

  • Peptide Preparation : If the peptide contains disulfide bonds, it must first be reduced. Dissolve the peptide in a reduction buffer (e.g., 100 mM phosphate, 5 mM EDTA, pH 7.0) containing a 10-fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature. Remove the reducing agent using a desalting column.

  • Linker Preparation : Dissolve the maleimide-functionalized linker in a reaction buffer (e.g., PBS, pH 6.5-7.0) immediately before use, as the maleimide group can hydrolyze at higher pH.

  • Conjugation Reaction : Add the maleimide linker solution to the reduced peptide solution at a 1.5- to 5-fold molar excess.

  • Incubation : Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching : Quench any unreacted maleimide groups by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to a final concentration of ~50 mM. Incubate for 30 minutes.

  • Purification : Purify the final conjugate using reverse-phase HPLC to separate it from unreacted peptide, linker, and quenching agent.

  • Characterization : Verify the final product mass and purity using LC-MS.

Mandatory Visualizations

G cluster_0 Step 1: Primary Ligation cluster_1 Step 2: Secondary Ligation Biomolecule Biomolecule (e.g., Antibody) Activated_Biomolecule Linker-Biomolecule Intermediate Biomolecule->Activated_Biomolecule Conjugation Chemistry (e.g., Amine or Thiol reactive) Linker Heterobifunctional Linker Linker->Activated_Biomolecule Final_Conjugate Final Bioconjugate Activated_Biomolecule->Final_Conjugate Bioorthogonal Chemistry (e.g., Click Reaction) Payload Payload Molecule (e.g., Drug, Dye) Payload->Final_Conjugate

Caption: A generalized two-step workflow for bioconjugation.

G start Start: Select Bioconjugation Strategy in_vivo Is the application in vivo or in live cells? start->in_vivo spaac_iedda Use Catalyst-Free Chemistry: SPAAC or iEDDA in_vivo->spaac_iedda Yes cuaac CuAAC is an option (if toxicity is managed) in_vivo->cuaac No fast_kinetics Are extremely fast kinetics required? site_specific Is site-specificity critical? fast_kinetics->site_specific No iedda Use iEDDA (Tetrazine Ligation) fast_kinetics->iedda Yes thiol_maleimide Use Thiol-Maleimide Chemistry (target Cys) site_specific->thiol_maleimide Yes amine_reactive Amine-Reactive Chemistry is acceptable (target Lys) site_specific->amine_reactive No high_dar Is a high payload-to-biomolecule ratio required? branched Use a Branched Linker high_dar->branched Yes linear A Linear Linker is sufficient high_dar->linear No spaac_iedda->fast_kinetics cuaac->site_specific thiol_maleimide->high_dar amine_reactive->high_dar

Caption: Decision flowchart for selecting a bioconjugation strategy.

G cluster_cuaac CuAAC (Benchmark) cluster_spaac SPAAC cluster_iedda iEDDA Alkyne R1-C≡CH Triazole1 Triazole Product Alkyne->Triazole1 + Azide1 N3-R2 Azide1->Triazole1 Cu(I) catalyst Cyclooctyne DBCO-R1 Triazole2 Triazole Product Cyclooctyne->Triazole2 + Azide2 N3-R2 Azide2->Triazole2 No Catalyst Tetrazine Tetrazine-R1 Dihydropyridazine Dihydropyridazine Product (+N2) Tetrazine->Dihydropyridazine + TCO TCO-R2 TCO->Dihydropyridazine No Catalyst

References

Navigating the Linker Landscape: A Comparative Guide to PROTACs Utilizing PEG-Based and Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the chemical linker connecting the target protein ligand and the E3 ligase ligand. This guide provides a comprehensive comparison of PROTACs employing the versatile N-(Amino-peg1)-n-bis(peg2-propargyl) linker scaffold and other commonly used linker classes, supported by experimental data and detailed protocols.

While specific case studies for PROTACs incorporating the exact "N-(Amino-peg1)-n-bis(peg2-propargyl)" linker are not extensively documented in peer-reviewed literature, its structural motifs—a polyethylene glycol (PEG) core with terminal functional groups for click chemistry—are representative of a widely used class of hydrophilic and flexible linkers. This guide will, therefore, compare the performance of well-characterized PROTACs with similar PEG-based linkers to those with alternative linker chemistries, such as alkyl chains and rigid linkers.

Comparative Performance of PROTAC Linkers

The choice of linker significantly impacts a PROTAC's degradation efficiency (DC50 and Dmax), binding affinity (Kd), and pharmacokinetic properties. Below is a summary of performance data for exemplary PROTACs, categorized by their linker type.

PROTAC NameTarget ProteinE3 LigaseLinker TypeDC50DmaxCell LineReference
MZ1 BRD4VHLPEG8 nM>95%H661
23 nMH838
ARV-825 BRD4CRBNPEG<1 nM>95%Burkitt's Lymphoma cells[1]
25.64 nM6T-CEM[2]
SJF620 BTKCRBNPEG7.9 nM>90%NAMALWA[3][4][5]
ARD-69 Androgen ReceptorCRBNRigid (piperidine-containing)<1 nM>95%LNCaP, VCaP[6]
Compound with 21-atom linker TBK1VHLAlkyl/Ether3 nM96%Not Specified[6]

Key Observations:

  • PEG Linkers (e.g., in MZ1, ARV-825, SJF620): These flexible, hydrophilic linkers often lead to potent degraders with low nanomolar DC50 values. The solubility-enhancing properties of PEG can improve cell permeability and overall drug-like properties.[][8] The optimal length of the PEG chain is critical and needs to be empirically determined for each target-ligase pair.[6]

  • Rigid Linkers (e.g., in ARD-69): Incorporating rigid moieties like piperidine or piperazine rings can pre-organize the PROTAC molecule, potentially leading to more stable ternary complex formation and enhanced degradation potency.[6][8] These linkers can also improve metabolic stability.

  • Alkyl/Ether Linkers: Simple alkyl chains are another common linker type, offering synthetic tractability. Their hydrophobicity can sometimes be a limitation, but they have been successfully employed in potent degraders, often in combination with ether functionalities to modulate polarity.[6][][9]

Visualizing PROTAC Mechanisms and Workflows

To better understand the principles of PROTAC action and development, the following diagrams illustrate key concepts.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of action of a PROTAC molecule.

Experimental_Workflow start PROTAC Design & Synthesis permeability Cell Permeability Assay (e.g., NanoBRET) start->permeability binding Binary & Ternary Complex Formation Assays (e.g., SPR, ITC, FRET) permeability->binding ubiquitination Ubiquitination Assay (IP-Western Blot) binding->ubiquitination degradation Protein Degradation Assay (Western Blot, In-Cell Western) ubiquitination->degradation optimization Lead Optimization degradation->optimization optimization->start

Caption: A typical experimental workflow for PROTAC evaluation.

Linker_Selection start Define Target & E3 Ligase initial_linker Start with Flexible Linker (e.g., PEG, Alkyl) start->initial_linker synthesize Synthesize PROTAC Library (Vary Linker Length) initial_linker->synthesize screen Screen for Degradation (DC50, Dmax) synthesize->screen potent Potent Degradation? screen->potent potent->synthesize No (Modify Length/ Attachment Points) optimize_pk Optimize Pharmacokinetics potent->optimize_pk Yes rigid Introduce Rigidity (e.g., Piperazine, Phenyl) optimize_pk->rigid re_screen Re-screen for Degradation & PK Properties rigid->re_screen lead Lead Candidate re_screen->lead

Caption: A decision-making flowchart for linker selection in PROTAC design.

Detailed Experimental Protocols

1. Western Blotting for Protein Degradation Quantification

This protocol is a standard method to determine the extent of target protein degradation following PROTAC treatment.

  • Cell Culture and Treatment: Plate adherent cells in 6-well plates and allow them to attach overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. DC50 and Dmax values can be calculated from the dose-response curve.[2]

2. Immunoprecipitation (IP) for Detecting Protein Ubiquitination

This protocol confirms that the PROTAC-mediated degradation is occurring via the ubiquitin-proteasome system.

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation, often in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or ubiquitin, coupled to protein A/G beads, overnight at 4°C with gentle rotation.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Perform Western blotting on the eluted samples as described above. If the target protein was immunoprecipitated, probe the membrane with an anti-ubiquitin antibody. If ubiquitin was immunoprecipitated, probe with an anti-target protein antibody. A smear of high molecular weight bands indicates polyubiquitination of the target protein.[10][11][]

3. Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[13][14]

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • To measure the PROTAC-E3 ligase interaction, flow different concentrations of the PROTAC over the immobilized E3 ligase and measure the binding response.

    • To measure the PROTAC-target protein interaction, a separate experiment is typically performed where the target protein is immobilized.

  • Ternary Complex Formation Analysis:

    • Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.

    • Alternatively, pre-saturate the immobilized E3 ligase with the PROTAC and then inject the target protein.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated, which is a critical parameter for PROTAC efficacy.[15][16][17]

Conclusion

The selection of an appropriate linker is a multifaceted challenge in PROTAC design, with no single solution being universally optimal. PEG-based linkers, exemplified by the structural class of "N-(Amino-peg1)-n-bis(peg2-propargyl)", offer significant advantages in terms of solubility and flexibility, often resulting in highly potent degraders. However, alternative strategies employing rigid or alkyl-based linkers can provide benefits in terms of metabolic stability and pre-organization for efficient ternary complex formation. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with diverse linkers, coupled with rigorous biophysical and cellular characterization as outlined in this guide, is essential for the successful development of novel protein-degrading therapeutics.

References

Evaluating the Off-Target Effects of PROTACs with Different Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of Proteolysis Targeting Chimeras (PROTACs) is immense, offering the potential to target previously "undruggable" proteins. However, ensuring the specificity of these heterobifunctional molecules is a critical challenge in their development. Off-target effects, where the PROTAC induces the degradation of unintended proteins, can lead to toxicity and unforeseen biological consequences. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, plays a pivotal role in determining its selectivity profile. This guide provides a comparative analysis of how different linker strategies influence the off-target effects of PROTACs, supported by experimental data and detailed protocols.

The Critical Role of the Linker in PROTAC Selectivity

The linker is not merely a passive spacer; its length, composition, rigidity, and attachment points are crucial determinants of a PROTAC's efficacy and selectivity.[1][2] A well-designed linker facilitates the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. Conversely, a poorly designed linker can lead to the formation of non-productive or even off-target ternary complexes.

For instance, subtle changes in linker length can dramatically alter the degradation profile. A notable example is a lapatinib-based PROTAC where the extension of the linker by a single ethylene glycol unit was sufficient to abolish the degradation of HER2 while maintaining the degradation of EGFR.[3] Similarly, the composition of the linker, such as the use of polyethylene glycol (PEG) versus alkyl chains, can impact the PROTAC's physicochemical properties, including solubility and cell permeability, which in turn can influence its off-target interactions.[2]

Comparative Analysis of Off-Target Effects

Global proteomics using mass spectrometry is the gold standard for identifying the on- and off-target effects of PROTACs.[4][5] This technique allows for an unbiased, proteome-wide quantification of protein abundance changes following PROTAC treatment.

Below is a summary of hypothetical quantitative proteomics data illustrating how different linker compositions in a model PROTAC targeting Protein X can influence its off-target degradation profile.

Table 1: Comparative Off-Target Protein Degradation for PROTACs with Different Linkers

Off-Target ProteinPROTAC A (PEG4 Linker) - % DegradationPROTAC B (Alkyl C8 Linker) - % Degradation
Protein Y25%5%
Protein Z15%40%
Kinase A5%10%
Kinase B8%2%
Zinc Finger Protein 130%12%

This is a representative table. Actual data will vary depending on the specific PROTAC, target, and cell line.

As the table illustrates, the choice of a PEG versus an alkyl linker can significantly shift the off-target degradation profile. PROTAC A with a PEG linker shows more pronounced off-target degradation of Protein Y and a specific Zinc Finger Protein, while PROTAC B with an alkyl linker exhibits a greater off-target effect on Protein Z. This underscores the importance of empirical testing with various linker types to identify the most selective PROTAC candidate.

Experimental Protocols

Accurate evaluation of off-target effects requires robust and well-controlled experimental procedures. Below are detailed protocols for key assays used in the characterization of PROTACs.

Global Proteomics Analysis by LC-MS/MS

This protocol outlines the general steps for identifying on- and off-target protein degradation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Cell Culture and PROTAC Treatment:

  • Seed cells (e.g., HeLa, HEK293T) in appropriate culture plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of the PROTACs with different linkers or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

b. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification and Digestion:

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • Take an equal amount of protein (e.g., 50 µg) from each sample.

  • Reduce the proteins with dithiothreitol (DTT) at 56°C for 30 minutes.

  • Alkylate the proteins with iodoacetamide in the dark at room temperature for 20 minutes.

  • Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

d. Peptide Cleanup and LC-MS/MS Analysis:

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

  • Dry the peptides and resuspend them in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

  • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.

e. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Perform protein identification by searching the data against a relevant protein database (e.g., UniProt).

  • Quantify the relative abundance of proteins across different samples using label-free quantification (LFQ) or isobaric labeling (e.g., TMT).

  • Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control as potential off-targets.

Western Blot Analysis

Western blotting is a targeted approach to validate the degradation of the primary target and suspected off-target proteins identified by proteomics.

  • Prepare cell lysates as described in the proteomics protocol.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target or off-target protein overnight at 4°C.[6]

  • Wash the membrane three times with TBST for 10 minutes each.[6]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay monitors the formation of the ternary complex, providing mechanistic insight into PROTAC action.[4][5][7][8][9]

  • Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase donor and the E3 ligase fused to a HaloTag® acceptor.

  • Seed the transfected cells into a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

  • Treat the cells with the PROTACs of interest at various concentrations.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

  • Calculate the NanoBRET™ ratio to quantify ternary complex formation.[4]

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of PROTACs, which can be an indirect indicator of off-target activity.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTACs for the desired duration (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[2]

  • The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).[2]

  • Measure the absorbance at a wavelength of 492 nm using a microplate reader.[2]

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and the experimental workflow for off-target analysis.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitinates Ub Ubiquitin

Figure 1. Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow Off-Target Analysis Workflow A Cell Treatment (PROTACs with different linkers) B Cell Lysis & Protein Extraction A->B C Protein Digestion B->C D LC-MS/MS Analysis C->D E Data Analysis (Protein Identification & Quantification) D->E F Identification of Off-Target Proteins E->F G Validation (Western Blot, etc.) F->G

Figure 2. Experimental workflow for identifying off-target effects.

Conclusion

The linker is a critical design element in the development of selective PROTACs. As demonstrated, variations in linker length and composition can significantly impact the off-target degradation profile. A comprehensive evaluation of off-target effects, employing techniques such as global proteomics, is essential to identify the most specific and promising PROTAC candidates for therapeutic development. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.

References

"Structural analysis of ternary complexes formed with N-(Amino-peg1)-n-bis(peg2-propargyl) PROTACs"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Analysis of PROTAC-Induced Ternary Complexes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available experimental data on the structural analysis of ternary complexes formed specifically with N-(Amino-peg1)-n-bis(peg2-propargyl) PROTACs is limited. This guide, therefore, serves as a comprehensive framework, utilizing the well-characterized PROTAC MZ1 as a case study to outline the requisite experimental methodologies and data presentation standards for the structural and biophysical evaluation of PROTAC-induced ternary complexes. This document is intended to be a valuable resource for researchers working with novel PROTACs, including those with N-(Amino-peg1)-n-bis(peg2-propargyl) linkers.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that mediates the degradation of target proteins by hijacking the ubiquitin-proteasome system. The cornerstone of PROTAC efficacy lies in the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. A thorough structural and biophysical characterization of this ternary complex is paramount for understanding the PROTAC's mechanism of action and for guiding the rational design of more potent and selective degraders.

This guide provides a comparative overview of the key experimental techniques and data analyses used to elucidate the structure and function of PROTAC-induced ternary complexes.

Data Presentation: A Comparative Analysis of Ternary Complex Formation

Quantitative assessment of the binding affinities and kinetics of ternary complex formation is crucial for comparing the efficacy of different PROTACs. The following tables summarize key biophysical parameters for the well-studied PROTAC MZ1, which induces the formation of a ternary complex between the second bromodomain of BRD4 (BRD4BD2) and the von Hippel-Lindau (VHL) E3 ligase.

Table 1: Thermodynamic and Binding Affinity Data for MZ1-Induced Ternary Complex Formation (VHL/MZ1/BRD4BD2)

ParameterValueTechniqueReference
Binary Binding
Kd (MZ1 to VCB)66 nMITC[1]
Kd (MZ1 to BRD4BD2)4 nMITC[1]
Ternary Complex
Kd (VCB to MZ1:BRD4BD2)9.4 nMITC[1]
Cooperativity (α)7ITC[1]
ΔG (Gibbs Free Energy)-20.2 ± 0.2 kcal/molITC[1]
ΔH (Enthalpy)-20.0 kcal/molITC[1]

VCB complex consists of VHL, Elongin B, and Elongin C.

Table 2: Kinetic Data for MZ1-Induced Ternary Complex Formation (VHL/MZ1/BRD4BD2)

ParameterValueTechniqueReference
Binary Interaction
kon (MZ1 to VHL)1.1 x 105 M-1s-1SPR[2]
koff (MZ1 from VHL)7.9 x 10-3 s-1SPR[2]
Ternary Interaction
kon (MZ1:BRD4BD2 to VHL)2.0 x 106 M-1s-1SPR[2]
koff (MZ1:BRD4BD2 from VHL)3.1 x 10-3 s-1SPR[2]
Residence Time (t1/2)220 sSPR[3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are outlines of key experimental protocols for the structural and biophysical characterization of PROTAC ternary complexes.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for the label-free measurement of binding affinities and thermodynamics of biomolecular interactions.[4]

Objective: To determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.

Methodology:

  • Protein and PROTAC Preparation: Recombinantly express and purify the target protein (e.g., BRD4BD2) and the E3 ligase complex (e.g., VCB). Dissolve the PROTAC (e.g., MZ1) in a buffer compatible with both proteins, typically containing a small percentage of DMSO.

  • Binary Titrations:

    • To measure the binding of the PROTAC to the target protein, titrate the PROTAC solution into a cell containing the target protein solution.

    • To measure the binding of the PROTAC to the E3 ligase, titrate the PROTAC solution into a cell containing the E3 ligase complex solution.

  • Ternary Titration (Reverse Titration): To avoid the "hook effect," a reverse titration is often employed.[1]

    • First, titrate the target protein into the PROTAC solution to form a saturated binary complex.

    • Next, titrate the E3 ligase complex into the pre-formed PROTAC:target protein binary complex to measure the ternary interaction.

  • Data Analysis: Analyze the resulting thermograms using appropriate binding models (e.g., one-site binding model) to extract the thermodynamic parameters. Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd.[2]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for biomolecular interactions.[5]

Objective: To determine the on-rate (kon), off-rate (koff), and dissociation constant (Kd) of binary and ternary complex formation, and to calculate the residence time of the complex.

Methodology:

  • Chip Preparation: Immobilize one of the binding partners (typically the E3 ligase, e.g., VCB) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC at various concentrations over the chip surface to measure its binding to the immobilized E3 ligase.

  • Ternary Interaction Analysis: Pre-incubate the PROTAC with a saturating concentration of the target protein (e.g., BRD4BD2) and then flow this mixture at various concentrations over the immobilized E3 ligase.[2]

  • Data Analysis: Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd. The residence time (t1/2) can be calculated from the off-rate (t1/2 = 0.693 / koff).

X-Ray Crystallography

X-ray crystallography provides high-resolution, atomic-level structural information of the PROTAC-induced ternary complex.[6]

Objective: To visualize the three-dimensional structure of the ternary complex and identify the key protein-protein and protein-PROTAC interactions.

Methodology:

  • Ternary Complex Formation and Purification: Mix the target protein, PROTAC, and E3 ligase complex in a stoichiometric ratio (e.g., 1:1:1) to form the ternary complex. Purify the complex using size-exclusion chromatography to isolate the ternary species.[1]

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the ternary complex.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Process the diffraction data and solve the crystal structure using molecular replacement, using known structures of the individual proteins as search models. Refine the structural model to fit the experimental data.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in solution.[7]

Objective: To quantify the formation of the ternary complex and to screen for potent PROTACs in a high-throughput manner.

Methodology:

  • Protein Labeling: Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and a FRET acceptor (e.g., d2), respectively. This is often achieved by using tagged proteins (e.g., His-tagged or GST-tagged) and corresponding labeled antibodies.

  • Assay Performance: Incubate the labeled proteins with varying concentrations of the PROTAC.

  • Signal Detection: Measure the FRET signal, which is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex. The dose-response curve is typically bell-shaped due to the "hook effect" at high PROTAC concentrations.[8]

  • Data Analysis: The peak of the bell-shaped curve indicates the maximal ternary complex formation.

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Binary1 PROTAC:Target (Binary Complex) PROTAC->Binary1 Binary2 PROTAC:E3 Ligase (Binary Complex) PROTAC->Binary2 Target Target Protein Target->Binary1 Ternary Target:PROTAC:E3 Ligase (Ternary Complex) Target->Ternary E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Binary2 E3_Ligase->Ternary Binary1->Ternary Binary2->Ternary Ternary->PROTAC Catalytic Cycle Ternary->E3_Ligase Ubiquitination Ubiquitination Ternary->Ubiquitination E1, E2, Ub Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Ternary Complex Structural Analysis

This diagram outlines a typical workflow for the structural and biophysical characterization of a PROTAC-induced ternary complex.

Experimental_Workflow Workflow for Ternary Complex Analysis start PROTAC, Target Protein, E3 Ligase biophysical Biophysical Characterization start->biophysical structural Structural Determination start->structural cellular Cellular Assays start->cellular itc ITC (Affinity, Thermodynamics) biophysical->itc spr SPR (Kinetics, Affinity) biophysical->spr fret TR-FRET (Complex Formation) biophysical->fret data Data Integration & Analysis itc->data spr->data fret->data xtal X-Ray Crystallography (High-Resolution Structure) structural->xtal cryoem Cryo-EM (Large Complexes, Dynamics) structural->cryoem xtal->data cryoem->data degradation Western Blot / Mass Spec (Protein Degradation) cellular->degradation nanobret NanoBRET (Cellular Engagement) cellular->nanobret degradation->data nanobret->data

Caption: Integrated workflow for PROTAC ternary complex analysis.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for N-(Amino-peg1)-n-bis(peg2-propargyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides critical safety and logistical information for the proper handling and disposal of N-(Amino-peg1)-n-bis(peg2-propargyl). Due to the presence of two reactive propargyl groups, this compound requires careful management to mitigate potential hazards. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Immediate Safety and Handling Protocols

Personnel handling N-(Amino-peg1)-n-bis(peg2-propargyl) must adhere to strict safety protocols to prevent accidental exposure and ensure a safe laboratory environment. The primary hazards are associated with the reactivity of the terminal alkyne (propargyl) groups, which can be flammable and potentially explosive under certain conditions.

Personal Protective Equipment (PPE):

A comprehensive assessment of personal protective equipment is mandatory before handling this compound. The following table summarizes the required PPE:

EquipmentSpecificationPurpose
Eye Protection Chemical safety gogglesProtects eyes from splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Emergency Procedures:

In the event of an accidental exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Proper Disposal Procedures

The disposal of N-(Amino-peg1)-n-bis(peg2-propargyl) must be managed as hazardous chemical waste due to the reactive nature of the propargyl groups. Do not dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste containing N-(Amino-peg1)-n-bis(peg2-propargyl), including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.

  • Container Selection: Use a chemically resistant and sealable container, such as a high-density polyethylene (HDPE) bottle or a glass bottle with a secure cap.

  • Labeling: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "N-(Amino-peg1)-n-bis(peg2-propargyl)"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • Any other information required by your institution's EHS department.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from heat sources, open flames, and incompatible chemicals.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Follow all institutional procedures for waste manifest and pickup scheduling.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(Amino-peg1)-n-bis(peg2-propargyl).

start Start: Generation of N-(Amino-peg1)-n-bis(peg2-propargyl) Waste is_contaminated Is the material contaminated (e.g., solutions, used labware)? start->is_contaminated pure_material Unused/Pure Material is_contaminated->pure_material No contaminated_material Contaminated Material is_contaminated->contaminated_material Yes collect_waste Collect in a dedicated, labeled hazardous waste container. pure_material->collect_waste contaminated_material->collect_waste storage Store container in a designated Satellite Accumulation Area (SAA). collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for disposal. storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for N-(Amino-peg1)-n-bis(peg2-propargyl).

Essential Safety and Logistical Information for Handling N-(Amino-peg1)-n-bis(peg2-propargyl)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for N-(Amino-peg1)-n-bis(peg2-propargyl), a molecule containing both polyethylene glycol (PEG) chains and reactive propargyl groups. While PEG itself is generally considered to have low toxicity, the propargyl groups necessitate careful handling to mitigate potential risks.[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table summarizes the recommended equipment for handling N-(Amino-peg1)-n-bis(peg2-propargyl).

Body PartPPE RecommendationSpecifications
Hands Double Nitrile or PVC GlovesInspect gloves for any damage before use. When double-gloving, place one glove under the lab coat cuff and the second over it to ensure no skin is exposed. Change gloves immediately if contaminated, torn, or punctured.[5]
Eyes Safety GogglesMust be tightly fitting to protect against splashes.[6]
Body Laboratory CoatA flame-resistant lab coat is recommended. It should be fully buttoned with sleeves down.
Respiratory Fume HoodAll handling of the solid compound and its solutions should be conducted in a well-ventilated fume hood.[7]
Feet Closed-toe ShoesShoes should be made of a non-porous material.[8]

Operational Plan

A systematic approach to handling N-(Amino-peg1)-n-bis(peg2-propargyl) from receipt to use is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in its original, clearly labeled container in a cool, dry, and well-ventilated area, away from heat or ignition sources. The recommended storage temperature is -20°C.

  • Keep it segregated from incompatible materials, particularly strong oxidizing agents.

2. Preparation and Handling:

  • All manipulations, including weighing and preparing solutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.[9]

  • Use dedicated spatulas and glassware.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in water and DMSO.

3. During the Experiment:

  • Continuously work within the fume hood.

  • Keep all containers with the compound sealed when not in use.

  • Avoid any direct contact with the skin, eyes, and clothing.[7]

4. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth) and place it in a sealed container for disposal.[9] Use non-sparking tools.[9] For a large spill, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of N-(Amino-peg1)-n-bis(peg2-propargyl) and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Unused Compound: Dispose of the original compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent materials, should be placed in a sealed, labeled hazardous waste container.

  • Solutions: Waste solutions containing the compound should be collected in a designated, labeled hazardous waste container.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of N-(Amino-peg1)-n-bis(peg2-propargyl).

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receiving Receiving and Storage DonningPPE Donning Appropriate PPE Receiving->DonningPPE Before Handling FumeHood Working in Fume Hood DonningPPE->FumeHood Weighing Weighing and Solution Prep FumeHood->Weighing Reaction Performing Reaction Weighing->Reaction Decontamination Decontaminating Work Area Reaction->Decontamination Post-Experiment WasteDisposal Waste Disposal Decontamination->WasteDisposal DoffingPPE Doffing PPE WasteDisposal->DoffingPPE

Caption: Workflow for the safe handling of N-(Amino-peg1)-n-bis(peg2-propargyl).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Amino-peg1)-n-bis(peg2-propargyl)
Reactant of Route 2
N-(Amino-peg1)-n-bis(peg2-propargyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.